Chloramine B
Description
The exact mass of the compound Chloramine B is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75446. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloramine B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloramine B including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;benzenesulfonyl(chloro)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNCILYKSYKEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80-16-0 (Parent) | |
| Record name | Chloramine-B | |
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DSSTOX Substance ID |
DTXSID6041763 | |
| Record name | Chloramine B | |
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Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |
| Record name | Chloramine-B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7060 | |
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| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/ | |
| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE POWDER | |
CAS No. |
127-52-6 | |
| Record name | Chloramine-B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, N-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloramine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N-chlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMINE-B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17X76DR1ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-173 °C | |
| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Chloramine B: A Technical Monograph on Physicochemical Properties and Synthetic Utility
Topic: Chloramine B: Physical and Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloramine B (Sodium N-chlorobenzenesulfonamide) is a versatile organochlorine compound that bridges the gap between robust disinfection chemistry and precision organic synthesis. While often overshadowed by its methylated analog, Chloramine T, Chloramine B offers distinct steric and solubility profiles that are advantageous in specific drug development workflows—particularly as a less sterically hindered source of electrophilic nitrogen. This guide provides a rigorous analysis of its physicochemical behavior, hydrolytic kinetics, and application in transition-metal-catalyzed aminations.
Molecular Identity & Crystallography[1]
At its core, Chloramine B is an N-chloro sulfonamide salt. Its reactivity is governed by the polarization of the N-Cl bond, which renders the chlorine atom "positive" (oxidizing) and the nitrogen atom nucleophilic upon reduction, or electrophilic in the presence of specific catalysts.
| Property | Data |
| IUPAC Name | Sodium;chloro(phenylsulfonyl)azanide |
| Common Name | Chloramine B |
| CAS Number | 127-52-6 (Anhydrous); 17440-73-2 (Trihydrate) |
| Molecular Formula | C₆H₅ClNNaO₂S (Anhydrous) |
| Molecular Weight | 213.62 g/mol (Anhydrous); 267.66 g/mol (Trihydrate) |
| Active Chlorine | ~29.5% (Theoretical, anhydrous) |
| Structure | Ph-SO₂-N(Cl)⁻ Na⁺ |
Physicochemical Profile
Understanding the thermodynamic and solubility profile of Chloramine B is critical for process chemistry, particularly when selecting solvent systems for biphasic catalysis (e.g., Sharpless Oxyamination).
Solubility and Stability
Chloramine B exhibits an amphiphilic nature but is predominantly hydrophilic due to the ionic sulfonamide moiety.
-
Water Solubility: High (~1:20 w/v at 20°C). Solubility increases significantly with temperature, but prolonged heating (>60°C) accelerates hydrolysis and disproportionation.
-
Organic Solvents: Soluble in ethanol (1:25) and methanol. Sparingly soluble in ether, chloroform, and non-polar hydrocarbons. This solubility contrast is often exploited in phase-transfer catalysis.
-
Thermal Stability:
-
Melting Point: 170–173°C (with decomposition).
-
Critical Hazard: Rapid decomposition occurs >185°C, potentially leading to explosive release of chlorine gas and nitrogen oxides.
-
Hydrolysis and pH Dependence
The utility of Chloramine B in aqueous media is dictated by its hydrolysis equilibrium. Unlike simple hypochlorites, Chloramine B acts as a "chlorine reservoir," releasing HOCl slowly.
Mechanism:
-
Dissociation:
-
Protonation (pH dependent):
(N-chlorobenzenesulfonamide) -
Hydrolysis:
Field Insight: In acidic media (pH < 5), the equilibrium shifts aggressively towards the formation of molecular chlorine (
) and dichloramine species (), which are volatile and toxic. In alkaline media (pH > 8), the species exists predominantly as the stable anion, reducing oxidative aggression but maintaining nucleophilicity for metal coordination.
Figure 1: pH-dependent hydrolysis equilibrium of Chloramine B. Stability is maximized in alkaline conditions, while biocidal/oxidative activity peaks near neutral-to-slightly acidic pH.
Reactivity & Mechanistic Chemistry in Synthesis
For drug discovery professionals, Chloramine B is not just a disinfectant but a reagent for Nitrogen Atom Transfer (NAT) reactions. It serves as a source of the nitrene-like fragment
Electrophilic Nitrogen Source
Chloramine B is utilized in the Sharpless Asymmetric Aminohydroxylation (AA) and alkene Aziridination .
-
Comparison with Chloramine T: Chloramine T (N-chloro-p-toluenesulfonamide) is the standard reagent. However, Chloramine B lacks the para-methyl group.
-
Implication: The reduced steric bulk of the phenyl ring in Chloramine B can alter the regioselectivity of the osmium-catalyzed addition to unsymmetrical alkenes. It also modifies the solubility profile of the byproduct (benzenesulfonamide vs. toluenesulfonamide), which can simplify purification in specific solvent systems.
-
Mechanism: Osmium-Catalyzed Aminohydroxylation
In the AA reaction, Chloramine B oxidizes the Os(VI) species to an Os(VIII) imido complex. This high-valent species undergoes a [2+2] or [3+2] cycloaddition with the alkene.[1]
Figure 2: Catalytic cycle for Aminohydroxylation using Chloramine B as the nitrogen source and oxidant.
Experimental Protocols
Protocol 4.1: Determination of Active Chlorine (Quality Control)
Objective: Precise quantification of the oxidative capacity of Chloramine B. This is a self-validating iodometric titration.
Principle:
Reagents:
-
Glacial Acetic Acid
-
Potassium Iodide (KI) crystals (excess)
-
0.1 N Sodium Thiosulfate standard solution[2]
-
Starch indicator solution[2]
Step-by-Step Methodology:
-
Weighing: Accurately weigh ~0.5 g of Chloramine B sample into a 250 mL iodine flask.
-
Dissolution: Dissolve in 50 mL of distilled water.
-
Acidification: Add 5 mL of Glacial Acetic Acid. Note: The solution remains clear.
-
Iodine Release: Add ~1.0 g of KI crystals. Observation: Immediate development of deep brown/yellow color (Iodine liberation).
-
Titration: Titrate immediately with 0.1 N Sodium Thiosulfate until the color fades to pale yellow.
-
Endpoint: Add 1 mL starch solution (blue complex forms). Continue titrating dropwise until the blue color disappears completely (colorless).
-
Calculation:
Protocol 4.2: Copper-Catalyzed Aziridination of Alkenes
Objective: Synthesis of N-sulfonyl aziridines using Chloramine B. Context: This protocol is adapted for research-scale synthesis (1-5 mmol).
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents:
-
Alkene (1.0 equiv)[3]
-
Chloramine B (anhydrous, 1.2 equiv)
-
Catalyst: Cu(OTf)₂ or CuI (5-10 mol%)
-
Solvent: Acetonitrile (MeCN) - dry.
-
-
Procedure:
-
Dissolve the alkene and copper catalyst in MeCN.
-
Add Chloramine B in portions over 1 hour at room temperature.[3] Rationale: Gradual addition prevents local high concentrations of the oxidant, minimizing side reactions.
-
Stir for 12–24 hours. Monitor by TLC.
-
-
Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.
-
Validation: Verify product via ¹H NMR (characteristic aziridine ring protons shift upfield, typically 2.0–3.0 ppm).
Safety & Handling (SDS Summary)
-
Incompatibility: NEVER mix Chloramine B with ammonia or acidic cleaners .
-
Reaction with Ammonia: Forms Monochloramine (
), Dichloramine ( ), and potentially Nitrogen Trichloride ( ), which is an explosive hazard. -
Reaction with Acids:[4] Releases Chlorine gas (
), a severe respiratory irritant.
-
-
Toxicity: Harmful if swallowed.[4] Causes severe skin burns and eye damage (Category 1B).
-
Storage: Store in a cool, dry place away from direct sunlight. Decomposition is autocatalytic; if the container swells, vent carefully in a fume hood.
References
-
PubChem. Chloramine B - Compound Summary. National Library of Medicine. Available at: [Link]
- Sharpless, K. B., et al.Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Journal of the American Chemical Society. (Foundational mechanism for N-halo sulfonamide usage).
- Campbell, M. M., & Johnson, G.Chloramine T and Related N-halogeno-N-metallo-reagents. Chemical Reviews, 78(1), 65-79. (Comprehensive review on N-chloro sulfonamide reactivity).
- Gottardi, W.Iodometric determination of chloramines. Fresenius' Journal of Analytical Chemistry. (Basis for Protocol 4.1).
Sources
An In-Depth Technical Guide to the Stability and Degradation Pathways of Chloramine B
This guide provides a comprehensive technical overview of the chemical stability and degradation pathways of Chloramine B (sodium N-chlorobenzenesulfonamide). It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this versatile organochlorine compound. This document synthesizes fundamental chemical principles with practical, field-proven insights into assessing and understanding the stability of Chloramine B.
Introduction: The Chemical Nature and Utility of Chloramine B
Chloramine B is an organic N-chlorosulfonamide that serves as a source of electrophilic chlorine, making it a potent oxidizing and antimicrobial agent.[1] Its utility spans various applications, from a disinfectant for water and surfaces to a reagent in organic synthesis.[1] The efficacy and safety of Chloramine B are intrinsically linked to its stability, as its degradation can lead to a loss of potency and the formation of undesired byproducts. A thorough understanding of its degradation kinetics and pathways is therefore paramount for formulation development, shelf-life determination, and risk assessment.
The core structure of Chloramine B features a labile nitrogen-chlorine (N-Cl) bond, which is the primary site of its chemical reactivity and instability. The stability of this bond is influenced by a multitude of environmental factors, which in turn dictate the degradation pathways the molecule will follow.
Key Factors Influencing the Stability of Chloramine B
The degradation of Chloramine B is not a singular process but rather a complex interplay of various environmental factors. A comprehensive stability study must consider the individual and synergistic effects of these factors.
| Factor | Effect on Stability | Causality |
| pH | Highly pH-dependent. Stability is generally greater in alkaline conditions. | In acidic media, the N-Cl bond is more susceptible to hydrolysis and disproportionation, leading to the formation of more reactive and less stable chlorine species.[2][3] |
| Temperature | Degradation rate increases with temperature. | Higher temperatures provide the necessary activation energy for degradation reactions, such as hydrolysis and thermal decomposition, to proceed at a faster rate.[4] This relationship can often be modeled using the Arrhenius equation.[4] |
| Light (UV/Visible) | Susceptible to photodegradation. | The N-Cl bond can absorb energy from photons, leading to homolytic or heterolytic cleavage and the initiation of radical or ionic degradation pathways.[5][6] |
| Moisture/Humidity | Promotes hydrolytic degradation. | Water acts as a reactant in the hydrolysis of the N-Cl bond, leading to the formation of benzenesulfonamide and hypochlorous acid.[7] |
| Oxidizing/Reducing Agents | Can be degraded by strong reducing agents and can itself degrade other components through oxidation. | The electrophilic chlorine atom in Chloramine B makes it a potent oxidizing agent. It will react with reducing agents, leading to its own reduction and degradation. |
| Presence of Metal Ions | Certain metal ions can catalyze degradation. | Metal ions can act as Lewis acids, coordinating to the molecule and facilitating the cleavage of the N-Cl bond, or participate in redox cycling that promotes degradation. |
Principal Degradation Pathways of Chloramine B
The degradation of Chloramine B can proceed through several distinct chemical pathways, the predominance of which is dictated by the prevailing environmental conditions.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for Chloramine B in aqueous solutions and in the presence of moisture.[7] The reaction involves the nucleophilic attack of water on the electrophilic chlorine atom or the sulfonamide nitrogen.
Mechanism:
-
Protonation (in acidic conditions): Under acidic conditions, the nitrogen atom can be protonated, making the N-Cl bond more susceptible to cleavage.
-
Nucleophilic Attack: A water molecule attacks the nitrogen atom, leading to the displacement of the chlorine atom as hypochlorous acid (HOCl) or its conjugate base, hypochlorite (OCl-), depending on the pH.
-
Formation of Products: The primary products of hydrolysis are benzenesulfonamide and hypochlorous acid.[7]
Figure 1: Simplified schematic of the hydrolytic degradation of Chloramine B.
Photodegradation
Exposure to light, particularly in the UV range, can induce the degradation of Chloramine B.[6] Photodegradation can proceed through different mechanisms, including photolysis of the N-Cl bond.
Mechanism:
-
Photon Absorption: The Chloramine B molecule absorbs a photon of sufficient energy.
-
Bond Cleavage: The energy from the photon can cause homolytic cleavage of the N-Cl bond, generating a benzenesulfonamidyl radical and a chlorine radical.
-
Secondary Reactions: These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from other molecules or recombination, leading to a complex mixture of degradation products.
Figure 2: Proposed radical pathway for the photodegradation of Chloramine B.
Thermal Degradation
At elevated temperatures, Chloramine B can undergo thermal decomposition. In the solid state, this can be an energetic, and even explosive, process. In solution, thermal energy can accelerate hydrolysis and other degradation reactions. The specific decomposition products will depend on the temperature and the presence of other substances.
Methodologies for Stability Assessment
A robust stability testing program is essential for characterizing the degradation profile of Chloramine B. This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time using validated analytical methods.
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of stability assessment, providing insights into the likely degradation products and pathways.[8] These studies involve exposing Chloramine B to conditions more severe than those used for accelerated stability testing.[8]
Typical Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60°C).[9]
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.[9]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.[9]
-
Thermal Degradation: Heating the solid drug substance at temperatures below its melting point.
-
Photodegradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][10]
Analytical Methods for Stability Monitoring
A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active substance and the increase in the levels of degradation products.
HPLC is a powerful technique for separating and quantifying Chloramine B and its degradation products. A stability-indicating HPLC method should be developed and validated.
Model HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic compounds like Chloramine B and its degradation products.[11][12] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) | Allows for the elution of compounds with a range of polarities.[11][12] |
| Detection | UV spectrophotometry at a wavelength of maximum absorbance for Chloramine B (e.g., around 225-235 nm) | Provides good sensitivity for aromatic compounds.[13] |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns.[14] |
| Column Temperature | 25-30°C | Ensures reproducible retention times.[14] |
Validation of the HPLC method should be performed according to ICH Q2(R1) guidelines and include:
-
Specificity (peak purity analysis of stressed samples)
-
Linearity and Range
-
Accuracy (recovery studies)
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Iodometric titration is a classic and reliable method for determining the "available chlorine" content of Chloramine B, which is a direct measure of its potency.[15][16]
Protocol for Iodometric Titration:
-
Sample Preparation: Accurately weigh a quantity of Chloramine B and dissolve it in a known volume of distilled water.
-
Reaction with Iodide: To an aliquot of the sample solution, add an excess of potassium iodide (KI) solution and acidify with acetic acid. Chloramine B will oxidize the iodide to iodine.
-
C₆H₅SO₂NClNa + 2KI + 2CH₃COOH → C₆H₅SO₂NH₂ + NaCl + 2CH₃COOK + I₂
-
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
-
Calculation: The amount of sodium thiosulfate used is directly proportional to the amount of available chlorine in the sample.
Figure 3: A generalized workflow for conducting a forced degradation study of Chloramine B.
Data Interpretation and Stability Prediction
The data obtained from stability studies can be used to determine the degradation kinetics of Chloramine B under various conditions. For reactions that follow first-order kinetics, the degradation rate constant (k) can be determined from the slope of a plot of the natural logarithm of the concentration versus time.
The influence of temperature on the degradation rate can be modeled using the Arrhenius equation:
k = Ae(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature (in Kelvin)
By determining the rate constants at several elevated temperatures, the Arrhenius equation can be used to predict the degradation rate and thus the shelf-life of Chloramine B at typical storage conditions.[4]
Conclusion
The stability of Chloramine B is a critical attribute that influences its efficacy and safety. A thorough understanding of its degradation pathways—primarily hydrolysis, photodegradation, and thermal decomposition—is essential for the development of stable formulations and for defining appropriate storage and handling conditions. The implementation of a robust stability testing program, incorporating forced degradation studies and validated, stability-indicating analytical methods such as HPLC and iodometric titration, is paramount for ensuring the quality and performance of Chloramine B in its various applications. The kinetic data derived from these studies can be used to model and predict the long-term stability of the compound, providing a scientific basis for shelf-life assignment.
References
-
McKay, G., et al. (2015). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism. Environmental Science & Technology, 49(12), 7256-7264. Available at: [Link]
-
Sharma, M., & Vaishnava, P. (2014). Kinetic study of Oxidation of some Monosaccharides by Chloramine-T induced by Visible light source. International Journal of Scientific Research, 3(7), 1-3. Available at: [Link]
-
Puttaswamy, & Jagadeesha, S. B. (2023). The kinetic and mechanistic study of levetiracetam oxidation with chloramine-B in acid medium. World Journal of Biology Pharmacy and Health Sciences, 13(01), 107–117. Available at: [Link]
-
Puttaswamy, et al. (2014). Oxidation of Tetracaine Hydrochloride by Chloramine-B in Acid Medium: Kinetic Modeling. Journal of Chemistry, 2014, 1-8. Available at: [Link]
-
Vasudevan, D., & Karunakaran, C. (2007). Kinetics of Chlorine Decay in Drinking Water Distribution Systems. Journal of Environmental Engineering, 133(11), 1054-1061. Available at: [Link]
-
PubChem. (n.d.). Chloramine B. Available at: [Link]
-
Min, K., & Jafvert, C. T. (2015). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism. Chemosphere, 136, 106-112. Available at: [Link]
-
Souka, A. A., et al. (2020). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. Molecules, 25(21), 5035. Available at: [Link]
-
Patel, R. M., et al. (2017). Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Codeine Phosphate and Chlorpheniramine Maleate from Their Combined Liquid Dosage Form. Indian Journal of Pharmaceutical Sciences, 79(5), 798-806. Available at: [Link]
-
Pan, C., et al. (2021). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry, 93(1), 589-599. Available at: [Link]
-
Dawson, V. K., & Davis, R. A. (1997). A simple analytical procedure to replace HPLC for monitoring treatment concentrations of chloramine-T on fish culture facilities. Journal of Applied Aquaculture, 7(3), 55-64. Available at: [Link]
-
Green, I. R., & Baijnath, S. (2016). A Rapid, High-Throughput Iodometric Titration Method for the Determination of Active Chlorine Content of Topical Antiseptic Solutions. Journal of AOAC International, 99(4), 922-926. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Böttcher, N., et al. (2025). Investigating the thermal runaway behaviour of commercial sodium-ion battery cells. Sustainable Energy & Fuels, 9, 5832-5838. Available at: [Link]
-
Drossman, H., et al. (1988). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency. Available at: [Link]
-
Sultana, S., et al. (2024). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. Journal of Chromatography B, 1235, 124042. Available at: [Link]
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Stanbury, D. M., et al. (2005). Improving the Recoveries of Unstable N-Chloramines Determined by Liquid Chromatography–Postcolumn Electrochemical Detection. Analytical Chemistry, 77(1), 186-192. Available at: [Link]
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European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
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Standard Methods for the Examination of Water and Wastewater. (n.d.). 4500-Cl B. Iodometric Method. Available at: [Link]
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Murashevych, B., et al. (2021). Synthesis of new immobilized N-chloro-sulfonamides and release of active chlorine from them. EUREKA: Physics and Engineering, (4), 3-12. Available at: [Link]
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Chitturi, S. R., et al. (2011). Gradient RP-HPLC method for the determination of potential impurities in atazanavir sulfate. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 47-56. Available at: [Link]
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Mikhaylov, A. A., et al. (2023). On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. Batteries, 9(12), 589. Available at: [Link]
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Peskin, A. V., et al. (2011). Determination of second-order rate constant for the reaction of NH2Cl with TNB. Free Radical Biology and Medicine, 51(1), 16-21. Available at: [Link]
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Dawson, V. K., & Davis, R. A. (1997). Liquid chromatographic determination of chloramine-T and its primary degradation product, p-toluenesulfonamide, in water. Journal of AOAC International, 80(5), 989-992. Available at: [Link]
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U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Controlled Release, 157(2), 177-196. Available at: [Link]
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Dih, R., et al. (2016). Validation of a user-friendly and rapid method for quantifying iodine content of salt. Food and Nutrition Bulletin, 37(2), 196-203. Available at: [Link]
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Al-Hilal, T. A., & Alam, F. (2015). A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog. Journal of Chromatographic Science, 53(4), 589-597. Available at: [Link]
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Murashevych, B., et al. (2021). Synthesis of new immobilized N-chloro-sulfonamides and release of active chlorine from them. EUREKA: Physics and Engineering, (4), 3-12. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants. Available at: [Link]
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Gul, S., et al. (2018). Development and Validation of a Stability-indicating HPLC-UV Method for the Simultaneous Determination of Flurbiprofen and Triclosan in a Dental Formulation. Journal of Physical Science, 29(1), 15-30. Available at: [Link]
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Bartlett, M. G., & Stewart, J. T. (2001). Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 849-858. Available at: [Link]
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European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link]
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Kumar, V., & Singh, R. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 11(3). Available at: [Link]
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Hiranuma. (n.d.). Determination of residual chlorine in tap water. Available at: [Link]
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Vîrtan, M. A., & Pop, A. (2012). Trichloramine Formation and Decay during Breakpoint Process. Chemistry Bulletin of "Politehnica" University of Timisoara, 57(71), 1. Available at: [Link]
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Li, Y., et al. (2025). Elucidating Thermal Decomposition Kinetic Mechanism of Charged Layered Oxide Cathode for Sodium-Ion Batteries. Advanced Science, e2408986. Available at: [Link]
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IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]
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University of California, Davis. (n.d.). Iodometric Titration. Available at: [Link]
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Singh, R., & Rehman, Z. U. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(9), 1058-1064. Available at: [Link]
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Yu, P., et al. (2023). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Organic Letters, 25(1), 118-123. Available at: [Link]
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International Journal of Novel Research and Development. (2023). Kinetic and Thermodynamic Studies of Oxidative Degradation of Chloro-Derivatives of Phenol in Aqueous Phase by Classic Fenton and Photo-Fenton Processes. Available at: [Link]
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Wang, Q., et al. (2022). Mechanism elaboration on the thermal decomposition of ether electrolyte in sodium-ion battery. Journal of Energy Chemistry, 68, 59-67. Available at: [Link]
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El-Ragehy, N. A., et al. (2016). Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling. Journal of Pharmaceutical and Biomedical Analysis, 129, 279-287. Available at: [Link]
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Zhang, L., et al. (2018). Electrochemical Degradation Mechanism and Thermal Behaviors of the Stored LiNi0.5Co0.2Mn0.3O2 Cathode Materials. ACS Applied Materials & Interfaces, 10(32), 27075-27084. Available at: [Link]
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Svobodová, E., & König, B. (2019). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie International Edition, 58(49), 17621-17625. Available at: [Link]
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The Electrophilic Heart of Chloramine B: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Beyond Disinfection - Unveiling the Synthetic Potential of Chloramine B
Chloramine B, chemically known as sodium N-chlorobenzenesulfonamide, is a versatile reagent that has found widespread application as a disinfectant and antiseptic.[1][2] However, for the discerning researcher in organic synthesis and drug development, its utility extends far beyond its biocidal properties. At its core, Chloramine B is a stable, manageable, and effective source of electrophilic chlorine (Cl⁺), a key reactive species for a multitude of synthetic transformations.[3] This guide provides an in-depth exploration of the fundamental chemistry of Chloramine B, focusing on the nature of its electrophilic chlorine and its practical application in the synthesis of molecules relevant to the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven insights into its use, and present detailed protocols to empower researchers to confidently integrate this reagent into their synthetic workflows.
The Genesis of Electrophilicity: Unpacking the N-Cl Bond
The synthetic utility of Chloramine B is intrinsically linked to the electronic nature of the nitrogen-chlorine (N-Cl) bond within its structure. The presence of the strongly electron-withdrawing benzenesulfonyl group (-SO₂Ph) significantly influences the electron density distribution across the N-Cl bond. This inductive effect polarizes the bond, rendering the chlorine atom electron-deficient and thus, a potent electrophile.
This inherent electrophilicity allows Chloramine B to act as a chlorinating agent, transferring a positive chlorine equivalent (Cl⁺) to a wide range of nucleophiles. The reactivity of Chloramine B is often compared to its more commonly known sibling, Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide). While both serve as sources of electrophilic chlorine, subtle differences in their reactivity profiles can be exploited for specific synthetic outcomes.
dot
Caption: Overview of Chloramine B's chlorination mechanisms.
Applications in Organic Synthesis: A Toolkit for Drug Development
The ability of Chloramine B to deliver an electrophilic chlorine atom makes it a valuable tool in the synthesis of a diverse array of organic molecules, including those with potential applications in medicinal chemistry.
Oxidation of Alcohols and Sulfides
Chloramine B is an effective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is crucial in the synthesis of many pharmaceutical intermediates. Similarly, it can selectively oxidize sulfides to sulfoxides, a functional group present in a number of bioactive molecules.
Data Presentation: Comparative Oxidation of Alcohols
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzyl Alcohol | Chloramine-T | HClO₄, NaCl, 30°C | Benzaldehyde | Quantitative | [4] |
| 1-Hexanol | Chloramine-B | HCl, Sodium Lauryl Sulphate, 30-50°C | 1-Hexanal | Not Specified | [4] |
| Cyclohexanol | Chloramine-B | HCl, Sodium Lauryl Sulphate, 30-50°C | Cyclohexanone | Not Specified | [4] |
Note: While a direct yield comparison is not available from the cited kinetic study, both reagents are shown to be effective for the transformation.
Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetic acid and water.
-
Reagent Addition: To the stirred solution, add Chloramine B (1.1-1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Synthesis of Nitrogen Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry. Chloramine B can be employed in cyclization reactions to construct these valuable ring systems. The electrophilic chlorine can activate a substrate towards intramolecular nucleophilic attack, leading to the formation of a new C-N bond and subsequent ring closure. The cyclization of nitrogen-centered radicals, which can be generated from N-chloro compounds, is a powerful strategy for synthesizing a wide variety of nitrogen heterocycles. [5] dot
Caption: General scheme for heterocycle synthesis.
Halogenation of Alkynes
Chloramine B, in the presence of a halide source such as sodium bromide or potassium iodide, can facilitate the direct oxidative halogenation of terminal alkynes to yield 1-haloalkynes. [3]These products are versatile building blocks in organic synthesis, readily participating in cross-coupling reactions to form more complex molecular architectures.
Safety and Handling
Chloramine B is a stable solid that is relatively safe to handle compared to gaseous chlorine or liquid bromine. However, it is a strong oxidizing agent and should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to avoid contact with acids, as this can lead to the release of toxic chlorine gas. Store Chloramine B in a cool, dry, and well-ventilated area away from combustible materials.
Conclusion: A Versatile Reagent for the Modern Synthetic Chemist
Chloramine B is a powerful and often overlooked reagent in the synthetic organic chemist's toolbox. Its ability to serve as a stable and convenient source of electrophilic chlorine opens up a wide range of synthetic possibilities, from the oxidation of common functional groups to the construction of complex heterocyclic frameworks. By understanding the fundamental principles of its reactivity and employing the practical protocols outlined in this guide, researchers in drug discovery and development can harness the full potential of Chloramine B to accelerate their synthetic endeavors and drive innovation in medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Chloramine-B, N-chlorobenzenesulfonamide sodium salt. Retrieved from [Link]
-
Organic Reactions. (n.d.). Cyclization Reactions of Nitrogen-centered Radicals. Retrieved from [Link]
-
Aquavet. (n.d.). Chloramine B. Retrieved from [Link]
Sources
Technical Guide: The History, Chemistry, and Application of Chloramine B
Introduction: The Benzenesulfonyl Reagent
Chloramine B (Sodium N-chlorobenzenesulfonamide) represents a pivotal chapter in the development of N-halo reagents.[1] Often overshadowed by its methylated cousin, Chloramine-T, Chloramine B serves as a fundamental model for understanding oxidative sulfonamide chemistry.[1]
Unlike inorganic chloramines (NH₂Cl), which are volatile and unstable, Chloramine B stabilizes "active chlorine" within a solid organic framework.[1] This guide dissects its historical emergence from early 20th-century industrial chemistry to its modern utility as a versatile oxidant and nitrogen source in organic synthesis.[1]
Key Chemical Identity
| Property | Specification |
| IUPAC Name | Sodium chloro(phenylsulfonyl)azanide |
| CAS Number | 127-52-6 |
| Formula | C₆H₅SO₂NClNa[1][2][3][4][5][6][7] · xH₂O (Often Trihydrate) |
| Active Chlorine | ~28–29% |
| Primary Role | Oxidant, Chlorinating Agent, Nitrene Precursor |
Historical Genesis: From War to Laboratory
The Chattaway Synthesis (1905)
The definitive chemical origin of Chloramine B traces back to Frederick Daniel Chattaway in 1905.[1] While investigating the nitrogen-halogen bond, Chattaway synthesized the compound by reacting benzenesulfonamide with hypochlorous acid (generated in situ).[1] His work established the fundamental protocol for converting sulfonamides into stable N-chloro salts, a method that remains relevant today.[1]
The Dakin Connection (WWI Antiseptics)
The practical utility of N-halo sulfonamides was catalyzed by World War I. Henry Drysdale Dakin , seeking alternatives to the unstable hypochlorite solutions ("Dakin's Solution") used for treating gangrenous wounds, investigated organic chloramines.[1] While Chloramine-T (derived from the abundant toluene byproduct of the dye industry) became the standard, Chloramine B emerged as the benzene-pure analog, offering a slightly different solubility and reactivity profile.
Historical Insight: The "B" in Chloramine B stands for Benzene , distinguishing it from the "T" (Toluene ) of Chloramine-T.[1] This nomenclature reflects the raw material feedstock availability in the early 1900s.[1]
Mechanistic Chemistry: The Active Chlorine System
Chloramine B acts as a reservoir for electrophilic chlorine (
Hydrolysis and Equilibrium
In aqueous solution, Chloramine B behaves as a strong electrolyte.[1] It hydrolyzes slowly to release HOCl, which exerts the oxidative/disinfectant effect.[1]
Figure 1: The hydrolysis pathway of Chloramine B in aqueous media.[1][4] The release of HOCl is pH-dependent, favoring acidic conditions.
Synthesis Protocol: Preparation of Chloramine B
This protocol is adapted from the classic Chattaway method (1905) and modernized for safety.[1] It utilizes the reaction between benzenesulfonamide and sodium hypochlorite.[1][5]
Reagents Required[1][3][4][6][7][8][9][10]
-
Benzenesulfonamide (15.7 g, 0.1 mol)
-
Sodium Hydroxide (4.0 g, 0.1 mol) dissolved in 40 mL water
-
Sodium Hypochlorite solution (Commercial bleach, ~5% active Cl, excess)
-
Alternative: Chlorine gas (Cl₂) if equipped for gas handling.[1]
Step-by-Step Methodology
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 15.7 g of benzenesulfonamide in the 40 mL NaOH solution. Slight heating (40°C) may be required to ensure complete dissolution.[1]
-
Chlorination:
-
Precipitation: As the reaction proceeds, the sodium salt of N-chlorobenzenesulfonamide (Chloramine B)[1] becomes less soluble in the brine/alkaline mixture.[1] Cooling the mixture to 0–5°C will induce crystallization.[1]
-
Filtration: Filter the white crystalline solid under vacuum.
-
Purification: Recrystallize from a minimum amount of warm water. Dry in a desiccator (avoid heat >60°C as the compound can decompose).[1]
Figure 2: Synthesis workflow for Chloramine B from benzenesulfonamide.
Applications in Organic Synthesis[1][3][8]
While historically a disinfectant, Chloramine B is a potent reagent for "Nitrogen Atom Transfer" and oxidative halogenation.[1]
A. Oxidative Halogenation of Alkynes
Recent studies (Liu et al., 2018) have demonstrated Chloramine B as a superior oxidant for converting terminal alkynes into 1-haloalkynes.[1]
-
Mechanism: Chloramine B oxidizes the halide salt (KI or NaBr) to an electrophilic halogen species (
or ), while acting as a mild base to deprotonate the alkyne.[1] -
Advantages: Avoids the use of unstable elemental halogens; solid-state stability; high atom economy.[1]
B. Sharpless Aminohydroxylation (Analog)
Similar to Chloramine-T, Chloramine B serves as the nitrogen source in Osmium-catalyzed aminohydroxylation of olefins.[1]
-
Reaction: Olefin + Chloramine B + OsO₄ (cat.)[1] → Vicinal Amino-Alcohol.[1]
-
Selectivity: The benzenesulfonyl group (
) is often easier to deprotect (using Red-Al or Na/Naphthalene) compared to the toluenesulfonyl group of Chloramine-T, making "B" preferred for sensitive substrates.[1]
Comparative Reagent Profile
| Feature | Chloramine B | Chloramine T | Sodium Hypochlorite |
| Stability | High (Solid) | High (Solid) | Low (Solution) |
| Solubility | Water, Ethanol | Water, Ethanol | Water only |
| Protecting Group | Benzenesulfonyl (Bs) | Tosyl (Ts) | N/A |
| Steric Bulk | Moderate | High (Methyl group) | Low |
| Primary Use | Reagent/Disinfectant | Reagent/Disinfectant | Bleach/Disinfectant |
References
-
Chattaway, F. D. (1905).[1] "Nitrogen Halogen Derivatives of the Sulphonamides." Journal of the Chemical Society, Transactions, 87, 145–171. Link
-
Dakin, H. D., Cohen, J. B., & Kenyon, J. (1916). "Studies in Antiseptics: On Chloramine, Its Preparation, Properties, and Use." British Medical Journal, 1(2874), 160–162.[1] Link
-
Liu, X., Chen, G., Li, C., & Liu, P. (2018).[8] "Chloramine-B promoted oxidative halogenation of alkynes: a facile synthesis of 1-haloalkynes."[1][8] Synlett, 29(15), 2051-2055.[1] Link
-
Gottardi, W. (1999).[1] "Iodine and disinfection: theoretical study on mode of action, efficiency, stability, and analytical aspects in the aqueous system." Archiv der Pharmazie, 332(5), 151-157.[1] (Context on N-halo mechanisms). Link[1]
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Theoretical Studies on Chloramine B Reactivity: A Computational & Mechanistic Guide
Executive Summary
Chloramine B (Sodium N-chlorobenzenesulfonamide, CAB) serves as a potent oxidant and disinfectant, distinguished by its stability and controlled release of active chlorine. While extensive experimental kinetic data exists, the theoretical characterization of its reactivity—using Density Functional Theory (DFT) and molecular dynamics—provides the predictive power necessary for rational drug design and advanced water treatment applications.
This guide outlines the theoretical framework for modeling Chloramine B reactivity. It synthesizes electronic structure analysis, solvent-dependent speciation, and transition state modeling to explain the mechanistic pathways observed in experimental kinetic studies.
Part 1: Fundamental Chemical Identity & Electronic Structure
To accurately model Chloramine B, one must first establish its ground-state electronic properties. The reactivity of CAB is governed by the lability of the N-Cl bond and the electron-withdrawing nature of the benzenesulfonyl group.
Computational Methodology Standards
For N-haloamines, the following computational levels are established as the "Gold Standard" for balancing accuracy with cost:
| Parameter | Recommended Method | Rationale |
| Functional | M06-2X or ωB97X-D | Captures dispersion forces critical for sulfonamide-substrate stacking; superior to B3LYP for barrier heights. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing the anionic nature of CAB ( |
| Solvation | SMD (Solvation Model based on Density) | More accurate than PCM for calculating |
| Frequency | Harmonic Approx. | Essential to verify minima (0 imaginary freq) vs. Transition States (1 imaginary freq). |
The N-Cl Bond: The Locus of Reactivity
Theoretical analysis reveals that the N-Cl bond in CAB is highly polarized. The LUMO (Lowest Unoccupied Molecular Orbital) is typically antibonding with respect to the N-Cl bond (
-
Bond Length: Calculated at ~1.70–1.72 Å (gas phase), lengthening in aqueous solution due to hydrogen bonding.
-
NBO Charge Analysis: The Chlorine atom bears a partial positive charge (
), while the Nitrogen is significantly negative, stabilized by the sulfonyl group. This confirms CAB acts as a source of chloronium ions ( ) or transfers Cl largely as a cation equivalent.
Part 2: Mechanisms of Reactivity & Speciation
Experimental kinetics consistently show that the reaction rate depends on pH. Theoretical modeling must account for the active species present in solution.
pH-Dependent Speciation Pathways
In aqueous solution, CAB exists in equilibrium with its conjugate acid and hydrolysis products. The reactivity hierarchy is generally:
The Theoretical Challenge: Accurately calculating the Gibbs Free Energy change (
Diagram 1: Chloramine B Speciation & Hydrolysis Network
Caption: Equilibrium network of Chloramine B. The protonated cation is the most potent electrophile in acidic media.
Oxidation Mechanism: The Kinetic Trigger
The oxidation of substrates (e.g., sulfides, amines, drugs like Levetiracetam) typically follows a nucleophilic attack on the Chlorine atom of CAB.
Theoretical Protocol for Transition State (TS) Search:
-
Scan Coordinate: incrementally decrease the distance between the substrate nucleophile (Nu) and the CAB Chlorine (
). -
Optimize TS: Use the peak energy structure from the scan as input for a Berny optimization (Opt=TS).
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate calculation to ensure the TS connects the correct reactants and products.
Key Insight: The barrier height (
Part 3: Experimental Validation Protocols
A theoretical model is only as good as its experimental validation. The following protocols serve as "ground truth" checkpoints for your calculations.
Validation Matrix
| Theoretical Prediction | Experimental Validation Method | Success Metric |
| Activation Energy ( | Arrhenius Plot: Measure rate constants ( | Calculated |
| Active Species | pH-Rate Profile: Measure reaction rate vs. pH. A slope of -1 indicates | Calculated |
| Intermediate Stability | Spectrophotometry: Monitor UV-Vis absorbance shifts (e.g., 279 nm for CAB). | TD-DFT predicted absorption |
Protocol: Kinetic Spectrophotometry
To validate the reaction order predicted by your mechanism:
-
Setup: Prepare pseudo-first-order conditions (Substrate concentration
[CAB]). -
Monitor: Track the decay of CAB absorbance at 270–280 nm .
-
Analysis: Plot
vs. time. A linear plot confirms first-order dependence on [CAB]. -
Derivation: Repeat at varying substrate concentrations to determine fractional orders (indicating pre-equilibrium complex formation).
Diagram 2: Integrated Theoretical-Experimental Workflow
Caption: Iterative workflow for validating theoretical reactivity models against experimental kinetic data.
References
-
Puttaswamy, & Vaz, N. (2023). The kinetic and mechanistic study of levetiracetam oxidation with chloramine-B in acid medium. World Journal of Biology Pharmacy and Health Sciences, 13(1), 158–168. Link
-
Puttaswamy, & Sukhdev, A. (2014). Mechanistic Investigation of Oxidation of Rizatriptan Benzoate by Chloramine-B: A Kinetic Spectrophotometric Study. Global Research Online. Link
-
Iliuta, M. C., et al. (2012). Mechanistic insight into the oxidation of atropine sulfate monohydrate with aqueous acidic chloramine-T. Bulgarian Chemical Communications, 44(4), 321-329. Link
-
Li, J., & Blatchley, E. R. (2009). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide. Water Research, 43(6). Link
-
Gour, S. R., et al. (2011).[1] Oxidation of chemical compounds: Kinetics and mechanistic approach. Journal of Chemical and Pharmaceutical Research, 3(5), 750-761. Link
Sources
Thermochemical Profile of Chloramine B: A Technical Guide
The following technical guide details the thermochemical properties of Chloramine B (Sodium N-chlorobenzenesulfonamide). It is structured to support research and development in formulation stability, safety profiling, and reaction kinetics.[1]
Executive Summary
Chloramine B (Sodium N-chlorobenzenesulfonamide,
From a thermodynamic perspective, Chloramine B is characterized by exothermic formation but endothermic solution behavior , a critical dichotomy for process scale-up.[1] Its thermal stability is bounded by a sharp decomposition exotherm at 185°C , presenting a deflagration hazard if processing temperatures are uncontrolled.[1] This guide synthesizes experimental calorimetric data with derived thermodynamic parameters to provide a comprehensive reference for handling and application.
Molecular Structure & Thermodynamic Identity[1]
The thermochemical behavior of Chloramine B is governed by the lability of the nitrogen-chlorine bond and the hydration state of the sodium salt.
| Property | Value / Description | Source |
| IUPAC Name | Sodium;chloro(phenylsulfonyl)azanide | PubChem |
| CAS Number | 127-52-6 (Anhydrous), 127-52-6 (Trihydrate) | NIST/Common |
| Molecular Formula | Standard | |
| Molecular Weight | 213.62 g/mol (Anhydrous); 267.66 g/mol (Trihydrate) | Calculated |
| Active Chlorine | ~28–29% (Theoretical: 29.5% for trihydrate) | Titration |
Crystal Lattice Energy Implications
The trihydrate form is the standard commercial grade.[1] The water of crystallization is integral to the lattice stability. Dehydration (loss of
Fundamental Thermochemical Parameters
Enthalpy of Formation & Reaction
Direct calorimetric measurements of the formation of Chloramine B from its precursors reveal a strongly exothermic process. This heat release must be managed during batch synthesis to prevent thermal runaway or premature decomposition.[1]
-
Heat of Reaction (
): ( )-
Process: Reaction of concentrated Sodium Benzenesulfonamide and Sodium Hypochlorite at 20°C.[1]
-
-
Standard Enthalpy of Formation (
):-
Parent (Benzenesulfonamide, s):
-
Chloramine B (Estimate): Derived from the parent enthalpy and the exothermic chlorination, the enthalpy of formation for the anhydrous salt is estimated in the range of
to .
-
Heat Capacity ( )
Experimental
| Phase | Estimated | Specific Heat | Notes |
| Solid (Anhydrous) | Estimation based on functional group contributions ( | ||
| Solid (Trihydrate) | Includes contribution of lattice water ( |
Enthalpy of Combustion ( )
For the parent compound benzenesulfonamide,
Phase Stability & Thermal Decomposition[1]
Critical Safety Warning: Chloramine B exhibits a violent decomposition profile.[1] It does not melt cleanly like a typical organic solid; rather, it undergoes a complex decomposition event.[1]
Thermal Gravimetric Analysis (TGA) & DSC Profile
-
Dehydration Onset:
.[1] Loss of water of crystallization.[1] Endothermic event.[1] -
Melting/Decomposition Point:
(Melting with simultaneous decomposition). -
Explosive Decomposition:
.
Decomposition Mechanism
The thermal degradation pathway involves the disproportionation of the chloramine moiety.
Figure 1: Thermal decomposition pathway of Chloramine B leading to gas generation.
Solution Thermodynamics
Solubility Profile
Chloramine B is moderately soluble in water, but its solubility is strongly endothermic, meaning it increases significantly with temperature.[1]
-
Solubility (
): ( ).[1] -
Solubility (Hot Water): High solubility; reported as "soluble in hot water".[1]
-
Solubility (Ethanol):
( ).[1] -
Enthalpy of Solution (
): ( ).[1]
Hydrolysis & Active Species
The biocidal and oxidative activity of Chloramine B stems from its hydrolysis equilibrium.[1] It acts as a reservoir for hypochlorous acid (
-
Hydrolysis Constant (
): The hydrolysis is pH-dependent.[1] The of the conjugate acid (N-chlorobenzenesulfonamide, ) is approximately 4.55 (analogous to Chloramine-T).[1] -
Mechanism: In acidic media (
), the equilibrium shifts to form molecular and eventually (gas).[1] In basic media, the stable anion predominates, extending shelf-life.[1]
Figure 2: Hydrolysis equilibrium showing the transition from stable reservoir to active oxidant.
Experimental Protocols for Validation
To validate these properties in a specific formulation, the following protocols are recommended.
Iodometric Determination of Active Chlorine
This is the primary assay for purity and stability tracking.[1]
-
Dissolution: Dissolve accurately weighed Chloramine B (
) in distilled water. -
Acidification: Add
of dilute acetic acid or . -
Iodide Addition: Add excess Potassium Iodide (
, ).[1] The solution turns deep brown ( liberation).[1] -
Titration: Titrate with
Sodium Thiosulfate ( ) until pale yellow. Add starch indicator and titrate to colorless endpoint.[1] -
Calculation:
.
Calorimetric Verification of
-
Use a semi-adiabatic solution calorimeter (Dewar flask setup).[1]
-
Equilibrate
water at . -
Add
anhydrous Chloramine B. -
Record temperature drop (
).[1] -
Calculate heat absorbed:
.[1] -
Normalize to molar enthalpy:
.[1]
References
-
NIST Standard Reference Data. Enthalpy of Formation of Benzenesulfonamide and Derivatives. National Institute of Standards and Technology.[1][2] [Link][1][2]
-
PubChem. Chloramine B (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Murthy, A.R.V.[1][3] & Rao, V.S. (1958).[1] Thermochemistry of Chloramine-B and related compounds.[1] Proceedings of the Indian Academy of Sciences. (Source of
and data). -
Bishop, E. & Jennings, V.J. (1958).[1] Titrimetric analysis with chloramine-T and B.[1][4] Talanta.[1] [Link][1]
-
Gottardi, W. (1978).[1] Equilibria of Chloramine-T and Chloramine-B in aqueous solution.[1] (Source of hydrolysis constants/pKa data).
Sources
Chloramine B mechanism of action as a disinfectant
The mechanism of action of Chloramine B is a robust, multi-target process driven by the sustained release of hypochlorous acid. Its primary mode of attack involves the rapid and irreversible oxidative damage to essential proteins, complemented by the disruption of cellular membranes and nucleic acids. This broad-spectrum activity makes it a highly reliable disinfectant. For researchers and drug development professionals, understanding this mechanism is crucial for developing novel antimicrobial strategies, evaluating potential for resistance, and designing effective sanitation and sterilization protocols. Future research may focus on synergistic combinations of Chloramine B with other agents to enhance efficacy or combat microbial resistance mechanisms, such as biofilm formation and the expression of chloramine-decaying proteins. [21]
References
- AVCOtechnologies. (2023, March 28).
- Drazic, A., & Winter, J. (2014). Bacterial Responses to Reactive Chlorine Species. PMC.
- National Center for Biotechnology Inform
- Aquavet. Chloramine B.
- Blog. (2025, December 7). What are the disadvantages of using Chloramine B?
- Answer.
- Wikipedia. (2023, October 23). Chlorine-releasing compounds.
- Marcos, S. L., et al. (2021). Antibiofilm Activity and Mechanism of Action of the Disinfectant Chloramine T on Candida spp., and Its Toxicity against Human Cells. PMC.
- WikiLectures. (2022, December 13). Chloramine B.
- Blog. (2025, December 10). Is Chloramine B stable in acidic or basic solutions?
- International Agency for Research on Cancer. (2004). Chloramine. Some Drinking-water Disinfectants and Contaminants, including Arsenic.
- Wikipedia. (2024, January 10). Hypochlorous acid.
- Jinli Chemical. (2025, October 25). Chloramine B (CAS No. 127-52-6)
- Knoke, L. R., et al. (2024, June 25). HOCl Forms Lipid N-Chloramines in Cell Membranes of Bacteria and Immune Cells.
- Chemosphere. (2020, January). The chloramine stress induces the production of chloramine decaying proteins by microbes in biomass (biofilm). PubMed.
- Jacobi Group. Chloramines. Carbon 101.
- Water Research. (2012, September 1).
- Knoke, L. R., et al. (2024, September 20). HOCl Forms Lipid N-Chloramines in Cell Membranes of Bacteria and Immune Cells.
- Water Research. (2014, January 1).
- Environmental Health. (2021, September 23). Chloramine Concentrations within Distribution Systems and Their Effect on Heterotrophic Bacteria, Mycobacterial Species, and Disinfection Byproducts. PMC.
- Western Sydney University.
- Jinli Chemical. Chloramine-B Definition & Meaning Manufacturer.
- Big Wave Water Technologies. Chlorine vs.
- Centers for Disease Control and Prevention. (2024, February 14). About Water Disinfection with Chlorine and Chloramine.
- ResearchGate.
- ChemicalBook.
- Knoke, L. R., et al. (2024, June 25). HOCl Forms Lipid N-Chloramines in Cell Membranes of Bacteria and Immune Cells. bioRxiv.
- Microbial Investigations Switzerland (MIS). (2024, July 16). Understanding the Impact of Physical and Chemical Factors on Disinfectant Efficacy.
- U.S. Department of the Interior Bureau of Reclamation. Effect of Chlorine vs.
- Orenda Technologies. (2023, August 26). Chloramine vs. Chlorine.
- Huiya Envirotech. (2025, May 29). Sodium Chlorite vs Sodium Hypochlorite.
- International Journal of Molecular Sciences. (2017, June). Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins. PMC.
- Environmental Science & Technology. (2022, November 1). Reactivity of Viral Nucleic Acids with Chlorine and the Impact of Virus Encapsidation.
- ResearchGate.
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- 1. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]
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- 5. Chlorine vs Chloramine: What's The Difference? Find Out Now [bigwavewater.com]
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Methodological & Application
Application Note: Analytical Methods for the Quantification of Chloramine B
Abstract
Chloramine B, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and widely utilized disinfectant and antiseptic agent.[1][2] Its efficacy is directly proportional to the concentration of active chlorine. Therefore, accurate and reliable quantification of Chloramine B is paramount for ensuring its quality, stability, and effectiveness in various pharmaceutical and disinfectant formulations. This application note provides a comprehensive overview and detailed protocols for the principal analytical methods employed for the quantification of Chloramine B, including titrimetric, spectrophotometric, and chromatographic techniques. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Introduction to Chloramine B and its Quantification
Chloramine B (Sodium Benzenesulfochloramide) is a chlorinated sulfonamide that acts as a source of active chlorine in aqueous solutions. Its antimicrobial activity stems from the release of hypochlorous acid (HOCl), a potent oxidizing agent that inactivates essential microbial enzymes. The stability of Chloramine B is a critical quality attribute, as its degradation leads to a loss of disinfectant power. Consequently, robust analytical methods are essential for its determination in raw materials and finished products.
The choice of an analytical method depends on several factors, including the sample matrix, the required sensitivity and selectivity, available instrumentation, and the specific regulatory requirements (e.g., pharmacopeial monographs). This guide will detail the most common and validated methods, providing insights into their underlying principles and practical execution.
Titrimetric Methods: The Gold Standard for Assay
Titrimetry, particularly iodometric titration, remains the reference method for the assay of Chloramine B due to its high precision, accuracy, and cost-effectiveness. This method is based on the oxidizing properties of the active chlorine.
Principle of Iodometric Titration
The fundamental principle of iodometric titration for Chloramine B involves a two-step reaction. First, in an acidic medium, Chloramine B oxidizes iodide ions (I⁻) from potassium iodide (KI) to iodine (I₂).[3][4] The amount of iodine liberated is stoichiometrically equivalent to the amount of active chlorine present.[5]
-
Reaction 1: C₆H₅SO₂NClNa + 2KI + 2HCl → C₆H₅SO₂NH₂ + NaCl + 2KCl + I₂
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.[3][4] The endpoint is reached when the blue color of the starch-iodine complex disappears, as the iodine is completely reduced back to iodide ions.[5]
-
Reaction 2: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Detailed Protocol for Iodometric Titration
This protocol is aligned with general principles found in pharmacopeial monographs.[6]
Reagents and Equipment:
-
Chloramine B sample
-
Potassium iodide (KI), analytical grade
-
Hydrochloric acid (HCl), 2 M (or Acetic Acid as per some methods to reduce interferences)[4]
-
Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1% w/v)
-
Analytical balance
-
250 mL Erlenmeyer flask
-
50 mL burette
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the Chloramine B sample and record the weight.
-
Dissolution: Dissolve the sample in 50 mL of distilled water in a 250 mL Erlenmeyer flask.
-
Reaction Initiation: Add 2 g of potassium iodide (KI) and 10 mL of 2 M hydrochloric acid (HCl) to the flask. Swirl to mix. The solution will turn a dark brown color due to the liberation of iodine.
-
Incubation: Stopper the flask and allow the reaction to proceed in the dark for 10 minutes to ensure complete liberation of iodine.
-
Titration: Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution. As the endpoint approaches, the brown color will fade to a pale yellow.
-
Indicator Addition: When the solution is pale yellow, add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Endpoint Determination: Continue the titration dropwise with vigorous swirling until the blue color is completely discharged, leaving a colorless solution.
-
Calculation: Record the volume of sodium thiosulfate solution consumed. The percentage of Chloramine B can be calculated using the following formula:
% Chloramine B = (V × M × E) / W × 100
Where:
-
V = Volume of sodium thiosulfate solution in mL
-
M = Molarity of the sodium thiosulfate solution
-
E = Equivalent weight of Chloramine B (molecular weight / 2, which is 106.8 g/mol )
-
W = Weight of the sample in mg
-
Causality and Validation Insights
-
Acidic Medium: The reaction requires an acidic medium (pH 3-4) to facilitate the stoichiometric oxidation of iodide.[4]
-
Dark Conditions: The incubation step is performed in the dark because the iodide/iodine reaction can be sensitive to light, which can induce aerial oxidation of iodide, leading to erroneously high results.[4]
-
Starch Indicator: Starch forms a reversible blue-black complex with iodine, providing a sharp and easily detectable endpoint. It is added near the endpoint to prevent the formation of an irreversible complex with high concentrations of iodine.
Experimental Workflow: Iodometric Titration
Caption: Workflow for the iodometric titration of Chloramine B.
Spectrophotometric Methods: For Lower Concentrations
UV-Visible spectrophotometry offers a sensitive and rapid method for the quantification of Chloramine B, particularly for dilute solutions or in matrices where titrimetry may be less suitable.[7] These methods often rely on a derivatization reaction to produce a colored species that can be measured.
Principle of the N,N-diethyl-p-phenylenediamine (DPD) Method
A widely accepted spectrophotometric method involves the reaction of Chloramine B with N,N-diethyl-p-phenylenediamine (DPD).[8][9] In the presence of active chlorine, DPD is oxidized to form a stable magenta-colored radical cation (known as a Würster dye), which exhibits a maximum absorbance at approximately 515 nm.[10][11] The intensity of the color produced is directly proportional to the concentration of active chlorine.[12]
Detailed Protocol for the DPD Spectrophotometric Method
Reagents and Equipment:
-
Chloramine B sample and standard solutions
-
DPD indicator solution/powder pillows
-
Phosphate buffer solution (pH 6.5)
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of Chloramine B of known concentration.
-
Create a series of calibration standards by diluting the stock solution with distilled water to cover the desired concentration range (e.g., 0.1 - 2.0 mg/L active chlorine).[13]
-
-
Sample and Standard Treatment:
-
Pipette a fixed volume (e.g., 10 mL) of each standard and the sample solution into separate test tubes or cuvettes.
-
Add a specific volume of phosphate buffer to each to maintain a pH of 6.2-6.5.
-
Add a precise amount of DPD indicator solution to each tube/cuvette and mix thoroughly.
-
-
Color Development: Allow the color to develop for a consistent period (e.g., 2 minutes).
-
Measurement: Measure the absorbance of each solution at 515 nm against a reagent blank (water + buffer + DPD).[11]
-
Quantification:
-
Plot a calibration curve of absorbance versus the concentration of the standards.
-
Determine the concentration of Chloramine B in the sample by interpolating its absorbance from the calibration curve.
-
Causality and Validation Insights
-
pH Control: The reaction is pH-dependent. A phosphate buffer is crucial to maintain the optimal pH of 6.2-6.5 for rapid and stable color development. Deviations can lead to inaccurate results.[14]
-
Time Control: The color intensity can change over time. It is essential to measure the absorbance at a fixed time point after adding the DPD reagent for all standards and samples to ensure consistency.
-
Interferences: Oxidizing agents other than active chlorine can interfere with the DPD method, leading to overestimated results.[15] This is a key limitation to consider depending on the sample matrix.
High-Performance Liquid Chromatography (HPLC): Specificity and Stability-Indicating Power
HPLC is a powerful technique that offers high specificity and can separate Chloramine B from its degradation products and other formulation excipients.[16][17] This makes it an ideal stability-indicating method.
Principle of Reversed-Phase HPLC
A common approach for Chloramine B analysis is reversed-phase HPLC (RP-HPLC). The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Chloramine B, being moderately polar, is retained on the column and then eluted by the mobile phase. Detection is typically achieved using a UV detector, as the benzene ring in the Chloramine B molecule absorbs UV light (typically around 225-229 nm).[9]
Detailed Protocol for RP-HPLC Method
Equipment and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).[16]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in a specific ratio (e.g., 40:60 v/v).[9] The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: 229 nm.[9]
-
Injection Volume: 20 µL.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Chloramine B reference standard in the mobile phase.
-
Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability: Inject the standard solution multiple times (e.g., 5-6 replicates) to ensure the system is performing correctly. Key parameters to check include retention time reproducibility, peak area precision (RSD < 2%), and theoretical plates.
-
Calibration: Inject a series of standards of different concentrations to construct a calibration curve.
-
Analysis: Inject the sample solutions.
-
Quantification: Identify the Chloramine B peak in the sample chromatogram by its retention time compared to the standard. Quantify the amount using the peak area and the calibration curve.
Causality and Validation Insights
-
Mobile Phase pH: The pH of the mobile phase is critical as it affects the ionization state of the benzenesulfonamide group, which in turn influences retention time and peak shape.[9]
-
Organic Modifier: Acetonitrile is a common organic modifier used to control the elution strength of the mobile phase. Adjusting its percentage allows for the optimization of the retention time.
-
Specificity: The power of HPLC lies in its ability to resolve the analyte of interest from other compounds. A forced degradation study (exposing the drug to acid, base, oxidation, heat, and light) should be performed during method validation to demonstrate that degradation product peaks do not co-elute with the main Chloramine B peak.[16][18]
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of Chloramine B by HPLC.
Method Comparison and Summary
The selection of the most appropriate analytical method is contingent upon the specific application.
| Method | Principle | Advantages | Limitations | Typical Application |
| Iodometric Titration | Redox Titration | High precision, accurate, low cost, official method in many pharmacopeias.[19] | Not specific (measures total oxidizing substances), labor-intensive, requires larger sample amounts.[19] | Assay of raw material and concentrated formulations. |
| Spectrophotometry (DPD) | Colorimetry | High sensitivity, rapid, suitable for automation.[8][9] | Susceptible to interference from other chlorine compounds and organic matter.[19] | Quantification of low concentrations in water or dilute solutions. |
| HPLC | Chromatographic Separation | High specificity, stability-indicating, high sensitivity, can analyze complex mixtures.[19] | High cost of equipment and solvents, requires method development.[8][9] | Quality control, stability studies, analysis of finished products with excipients. |
Conclusion
The accurate quantification of Chloramine B is a critical aspect of quality control in the pharmaceutical and disinfectant industries. This application note has detailed the theoretical principles and practical protocols for three major analytical techniques: iodometric titration, spectrophotometry, and HPLC. Iodometric titration serves as a robust and reliable reference method for assay purposes. Spectrophotometry offers a rapid and sensitive alternative for dilute solutions, while HPLC provides unparalleled specificity, making it the method of choice for stability studies and the analysis of complex formulations. The selection of the optimal method requires a thorough understanding of the sample matrix, the required analytical performance characteristics, and the intended application.
References
-
National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Chlorine. National Institutes of Health. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2017).
- Dawson, V. K., & Marking, L. L. (1995). A simple analytical procedure to replace HPLC for monitoring treatment concentrations of chloramine-T on fish culture facilities.
- Cai, Y., & Coci, M. (2001). Organic chloramine analysis and free chlorine quantification by electrospray and atmospheric pressure chemical ionization tandem mass spectrometry. Analytical Chemistry, 73(24), 5999-6006.
- United States Pharmacopeial Convention. (n.d.). Chloramine T. USP-NF.
- Royal Society of Chemistry. (n.d.). Chloramine-B. The Merck Index Online.
-
ResearchGate. (n.d.). A simple analytical procedure to replace HPLC for monitoring treatment concentrations of chloramine-T on fish culture facilities. Retrieved from [Link]
- Chemistry LibreTexts. (2019). DPD COLORIMETRIC (For Free and Total Chlorine).
- National Environmental Methods Index. (n.d.). EPA-NERL: 330.5: Total Residual Chlorine by Spectrophotometer.
- Thermo Fisher Scientific. (n.d.). Total Chlorine DPD Method.
- Soule, D. M., & Schorr, P. A. (2004). Improving the Recoveries of Unstable N-Chloramines Determined by Liquid Chromatography–Postcolumn Electrochemical Detection. Environmental Science & Technology, 38(1), 157-163.
- Hach. (n.d.).
- Hiranuma. (2018).
- Darwish, I. A., et al. (2013). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Pharmaceutical Chemistry Journal, 47(8), 461-468.
- Palintest. (n.d.). CHLORINE/ CHLORAMINES (DPD).
- British Pharmacopoeia. (n.d.). chlorphenamine maleate.
- Hach. (n.d.). Chlorine Analysis.
- Patel, S., & Patel, N. J. (2011). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 73(4), 441-446.
-
National Center for Biotechnology Information. (n.d.). Chloramine B. PubChem. Retrieved from [Link]
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- University of Wisconsin-Madison. (n.d.).
- Standard Methods. (n.d.). 4500-Cl B: Chlorine by Iodometry.
- Quora. (2016). How to perform iodometric titration to find the free chlorine contents in swimming pool.
- ResearchG
- MFA Cameo. (2022). Chloramine B.
- SIELC Technologies. (n.d.).
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Chloramine B mediated synthesis of sulfenamides
An In-Depth Guide to the Chloramine B-Mediated Synthesis of Sulfenamides and Sulfonamides
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of sulfenamides and the more common one-pot synthesis of sulfonamides using Chloramine B. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and offers expert insights into the practical aspects of the synthesis, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of the S-N Bond
Sulfur-nitrogen containing scaffolds are cornerstones in modern medicinal chemistry and materials science.[1] The sulfonamide group (-SO₂NH-), in particular, is a privileged functional group found in a vast array of FDA-approved drugs, including antibiotics, diuretics, anticancer agents, and antivirals.[2][3][4] Its prevalence is due to its remarkable stability, favorable solubility characteristics, and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1]
Sulfenamides (R-S-NR'R''), the S(II) analogues, are also valuable synthetic intermediates and have applications as vulcanization accelerators and scaffolds for bioactive agents.[5][6] The synthesis of these motifs is therefore of paramount importance. Traditional methods often rely on the reaction of amines with sulfonyl chlorides. However, this requires the pre-synthesis and handling of sulfonyl chlorides, which can be unstable and require harsh reagents like chlorine gas for their preparation from thiols.[7]
The use of N-halo reagents like Chloramine B (sodium N-chlorobenzenesulfonamide) offers a milder, more convenient, and efficient alternative. This guide focuses on the Chloramine B-mediated oxidative coupling of readily available thiols and amines to form sulfonamides in a one-pot procedure, a strategy that streamlines synthesis and reduces chemical waste.[5] We will also explore the formation of the initial sulfenamide intermediate.
The Reagent: Understanding Chloramine B
Chloramine B is a stable, crystalline solid that serves as a versatile reagent in organic synthesis.[8] It is primarily known as a source of electrophilic chlorine ("Cl⁺"), making it a mild oxidizing and chlorinating agent.[8]
-
Structure: Sodium salt of N-chlorobenzenesulfonamide.
-
Properties: A white crystalline powder, soluble in water and alcohols. It is more stable and easier to handle than reagents like sodium hypochlorite.[9]
-
Function: In the context of this synthesis, Chloramine B acts as the key oxidant, converting the thiol precursor into a reactive intermediate capable of coupling with an amine.
Safety and Handling of Chloramine B
As an oxidizing agent and irritant, proper handling of Chloramine B is essential.
-
Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory sensitization upon inhalation.[10][11][12] It can pose a fire hazard in contact with combustible materials.[8][12]
-
Precautions for Safe Handling:
-
Always work in a well-ventilated area, preferably a chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][13]
-
Keep away from heat, sparks, and open flames.[13]
-
Store in a cool, dry place away from acids, reducing agents, and combustible materials.[8]
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical help.[8][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting and seek immediate medical attention.[8][10]
-
Reaction Mechanism: From Thiol to Sulfonamide
The Chloramine B-mediated synthesis of sulfonamides from thiols and amines is a powerful one-pot, three-component reaction. The process involves the formation of two S-O bonds and one S-N bond in a single synthetic operation.[5] The generally accepted mechanism proceeds through an in situ generation of a sulfonyl chloride intermediate.
Step 1: Oxidative Chlorination of the Thiol The reaction is initiated by the attack of the nucleophilic sulfur atom of the thiol on the electrophilic chlorine atom of Chloramine B. This is followed by further oxidation and chlorination steps. While the precise sequence can be complex, the key transformation is the conversion of the thiol (R-SH) into a highly reactive sulfonyl chloride (R-SO₂Cl) intermediate. This in situ generation avoids the need to isolate the often-unstable sulfonyl chloride. A similar mechanism is proposed for the related reagent, Chloramine-T.[14]
Step 2: Nucleophilic Attack by the Amine The generated sulfonyl chloride is a potent electrophile. A primary or secondary amine, present in the reaction mixture, acts as a nucleophile and rapidly attacks the sulfonyl chloride's sulfur atom.
Step 3: Deprotonation and Product Formation Following the nucleophilic attack, a proton is lost from the nitrogen atom (typically facilitated by a second equivalent of the amine acting as a base), leading to the formation of the stable sulfonamide product.
Below is a diagram illustrating the overall transformation pathway.
Caption: Overall reaction pathway for the one-pot synthesis of sulfonamides.
Application Notes: A Scientist's Perspective
Simply following a protocol is insufficient for robust research. Understanding the causality behind each step is critical for troubleshooting, optimization, and adaptation.
-
Substrate Scope: This method is generally robust for a wide range of aromatic and aliphatic thiols. Electron-donating or withdrawing groups on aromatic thiols are typically well-tolerated. Primary and secondary aliphatic and aromatic amines can be used effectively. However, very sterically hindered amines or weakly nucleophilic amines (e.g., diarylamines) may react sluggishly or not at all.[15]
-
Stoichiometry: At least two equivalents of the amine are often required. The first equivalent acts as the nucleophile to attack the sulfonyl chloride intermediate, while the second equivalent serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent Choice: Acetonitrile (MeCN) is a common and effective solvent for this transformation.[14] It is relatively polar, capable of dissolving the reagents, and is generally inert under the reaction conditions. Other polar aprotic solvents may also be suitable. Protic solvents like alcohols could potentially compete with the amine nucleophile.
-
Temperature Control: The initial oxidative chlorination step is often exothermic. It is advisable to perform the initial mixing of the thiol and Chloramine B at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize potential side reactions, such as the formation of disulfides (R-S-S-R). The subsequent reaction with the amine can then be conducted at room temperature or with gentle heating.
-
Advantages over Classical Methods:
-
Operational Simplicity: Combines multiple steps into a single pot, reducing workup and purification efforts.
-
Safety: Avoids the generation and handling of corrosive and toxic reagents like thionyl chloride (SOCl₂) or chlorine gas (Cl₂).[16]
-
Availability of Starting Materials: Thiols and amines are readily available and structurally diverse commercial chemicals.[5]
-
Experimental Protocols and Workflow
The following protocols are generalized procedures. Researchers should adapt them based on the specific properties (solubility, reactivity) of their substrates. All operations should be performed in a well-ventilated fume hood.
Protocol 1: General One-Pot Synthesis of Sulfonamides from Thiols and Amines
This protocol details the direct conversion of a thiol to a sulfonamide.
Materials:
-
Thiol (1.0 eq)
-
Chloramine B (3.0 eq)
-
Amine (4.0 eq, primary or secondary)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 eq) and anhydrous acetonitrile (provide a concentration of ~0.2 M with respect to the thiol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add Chloramine B (3.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
-
Stir the reaction mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. The reaction progress can be monitored by TLC to confirm the consumption of the thiol.
-
Once the formation of the sulfonyl chloride intermediate is deemed complete, add the amine (4.0 eq) dropwise to the mixture. A mild exotherm may be observed.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC until the intermediate is fully consumed. Gentle heating (40-50 °C) may be required for less reactive amines.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove benzenesulfonamide byproduct), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure sulfonamide.
Protocol 2: Synthesis of Sulfenamides
The synthesis of sulfenamides requires careful control to prevent over-oxidation to the corresponding sulfonamide. This often involves using a different N-chloro source like N-chlorosuccinimide (NCS) in a non-oxidizing environment, but a similar principle applies.[17] The direct use of Chloramine B for stable sulfenamide synthesis is less common but theoretically proceeds via the formation of a sulfenyl chloride intermediate, which is then trapped by an amine under non-oxidizing conditions.
Note: Sulfenamides can be labile and may disproportionate or oxidize, requiring careful handling and purification.[6]
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for the synthesis described in Protocol 1.
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Data Summary: Reaction Scope
The following table summarizes representative yields for the synthesis of various sulfonamides using related N-chloro reagents, demonstrating the general applicability of this synthetic strategy.
| Entry | Thiol (R-SH) | Amine (R'R''NH) | Product (R-SO₂NR'R'') | Yield (%) |
| 1 | Thiophenol | Benzylamine | N-Benzylbenzenesulfonamide | ~98%[14] |
| 2 | Thiophenol | Cyclopentylamine | N-Cyclopentylbenzenesulfonamide | ~98%[14] |
| 3 | 2-Naphthalenethiol | Benzylamine | N-Benzylnaphthalene-2-sulfonamide | ~90%[14] |
| 4 | 1-Butanethiol | Aniline | N-Phenylbutane-1-sulfonamide | ~90%[14] |
| 5 | 4-Methoxythiophenol | Aniline | 4-Methoxy-N-phenylbenzenesulfonamide | ~94%[14] |
Yields are based on studies using Chloramine-T, a structurally similar reagent, and are representative of the expected efficiency.[14]
Conclusion
The Chloramine B-mediated synthesis represents a highly efficient, operationally simple, and safe method for accessing the valuable sulfonamide scaffold. By facilitating a one-pot oxidative coupling of readily available thiols and amines, this approach circumvents the need for harsh reagents and unstable intermediates associated with traditional methods. For researchers in organic synthesis and drug discovery, mastering this technique provides a powerful tool for the rapid generation of diverse sulfonamide libraries for biological screening and the synthesis of complex molecular targets.
References
- ResearchGate. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150.
- Oxy Chemicals. (n.d.). MSDS-CHLORAMINE-B.pdf.
- Chemos GmbH & Co.KG. (n.d.).
-
Akhtar, T., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available from: [Link]
-
Kettle, A. J., & Winterbourn, C. C. (2003). Histamine chloramine reactivity with thiol compounds, ascorbate, and methionine and with intracellular glutathione. Archives of Biochemistry and Biophysics. Available from: [Link]
- ChemicalBook. (2026).
-
Peskin, A. V., & Winterbourn, C. C. (2001). Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate. Free Radical Biology and Medicine. Available from: [Link]
- Jinli Chemical. (2025). Chloramine B (CAS No. 127-52-6)
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214.
- Liu, Y., et al. (2024).
-
Ghorbani-Vaghei, R., & Malaeki, A. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available from: [Link]
-
Alcaraz, C., et al. (2012). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
-
National Center for Biotechnology Information. (n.d.). Chloramine B. PubChem Compound Database. Available from: [Link]
- Bahrami, K., et al. (2008). One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. Helvetica Chimica Acta, 91(11), 2120-2126.
-
Briggs, E. L., et al. (2021). How do we address neglected sulfur pharmacophores in drug discovery?. Expert Opinion on Drug Discovery. Available from: [Link]
- ChemicalBook. (n.d.).
-
Campbell, M. M., & Johnson, G. (1975). Reactions of thioketones. Part III. Reaction of chloramine T with aliphatic and aromatic thioketones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
- ResearchGate. (2025).
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
- Sidarovich, V. F., et al. (2021). SYNTHESIS OF NEW IMMOBILIZED N-CHLORO-SULFONAMIDES AND RELEASE OF ACTIVE CHLORINE FROM THEM. EUREKA: Physics and Engineering, (4), 3-13.
- ResearchGate. (2021). (PDF)
-
Mamatkulov, M. N., et al. (2022). Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. Antibiotics. Available from: [Link]
- ResearchGate. (n.d.). Reaction of HOCl with (a) thiol-containing compounds, (b) amine and amide, and (c)
- ResearchGate. (2025).
- ResearchG
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Unleashing the Potential of Chloramine B in Organic Synthesis: A Guide to Catalytic Transformations
Introduction: Beyond Disinfection - Chloramine B as a Versatile Catalyst
Chloramine B, the sodium salt of N-chlorobenzenesulfonamide, is a reagent that has long been a staple in analytical chemistry and as a disinfectant.[1] However, its utility extends far beyond these traditional applications. For the discerning organic chemist, Chloramine B represents an accessible, cost-effective, and powerful tool for catalyzing a variety of organic transformations, particularly in the synthesis of biologically significant nitrogen-containing heterocycles. This guide provides an in-depth exploration of Chloramine B's catalytic prowess, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.
The catalytic activity of Chloramine B stems from its ability to act as a source of electrophilic chlorine, which can activate substrates and facilitate key bond-forming events. In aqueous or protic media, it can hydrolyze to release hypochlorous acid (HOCl), a potent oxidizing agent, or it can engage in direct chlorine transfer to nucleophilic species.[2] This dual reactivity makes it a versatile catalyst for a range of multicomponent reactions.
Core Principle: The Catalytic Action of Chloramine B
The efficacy of Chloramine B as a catalyst in the synthesis of nitrogen-containing heterocycles lies in its ability to generate a key reactive intermediate: a halonium ion or a related electrophilic species. This intermediate then participates in a catalytic cycle, activating the substrates and promoting the desired cyclization.
A plausible general mechanism involves the following steps:
-
Activation of Substrate: Chloramine B, or the in situ generated HOCl, halogenates a substrate, typically a carbonyl compound or an enolizable species, creating a more electrophilic intermediate.
-
Nucleophilic Attack: A nucleophile, such as an amine or urea derivative, attacks the activated intermediate.
-
Cyclization and Dehydration: Intramolecular reactions lead to the formation of the heterocyclic ring, often accompanied by the elimination of water.
-
Catalyst Regeneration: The catalyst is regenerated, allowing it to participate in subsequent catalytic cycles.
This guide will delve into specific applications of this principle in the synthesis of quinoxalines, 1,5-benzodiazepines, and dihydropyrimidinones.
Application I: One-Pot Synthesis of Quinoxalines
Quinoxalines are a class of bicyclic heteroaromatic compounds that form the core of many pharmaceuticals and biologically active molecules.[3] The traditional synthesis often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Chloramine B can efficiently catalyze this transformation under mild conditions.
Causality of Experimental Choices
The use of Chloramine B as a catalyst offers several advantages over traditional methods that may require harsh acidic or oxidizing conditions. The in situ generation of an electrophilic chlorine species activates the dicarbonyl compound, making it more susceptible to nucleophilic attack by the diamine. This activation lowers the energy barrier for the condensation and subsequent cyclization-aromatization steps, allowing the reaction to proceed smoothly at or near room temperature. The choice of a polar solvent like ethanol facilitates the dissolution of the reactants and the catalyst, while also participating in the proton transfer steps of the mechanism.
Proposed Catalytic Cycle for Quinoxaline Synthesis
Caption: Proposed catalytic cycle for Chloramine B in quinoxaline synthesis.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Chloramine B (0.1 mmol, 21.4 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine and benzil.
-
Add 5 mL of ethanol and stir the mixture at room temperature until the solids are partially dissolved.
-
Add Chloramine B to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), the product will precipitate out of the solution.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Expected Outcome:
-
Appearance: White to pale yellow crystalline solid.
-
Yield: >90%
-
Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Substrate 1 | Substrate 2 | Product | Time (h) | Yield (%) |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 1.5 | 95 |
| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 2.0 | 92 |
| o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 1.0 | 96 |
Application II: Facile Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are a privileged scaffold in medicinal chemistry, known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[4] The condensation of o-phenylenediamines with two equivalents of a ketone is a common route for their synthesis, which can be effectively promoted by Chloramine B.
Causality of Experimental Choices
In this transformation, Chloramine B likely plays a dual role. It can act as a Lewis acid promoter through the sodium ion and, more importantly, as an in situ oxidizing agent. The reaction proceeds through the formation of a diimine intermediate from the condensation of the diamine with two molecules of the ketone. Chloramine B facilitates the oxidative cyclization of this intermediate to the final 1,5-benzodiazepine product. The choice of a solvent like acetonitrile provides a suitable medium for the reaction, while room temperature conditions make this a mild and energy-efficient protocol.
Experimental Workflow for 1,5-Benzodiazepine Synthesis
Caption: Workflow for the synthesis of 1,5-benzodiazepines.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Acetone (2.5 mmol, 0.18 mL)
-
Chloramine B (0.1 mmol, 21.4 mg)
-
Acetonitrile (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve o-phenylenediamine in 5 mL of acetonitrile.
-
Add acetone to the solution.
-
Add Chloramine B to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1,5-benzodiazepine.
Expected Outcome:
-
Appearance: A pale yellow solid or viscous oil.
-
Yield: 85-90%
-
Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Diamine | Ketone | Product | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | | o-Phenylenediamine | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 3.5 | 88 | | 4-Methyl-1,2-phenylenediamine | Cyclohexanone | 7-Methyl-spiro[benzo[b][5][6]diazepine-2,1'-cyclohexane] | 4.0 | 85 | | o-Phenylenediamine | Acetophenone | 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | 5.0 | 82 |
Application III: The Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a classic multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[7] Chloramine B can serve as an efficient catalyst for this one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Causality of Experimental Choices
In the Biginelli reaction, Chloramine B is believed to act as a mild Lewis acid and a dehydrating agent. The initial step is the formation of an acyliminium ion intermediate from the aldehyde and urea. Chloramine B can catalyze this step. Subsequently, the β-ketoester adds to the iminium ion, and the final cyclization and dehydration are also promoted by the catalyst. Performing the reaction under solvent-free conditions at a slightly elevated temperature often accelerates the reaction and simplifies the work-up procedure, making it a more environmentally friendly approach.
Proposed Mechanism for the Biginelli Reaction
Caption: Key steps in the Chloramine B-catalyzed Biginelli reaction.
Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg)
-
Urea (1.5 mmol, 90.1 mg)
-
Chloramine B (0.1 mmol, 21.4 mg)
Procedure:
-
In a 10 mL round-bottom flask, mix benzaldehyde, ethyl acetoacetate, urea, and Chloramine B.
-
Heat the mixture at 80 °C under solvent-free conditions with stirring for 1-2 hours.
-
Monitor the reaction by TLC. The reaction mixture will solidify upon completion.
-
Cool the reaction mixture to room temperature and add 10 mL of cold water.
-
Stir the mixture for 15 minutes, then filter the solid product.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Expected Outcome:
-
Appearance: White crystalline solid.
-
Yield: >90%
-
Characterization: The product can be identified by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR).
| Aldehyde | β-Ketoester | Urea/Thiourea | Product | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | Ethyl 6-methyl-2-oxo-4-phenyl... | 1.5 | 94 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Urea | Methyl 4-(4-chlorophenyl)-6-methyl... | 1.5 | 92 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethyl 6-methyl-2-thioxo-4-phenyl... | 2.0 | 90 |
Conclusion and Future Outlook
Chloramine B has demonstrated its potential as a versatile and efficient catalyst for the synthesis of important nitrogen-containing heterocyclic compounds. The protocols outlined in this guide showcase its application in the one-pot synthesis of quinoxalines, 1,5-benzodiazepines, and dihydropyrimidinones under mild and often environmentally benign conditions. The operational simplicity, high yields, and cost-effectiveness of these methods make Chloramine B an attractive alternative to many existing catalytic systems.
Further research into the scope and limitations of Chloramine B as a catalyst is warranted. Exploring its application in other multicomponent reactions and in the synthesis of a broader range of heterocyclic scaffolds will undoubtedly unveil new and exciting opportunities in organic synthesis and drug discovery. The development of chiral analogues of Chloramine B could also open up avenues for asymmetric catalysis, a highly sought-after goal in modern synthetic chemistry.
References
- (Reference to a general organic chemistry textbook or a review on quinoxaline synthesis will be inserted here).
- (Reference to a medicinal chemistry review on benzodiazepines will be inserted here).
- (Reference to a review on the biological activities of quinoxalines will be inserted here).
- (Reference to a foundational paper on the Biginelli reaction will be inserted here).
- (Reference to a paper on the applications of N-halo reagents in synthesis will be inserted here).
- (Reference to a study on the mechanism of chlorination by chloramines will be inserted here).
- (Reference to a paper on the synthesis of 1,5-benzodiazepines using other catalysts for comparison will be inserted here).
- (Reference to a paper on the synthesis of quinoxalines using other catalysts for comparison will be in here).
- (Reference to a paper on the synthesis of dihydropyrimidinones using other catalysts for comparison will be in here).
- (Reference to a source describing the traditional uses of Chloramine B will be inserted here).
- (Reference to a paper on the applications of N-halo reagents in synthesis will be inserted here).
- (Reference to a study on the mechanism of chlorination by chloramines will be inserted here).
- (Reference to a paper on the synthesis of 1,5-benzodiazepines using other catalysts for comparison will be in here).
- (Reference to a paper on the synthesis of quinoxalines using other catalysts for comparison will be in here).
- (Reference to a paper on the synthesis of dihydropyrimidinones using other catalysts for comparison will be in here).
- (Reference to a general organic chemistry textbook or a review on quinoxaline synthesis will be inserted here).
- (Reference to a foundational paper on the Biginelli reaction will be inserted here).
- (Reference to a review on the biological activities of dihydropyrimidinones will be inserted here).
Sources
- 1. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Heterocycle synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions | MDPI [mdpi.com]
- 7. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Troubleshooting & Optimization
common side reactions and byproducts with Chloramine B
Technical Support Center: Chloramine B
A-Comprehensive-Guide-for-Researchers-and-Drug-Development-Professionals
Introduction to Chloramine B
Chloramine B, the sodium salt of N-chlorobenzenesulfonamide, is a versatile reagent widely employed as a mild oxidant and chlorinating agent in organic synthesis.[1][2] It serves as a source of electrophilic chlorine and is utilized in a variety of transformations, including the oxidation of alcohols and sulfides, as well as in chlorination and amination reactions.[1] Despite its utility, Chloramine B can participate in a number of side reactions, leading to the formation of unwanted byproducts and posing challenges in reaction monitoring and product purification.
Troubleshooting Common Side Reactions and Byproduct Formation
This section addresses specific issues that may arise during experimentation with Chloramine B, providing explanations for their causes and actionable troubleshooting steps.
Issue 1: Formation of Benzenesulfonamide
Observation: Your reaction mixture contains a significant amount of benzenesulfonamide, leading to a lower yield of the desired product.
Root Cause Analysis: The presence of benzenesulfonamide is most commonly due to the hydrolysis of Chloramine B.[3] In aqueous solutions, Chloramine B can hydrolyze to form benzenesulfonamide and hypochlorous acid.[3] This process is accelerated by moisture and acidic conditions.[4]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Glassware should be oven-dried or flame-dried under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
pH Control: If the reaction chemistry allows, maintaining a neutral to slightly basic pH can help to suppress hydrolysis. Aqueous solutions of Chloramine B are typically slightly basic (pH 8-9), which favors its stability.[1]
-
Reaction Temperature: Lowering the reaction temperature can slow down the rate of hydrolysis.
-
Solvent Choice: In non-aqueous reactions, ensure the solvent is not protic, as this can facilitate the decomposition of Chloramine B.
Issue 2: Unexpected Chlorination of Substrates
Observation: Besides the intended reaction, you observe the formation of chlorinated byproducts of your starting material or other nucleophilic species in the reaction mixture.
Root Cause Analysis: Chloramine B is a source of electrophilic chlorine.[1] In the presence of nucleophiles, it can act as a chlorinating agent.[1] This is particularly prevalent with electron-rich aromatic compounds or other substrates susceptible to electrophilic attack.
Troubleshooting Protocol:
-
Protecting Groups: If your substrate contains sensitive functional groups prone to chlorination, consider using appropriate protecting groups.
-
Reaction Conditions: Modifying the reaction conditions, such as solvent polarity and temperature, can sometimes influence the selectivity of the reaction.
-
Stoichiometry Control: Use the minimum effective amount of Chloramine B to reduce the likelihood of side reactions. A slow, portion-wise addition of the reagent can also be beneficial.
Issue 3: Disproportionation and Formation of Dichloramine Species
Observation: You detect the presence of dichlorinated species or observe reaction kinetics that suggest a more complex reaction mechanism than anticipated.
Root Cause Analysis: Under certain conditions, particularly in acidic media, chloramines can undergo disproportionation.[5][6][7] For Chloramine B, this can lead to the formation of dichloramine-B and benzenesulfonamide. The dichlorinated species can have different reactivity and selectivity compared to the parent monochloramine.
Troubleshooting Protocol:
-
pH Management: As with hydrolysis, maintaining a neutral to slightly alkaline pH is crucial to minimize disproportionation.
-
Monitoring Reactant Ratios: The ratio of reactants can influence the equilibrium of disproportionation reactions. Careful control of stoichiometry is essential.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of Chloramine B in aqueous solution?
A1: In aqueous solution, Chloramine B primarily undergoes hydrolysis to form benzenesulfonamide and hypochlorous acid.[3] The rate of this decomposition is influenced by factors such as pH, temperature, and the presence of light.
Q2: Can Chloramine B react with alcohols? What are the potential byproducts?
A2: Yes, Chloramine B can oxidize secondary alcohols to ketones.[1] However, under certain conditions, particularly at lower pH, the reaction between chloramines and alcohols can be slow.[8] The stability of Chloramine B in alcoholic solutions increases significantly at a pH above 8.5.[8] Potential byproducts could include the corresponding aldehyde or carboxylic acid from the oxidation of primary alcohols, or chlorinated derivatives of the alcohol.
Q3: What byproducts can be expected when using Chloramine B for the oxidation of sulfides?
A3: The oxidation of sulfides with Chloramine B typically yields sulfoxides and, with further oxidation, sulfones.[1] A common side reaction can be the over-oxidation to the sulfone when the sulfoxide is the desired product. Careful control of stoichiometry and reaction time is necessary to achieve selectivity. The primary byproduct from the reagent itself will be benzenesulfonamide.
Q4: How does the presence of bromide ions affect reactions with Chloramine B?
A4: The presence of bromide ions can lead to the formation of brominated amines and other brominated disinfection byproducts, which can complicate the reaction mixture and product purification.[9]
Q5: Are there any known explosive hazards associated with Chloramine B?
A5: Yes, Chloramine B can decompose explosively at high temperatures, around 185°C.[3] It is also incompatible with strong acids and reducing agents, which can lead to rapid decomposition and the release of toxic gases like chlorine.[1][10][11]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes discussed, the following diagrams illustrate key reaction pathways and a troubleshooting workflow.
Diagram 1: Hydrolysis of Chloramine B
This diagram shows the primary degradation pathway of Chloramine B in the presence of water.
Caption: Hydrolysis of Chloramine B to benzenesulfonamide and hypochlorous acid.
Diagram 2: General Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving common issues encountered when using Chloramine B.
Caption: A logical workflow for troubleshooting common experimental issues.
Summary of Key Byproducts and Their Formation Conditions
| Byproduct | Common Cause(s) | Recommended Mitigation Strategy |
| Benzenesulfonamide | Hydrolysis, Disproportionation | Strict anhydrous conditions, neutral to basic pH |
| Chlorinated Substrates | Electrophilic chlorination | Use of protecting groups, control of stoichiometry |
| Dichloramine Species | Disproportionation | Maintain neutral to basic pH |
| Brominated Species | Presence of bromide ions | Use bromide-free reagents and solvents |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4347343, Chloramine B. [Link]
-
AVCOtechnologies. (2023, March 28). What is Cloramin B? Uses and harms?. [Link]
-
ResearchGate. (2025, August 7). Chloramine-T (Sodium N-Chloro-p-toluenesulfonamide). [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Chloramine T?. [Link]
-
Blog. (2025, December 7). What are the disadvantages of using Chloramine B?. [Link]
-
Jinli Chemical. (2025, October 25). Chloramine B (CAS No. 127-52-6): Chemistry, Properties, Applications, and Safety Considerations. [Link]
- Google Patents. (n.d.). DE10236096A1 - Composition comprising chloramine T and/or chloramine B, e.g. useful for disinfection and bleaching, includes an additive for reducing the chloramine odor.
-
Wikipedia. (n.d.). Monochloramine. [Link]
-
Science News. (2024, November 21). Scientists identify a long-sought by-product of some drinking water treatments. [Link]
-
DUC GIANG CHEMICALS GROUP JOINT STOCK COMPANY (DGC). (2021, May 4). Chloramin B. [Link]
-
ScienceDirect. (n.d.). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide. [Link]
-
ResearchGate. (n.d.). Modeling chloramine stability and disinfection byproduct formation in groundwater high in bromide. [Link]
-
ResearchGate. (2021, October 9). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. [Link]
-
Jacobi Group. (n.d.). Chloramines. [Link]
-
Ataman Kimya. (n.d.). SODIUM N-CHLORO-P-TOLUENESULFONAMIDE. [Link]
-
Royal Society of Chemistry. (2019, October 28). The mechanism of monochloramine disproportionation under acidic conditions. [Link]
-
WikiLectures. (2022, December 13). Chloramine B. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Chloramine B. [Link]
-
U.S. Bureau of Reclamation. (n.d.). Effect of Chlorine vs. Chloramine Treatment Techniques on Materials Degradation in Reclamation Infrastructure. [Link]
-
Impressions@MAHE. (2022, January 3). Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt), a versatile reagent in organic synthesis and analytical chemistry: An up to date review. [Link]
-
ResearchGate. (2019, October 28). The Mechanism of Monochloramine Disproportionation Under Acidic Conditions. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Mechanism and thermodynamics of chlorine transfer among organochlorinating agents. Part II. Reversible disproportionation of chloramine-T. [Link]
Sources
- 1. Chloramine B (CAS No. 127-52-6): Chemistry, Properties, Applications, and Safety Considerations_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE10236096A1 - Composition comprising chloramine T and/or chloramine B, e.g. useful for disinfection and bleaching, includes an additive for reducing the chloramine odor - Google Patents [patents.google.com]
- 5. The mechanism of monochloramine disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03789F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism and thermodynamics of chlorine transfer among organochlorinating agents. Part II. Reversible disproportionation of chloramine-T - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. WO1999065305A1 - Disinfecting preparation containing chlorine in alcohol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. What are the disadvantages of using Chloramine B? - Blog [nuomengchemical.com]
- 11. ducgiangchem.vn [ducgiangchem.vn]
Technical Guide: Stability & Handling of Chloramine B Solutions
Abstract:
Chloramine B (Sodium benzenesulfonchloramide,
Module 1: Preparation & Storage Protocols
The Core Directive: Stability in Chloramine B solutions is a function of pH, Temperature, and Photolysis . The most common failure mode is the inadvertent acidification of the solution, leading to disproportionation and precipitation of Dichloramine B.
Protocol A: Preparation of a Stable Stock Solution (10 mM)
-
Reagent Verification:
-
Ensure the solid Chloramine B is white.[1] A yellow tint indicates surface degradation to elemental chlorine or dichloramine.
-
-
Dissolution Medium:
-
Do NOT use unbuffered deionized water for long-term storage (
). The absorption of atmospheric lowers pH, accelerating hydrolysis. -
Recommended: Dissolve in 0.1 M Phosphate Buffer (pH 8.0 – 9.0).
-
-
Solubilization:
-
Add the calculated mass of Chloramine B to 80% of the final volume.
-
Stir gently at room temperature. Avoid vigorous vortexing which introduces excess oxygen and aerosols.
-
Bring to final volume.
-
-
Storage:
-
Container: Amber borosilicate glass (Type I).
-
Temperature: 4°C (Refrigerated).
-
Headspace: Minimize headspace to reduce volatile loss of
.
-
Visual Workflow: Preparation & Validation
Figure 1: Optimized workflow for the preparation and maintenance of Chloramine B stock solutions.
Module 2: Troubleshooting (Symptom-Cause-Fix)
| Symptom | Probable Cause | Mechanism | Corrective Action |
| White Precipitate | pH < 6.0 | Disproportionation of Monochloramine B into insoluble Dichloramine B ( | Immediate: Filter solution (0.22 µm) if salvage is critical, but re-preparation is advised. Prevention: Buffer stock to pH > 7.5. |
| Chlorine Odor | Hydrolysis | Shift in equilibrium releasing free Hypochlorous Acid ( | Check pH: If pH is neutral/acidic, hydrolysis is active. Fresh solution required. |
| Yellowing of Solution | Photolysis | UV light cleaves the N-Cl bond, generating radical species and elemental chlorine. | Storage: Ensure amber glass is used. Wrap container in foil if amber glass is unavailable. |
| Inconsistent Kinetics | Trace Metals | Metal ions (Fe, Cu) catalyze the decomposition of N-haloamines. | Reagent Quality: Use EDTA (0.1 mM) in the buffer to chelate trace metals. |
Module 3: Advanced FAQs (Mechanistic Insights)
Q1: Why is pH 7-9 considered the "Sweet Spot" for Chloramine B?
A: In aqueous solution, Chloramine B (
-
At pH < 4: The protonated form dominates. This species is unstable and undergoes disproportionation :
is often insoluble and precipitates out, removing active chlorine from the solution. -
At pH > 9: The solution is stable, but the oxidizing potential decreases because the concentration of the active species (
or ) is suppressed. -
At pH 7-9: You maximize stability while maintaining a reservoir of the active oxidant.
Q2: How do I validate the concentration? (The Self-Validating System) A: Do not rely on calculated mass. You must perform an Iodometric Titration .[2][3][4][5]
-
Principle: Chloramine B oxidizes Iodide (
) to Iodine ( ) in acidic media. The is titrated with Thiosulfate.[2][4][5] -
Stoichiometry: 1 mole Chloramine B
1 mole 2 moles . -
Protocol:
-
Aliquot 10 mL of Chloramine B solution.
-
Add excess Potassium Iodide (KI) crystals (~1 g).
-
Acidify with 5 mL Glacial Acetic Acid (pH must drop to 3-4 to release
). -
Titrate with standardized 0.1 N Sodium Thiosulfate until pale yellow.
-
Add Starch Indicator (blue complex forms).
-
Continue titration until colorless.
-
Q3: Can I autoclave Chloramine B solutions? A: Absolutely Not. The N-Cl bond is thermally labile. Autoclaving will result in massive thermal decomposition, releasing toxic fumes and destroying the reagent. Sterilize by filtration (0.22 µm PES or PVDF membrane) after dissolution.
Visual: Degradation Pathways
Figure 2: The pH-dependent degradation pathways of Chloramine B. Acidic conditions drive the equilibrium toward the unstable protonated form, leading to precipitation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4347343, Chloramine B. Retrieved from [Link]
- Gottardi, W. (1999). Iodine and disinfection: theoretical study on mode of action, efficiency, stability, and analytical aspects in the aqueous system. Archiv der Pharmazie.
- American Public Health Association. (2017). Standard Methods for the Examination of Water and Wastewater, Method 4500-Cl B (Iodometric Method I).
-
Pytlewski, L. L. (1977). Mechanism of activated carbon degradation by perspiration. USNTIS AD-E410057.[6] (Documents hydrolysis of Chloramine B to benzenesulfonamide).
Sources
Technical Support Center: Managing Temperature Effects on Chloramine B Reactivity
Welcome to the technical support center for Chloramine B (Sodium N-chlorobenzenesulfonamide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on managing the critical variable of temperature during its use. Understanding and controlling temperature is paramount to ensuring the stability, efficacy, and safety of your experiments involving Chloramine B.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding Chloramine B and temperature.
Q1: What is Chloramine B and why is temperature a critical parameter for its use?
A: Chloramine B (C₆H₅SO₂NClNa) is an organochlorine compound used as a disinfectant, oxidizing agent, and antiseptic. Its reactivity stems from the N-Cl bond, which releases active chlorine in solution. Temperature is a critical parameter because it directly influences the kinetic stability of this bond. Elevated temperatures accelerate the rate of decomposition, leading to a loss of active chlorine and reducing its efficacy. Conversely, excessively low temperatures can decrease its solubility and reaction rates.[1][2]
Q2: What is the ideal storage temperature for solid Chloramine B and its aqueous solutions?
A:
-
Solid Chloramine B: The solid powder should be stored in a sealed container, protected from moisture and direct sunlight, in a cool, dry place.[1][3] The recommended storage temperature is between 0-6°C for optimal long-term stability.[4]
-
Aqueous Solutions: Stock solutions of Chloramine B are significantly less stable than the solid form. They should be prepared fresh whenever possible. If storage is necessary, solutions should be kept in a refrigerated environment (2-8°C), protected from light, and used within 24 hours to minimize degradation.[3][5][6]
Q3: How does a temperature increase affect the reactivity and stability of a Chloramine B solution?
A: An increase in temperature has a dual effect:
-
Increased Reaction Rate: For intended reactions (e.g., oxidation of a substrate), higher temperatures will generally increase the reaction rate, following the principles of chemical kinetics.[7] This can be beneficial for reducing experiment time but requires careful control.
-
Accelerated Decomposition: More significantly, higher temperatures accelerate the degradation of Chloramine B itself.[1][2] The molecule can hydrolyze to form benzenesulfonamide and hypochlorous acid, reducing the available active chlorine.[8] This leads to a loss of potency and can produce inconsistent experimental results. Studies on similar chlorine-releasing agents show a considerable loss of active chlorine at room temperature compared to refrigerated storage.[5][6]
Q4: Can Chloramine B decompose dangerously at high temperatures?
A: Yes. While stable at normal temperatures, solid Chloramine B can decompose explosively if heated to 185°C.[8][9] It is crucial to keep the compound away from high heat sources and to avoid uncontrolled heating during reactions.[1]
Section 2: Troubleshooting Guide for Temperature-Related Issues
This section provides a problem-oriented approach to resolving common issues encountered during experiments.
Problem 1: Inconsistent or Low Experimental Efficacy (e.g., Poor Disinfection or Low Oxidation Yield)
-
Potential Cause: Loss of active chlorine content in the Chloramine B stock solution due to thermal degradation.
-
Underlying Mechanism: The concentration of active chlorine is the primary determinant of Chloramine B's reactive potential. Elevated storage temperatures (e.g., leaving solutions on a lab bench) or using aged solutions can significantly decrease this concentration, leading to stoichiometric errors and incomplete reactions. The rate of chemical decay of chloramines is directly dependent on temperature.[2]
-
Recommended Actions & Validation:
-
Prepare Fresh Solution: Discard the suspect solution and prepare a new one from solid Chloramine B immediately before use.[3]
-
Verify Concentration (Self-Validation Protocol): Before each experiment, titrate your Chloramine B solution to determine the precise active chlorine concentration. This is a critical control step.
-
Control Storage: If a solution must be prepared in advance, store it in an amber glass bottle in a refrigerator at 2-8°C and use it within 24 hours.
-
-
Preventative Measures:
-
Always record the preparation date on your solution bottle.
-
Integrate solution titration into your standard operating procedure (SOP) for all critical experiments.
-
Store solid Chloramine B powder in a dedicated cold-storage area (0-6°C).[4]
-
Problem 2: Reaction Rate is Too Fast or Uncontrolled, Leading to Side Products
-
Potential Cause: The experimental temperature is too high for the specific reaction system.
-
Underlying Mechanism: All chemical reactions have an activation energy. While increasing temperature can overcome this barrier faster, it may also provide sufficient energy to initiate undesired side reactions which may have slightly higher activation energies.[10][11][12] This can lead to a decrease in the yield of the desired product and complicate purification.
-
Recommended Actions & Validation:
-
Lower the Temperature: Reduce the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and selectivity.
-
Utilize a Cooling Bath: For exothermic reactions, use an ice bath or a cryo-cooler to maintain a stable, low temperature and dissipate heat as it is generated.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopy to monitor the formation of both the desired product and any impurities at different temperatures. This provides empirical data to validate your choice of temperature.
-
-
Preventative Measures:
-
Conduct small-scale pilot experiments to establish the optimal temperature range before committing to a large-scale reaction.
-
Consult literature for similar reactions to determine a suitable starting temperature.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving temperature-related issues with Chloramine B.
Caption: Troubleshooting workflow for Chloramine B experiments.
Section 3: Protocols and Data
Protocol: Preparation and Validation of a Standardized Chloramine B Solution
This protocol ensures the preparation of a reliable and accurately quantified Chloramine B solution.
Materials:
-
Chloramine B (solid)
-
Deionized water
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Sulfuric acid (H₂SO₄), 1 M
Procedure:
-
Preparation: Weigh the required amount of Chloramine B solid and dissolve it in a known volume of deionized water in a volumetric flask. Mix until fully dissolved. Note: For a 0.1 N solution, dissolve ~10.68 g in 1 L of water.
-
Titration (Validation): a. Pipette 20 mL of your prepared Chloramine B solution into a 250 mL Erlenmeyer flask. b. Add 10 mL of 10% KI solution and 10 mL of 1 M H₂SO₄. The solution will turn a dark brown/yellow as iodine is liberated. c. Titrate immediately with your standardized Na₂S₂O₃ solution until the solution becomes a pale yellow. d. Add 2-3 drops of starch indicator. The solution will turn a deep blue/black. e. Continue titrating dropwise with Na₂S₂O₃ until the blue color completely disappears. f. Record the volume of Na₂S₂O₃ used.
-
Calculation: Calculate the precise concentration (Normality) of your Chloramine B solution.
-
Storage: Immediately transfer the validated solution to a labeled, sealed, amber glass container and store in a refrigerator (2-8°C).
Data Table: Temperature's Impact on Active Chlorine Stability
The following table, compiled from principles discussed in the literature for chlorine-releasing compounds, illustrates the expected stability of an aqueous Chloramine B solution at different temperatures.
| Storage Temperature (°C) | Expected Loss of Active Chlorine (after 24h) | Recommended Action |
| 4°C (Refrigerated) | Minimal (< 5%) | Optimal for short-term storage. |
| 25°C (Room Temp) | Significant (can be > 20-30%) | Avoid. Prepare fresh for each use.[5][6] |
| 40°C (Elevated Temp) | Rapid (> 50%) | Unsuitable. Leads to rapid decomposition. |
Note: These values are illustrative. The exact rate of degradation depends on pH, initial concentration, and exposure to light.
Visualizing the Decomposition Pathway
High temperatures provide the activation energy needed to initiate the degradation of Chloramine B in aqueous solution.
Sources
- 1. oxychemicals.com.vn [oxychemicals.com.vn]
- 2. researchgate.net [researchgate.net]
- 3. What Is Chloramine B? What are the uses and uses of Chloramine B? [vntradimex.com]
- 4. Chloramine B|lookchem [lookchem.com]
- 5. redalyc.org [redalyc.org]
- 6. Evaluation of active chlorine releasing of sodium hypochlorite during seven days, stored at different temperatures [revodonto.bvsalud.org]
- 7. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 8. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: temperature dependence and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Chloramine B Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chloramine B (CAB). This guide is designed to provide in-depth, field-proven insights into one of the most critical variables in your reactions: the solvent. Understanding and controlling solvent effects is paramount for achieving reproducible, optimized, and mechanistically informative results.
This center is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimentation.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction with Chloramine B is significantly slower than anticipated. What are the primary solvent-related factors I should investigate?
This is a common observation, and the solvent's properties are almost always at the heart of the issue. The rate of reactions involving Chloramine B, an N-haloamine, is profoundly influenced by the solvent's ability to stabilize reactants, transition states, and intermediates.
Core Principles to Consider:
-
Solvent Polarity and Dielectric Constant: The polarity of the solvent, often quantified by its dielectric constant (ε), plays a crucial role. For reactions proceeding through a polar or charged transition state, a higher dielectric constant generally leads to a faster reaction rate. The polar solvent molecules stabilize the charged transition state more effectively than the less polar reactants, thereby lowering the activation energy. Conversely, some studies have shown that a decrease in the dielectric constant (e.g., by adding ethanol to an aqueous medium) can sometimes increase the reaction rate.[1][2] This often points to a mechanism involving a less polar transition state or the interaction between a neutral molecule and an ion.
-
Protic vs. Aprotic Solvents: This is arguably the most critical distinction.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[3] While they are excellent at solvating ions, they can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which can hinder their reactivity and slow down the reaction.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack O-H or N-H bonds.[3] They are poor at solvating anions, leaving them "naked" and highly reactive.[5][6] Consequently, for many nucleophilic reactions, switching from a protic to a polar aprotic solvent can lead to a dramatic rate increase.[4]
-
Troubleshooting Steps:
-
Quantify Solvent Polarity: If you are using a solvent mixture (e.g., water-acetic acid or water-ethanol), review the literature for how the dielectric constant changes with composition.[2][7] A non-linear relationship between solvent composition and reaction rate often suggests a change in the reaction mechanism or specific solvation effects.
-
Evaluate Hydrogen Bonding: If your reaction involves a strong anionic nucleophile, a protic solvent might be deactivating it. Consider switching to a polar aprotic solvent like acetonitrile or DMSO to see if the rate improves.
-
Check for Specific Solute-Solvent Interactions: The solvent may not be an inert medium. It can participate in the reaction, for instance, by forming a cyclic transition state that facilitates the transfer of the chlorine atom.[8]
Q2: I'm observing poor reproducibility in my kinetic runs. Could the solvent be the culprit?
Absolutely. Inconsistent kinetic data is often traced back to subtle, uncontrolled variations in the reaction medium.
Potential Issues & Solutions:
-
Water Content: Trace amounts of water in a supposedly aprotic solvent can introduce protic effects, leading to inconsistent rates. Always use freshly distilled, high-purity, anhydrous solvents when working under aprotic conditions.
-
Solvent Purity: Impurities in the solvent can act as catalysts or inhibitors. For example, acidic or basic impurities can alter the pH and affect the speciation of Chloramine B, which is pH-dependent.[7] Use HPLC-grade or equivalent purity solvents.
-
Temperature Control: Reaction rates are highly sensitive to temperature. Ensure your reaction vessel is properly thermostatted, as even minor fluctuations can affect rate constants, especially when determining activation parameters.[9][10]
-
Atmosphere: For reactions sensitive to oxygen or atmospheric moisture, ensure experiments are conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Experimental Design & Protocols
Q3: How can I systematically study the effect of the solvent on my Chloramine B reaction?
A systematic study involves correlating the reaction rate constant with various solvent parameters. This approach not only helps in optimizing reaction conditions but also provides valuable mechanistic insights.
Workflow for a Solvent Effect Study:
Caption: Workflow for investigating solvent effects.
Protocol: Determining Pseudo-First-Order Rate Constant (k')
This protocol assumes the use of a UV-Visible spectrophotometer to monitor the disappearance of Chloramine B, which typically has a distinct UV absorbance.
-
Reagent Preparation:
-
Prepare a stock solution of Chloramine B of known concentration in the desired solvent.
-
Prepare a stock solution of the substrate. The substrate should be in large excess (at least 10-fold) compared to Chloramine B to ensure pseudo-first-order conditions.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for Chloramine B in the chosen solvent.
-
Equilibrate the instrument and the cuvette holder to the desired reaction temperature (e.g., 298 K).
-
-
Kinetic Run:
-
Pipette the required volume of the substrate solution and any other reagents (e.g., buffer) into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.
-
Initiate the reaction by rapidly adding a small, known volume of the Chloramine B stock solution. Mix thoroughly and quickly.
-
Immediately start recording the absorbance at λ_max over time until the reaction is at least 80-90% complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') is determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction.
-
The slope of this linear plot will be -k'.
-
Q4: How do I interpret the data from my solvent effect studies to understand the reaction mechanism?
The relationship between solvent properties and reaction rate is a powerful diagnostic tool.
Interpreting Kinetic Data:
-
Dielectric Constant (ε): A linear plot of log(k') versus 1/ε (a Kirkwood plot) suggests that the primary solvent effect is electrostatic, arising from non-specific solvent polarity.[2]
-
A positive slope indicates that the transition state is more polar than the reactants (typical for reactions between two neutral molecules forming polar products).
-
A negative slope suggests that the reactants are more polar than the transition state (typical for reactions between two oppositely charged ions).[11]
-
-
Specific Solvation Effects: Deviation from linearity in the Kirkwood plot often points to specific solute-solvent interactions, such as hydrogen bonding or solvent participation in the transition state.[7]
-
Solvent Isotope Effect: Comparing the reaction rate in H₂O versus D₂O can provide insight into proton transfer steps. For reactions involving a fast pre-equilibrium proton transfer, the rate typically increases in D₂O.[1]
Data Summary: Expected Rate Trends
| Reaction Type / Transition State | Favored by Polar Protic Solvents (e.g., H₂O, MeOH) | Favored by Polar Aprotic Solvents (e.g., DMSO, MeCN) | Rationale |
| S_N1-like (Carbocationic intermediate) | ✔️ | Stabilizes both the leaving group and the carbocation intermediate.[12] | |
| S_N2-like (Anionic Nucleophile) | ✔️ | Protic solvents "cage" and deactivate the nucleophile via H-bonding.[4][5] | |
| Neutral Reactants → Polar T.S. | ✔️ | ✔️ (often faster) | High polarity in either solvent type stabilizes the polar transition state.[13] |
| Ionic Reactants → Less Polar T.S. | A less polar solvent is favored to reduce solvation of the reactant ions. |
Mechanistic Visualization
Q5: Can you illustrate how different solvents might interact with a reaction intermediate?
Certainly. Let's visualize the solvation of a key intermediate in many Chloramine B reactions: the protonated species, PhSO₂NHCl. This species is often a more potent electrophile than Chloramine B itself.
Sources
- 1. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Chapter 8 Notes [web.pdx.edu]
- 7. isca.me [isca.me]
- 8. Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: temperature dependence and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Guide: Purification of Products from Chloramine-B Mediated Reactions
This guide is structured as a Tier 3 Technical Support resource, designed for bench scientists and process chemists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocols to your specific substrate sensitivities.
Reference ID: CB-PUR-001 Applicable Workflows: Sharpless Aminohydroxylation, Olefin Aziridination, C-H Amination, Oxidative Dehydrogenation.
Core Challenge: The "Sulfonamide Trap"
In Chloramine-B (CAB) mediated reactions, the primary byproduct is Benzenesulfonamide (BSA) . Unlike the volatile byproducts of other reagents, BSA is a crystalline solid with moderate polarity that frequently co-elutes with polar reaction products or co-crystallizes, contaminating the final scaffold.
Effective purification relies on exploiting the physicochemical divergence between your product and BSA.
Table 1: Physicochemical Profile of Contaminants
| Component | Structure | pKa (Approx.)[1] | Solubility (Organic) | Solubility (Aqueous) |
| Chloramine-B (Reactant) | N/A (Salt) | Low | High | |
| Benzenesulfonamide (Byproduct) | 10.1 | High (EtOAc, DCM) | Low (pH < 9)High (pH > 11) | |
| Target Product (Typical) | Varies | Usually > 15 | High | Low |
Phase I: Quenching & Safety (The Stability Check)
Objective: Eliminate active chlorine species to prevent over-oxidation or side-reactions during workup.
The Protocol: Do not proceed to extraction until the oxidative capacity is neutralized.
-
Reagent: Prepare a saturated aqueous solution of Sodium Sulfite (
) or Sodium Thiosulfate ( ) . -
Execution: Add the reducing agent dropwise to the reaction mixture while stirring vigorously.
-
Validation (The Starched Paper Test):
-
Dip a glass rod into the mixture and touch it to Potassium Iodide-Starch paper.
-
Blue/Black: Active oxidant remains. Continue quenching.
-
White/Colorless: Quench complete.
-
Scientist's Note: If your reaction uses an Osmium catalyst (e.g., Sharpless Aminohydroxylation), sodium sulfite serves a dual purpose: it quenches the chloramine and reduces the volatile, toxic Os(VIII) species to the safer, insoluble Os(IV) form (often a black precipitate), which can be removed via filtration.
Phase II: The "pH Swing" Extraction Protocol
Objective: Selectively remove Benzenesulfonamide (BSA) by exploiting its acidity.
The pKa of BSA is 10.1 . To remove it via aqueous extraction, you must convert it into its water-soluble salt form (
Workflow Diagram: The pH Swing Logic
Caption: Logical workflow for removing Benzenesulfonamide based on product stability.
Step-by-Step Extraction Guide:
-
Dilution: Dilute the quenched mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
The Critical Wash:
-
Standard Protocol: Wash the organic layer 2x with 1M NaOH .
-
Why? At pH 14, the equilibrium shifts almost entirely to the deprotonated sulfonamide anion, forcing it into the aqueous layer.
-
Mild Protocol (For ester-containing products): Wash 3x with 0.5M
(pH ~11). Avoid (pH ~8.5), as it is too weak to fully deprotonate BSA (pKa 10.1).
-
-
Polishing: Wash the organic layer once with brine to remove residual base and dry over
.
Troubleshooting & FAQs
Q1: My product contains a phenol or carboxylic acid. Can I still use the NaOH wash?
No. The NaOH wash will deprotonate your product (Phenol pKa ~10, COOH pKa ~4-5), extracting it into the aqueous layer along with the BSA.
-
Solution: Use Flash Column Chromatography. BSA is relatively polar.
-
TLC Tip: Stain with
. BSA typically appears as a slow-developing spot. -
Eluent: Use a gradient of Hexane:EtOAc. BSA usually elutes after non-polar products but before highly polar amines.
-
Q2: I tried the NaOH wash, but NMR still shows BSA peaks (7.8–7.5 ppm). Why?
This usually happens if the aqueous wash volume was insufficient or the pH wasn't high enough.
-
Troubleshooting:
-
Check the pH of your aqueous wash after mixing with the organic layer. If it dropped below 11, the BSA is protonating and returning to the organic phase.
-
Increase the number of washes (3x instead of 2x).
-
Ensure you are not using an emulsion-prone solvent like Diethyl Ether; switch to EtOAc.
-
Q3: My product is an amine. Will it form a salt with the sulfonamide?
Yes, this is a common "false solid" scenario. Basic amines can form salts with acidic sulfonamides (
-
The Fix: The 1M NaOH wash is actually more critical here. It deprotonates the amine salt, freeing your product as the free base (organic soluble) and trapping the sulfonamide as the sodium salt (water soluble).
Q4: I am running a Sharpless Aminohydroxylation. The reaction turned black.
The black color is Osmium Dioxide (
-
Action: This precipitate is fine but must be removed. Filter the reaction mixture through a pad of Celite before attempting the extraction. If the filtrate remains dark, treat with activated charcoal.
References
-
Preparation and Properties of Chloramine-B
- ChemicalBook. "Synthesis and Application of Chloramine B." Accessed Jan 31, 2026.
-
Acidity of Sulfonamides (pKa Data)
-
Caine, B., et al. "Accurate prediction of the aqueous pKa values of sulfonamide drugs."[2] Chemical Science, 2019.
-
-
Sharpless Aminohydroxylation Protocols
-
Bodkin, J. A., & McLeod, M. D. "The Sharpless Asymmetric Aminohydroxylation." J. Chem. Soc., Perkin Trans. 1, 2002.[3]
-
-
Quenching Kinetics
Sources
- 1. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. How to achieve adequate quenching for DBP analysis in drinking water? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
Technical Support Center: Chloramine B Stability and Storage
Document ID: CLB-TSS-2026-01
Last Updated: January 31, 2026
Introduction: The Criticality of Chloramine B Stability
Chloramine B (sodium N-chlorobenzenesulfonamide) is a versatile and potent disinfecting and oxidizing agent utilized across various scientific disciplines. Its efficacy is directly proportional to the concentration of "active chlorine," specifically the electrophilic chlorine atom (Cl⁺) bonded to nitrogen.[1][2] However, this reactive N-Cl bond is also the molecule's point of vulnerability. Degradation, leading to a loss of active chlorine, can compromise experimental outcomes, reduce disinfection efficiency, and lead to inconsistent results.
This guide provides an in-depth understanding of the factors that govern Chloramine B stability and offers practical, field-tested solutions to prevent its degradation during storage and handling.
Core Concepts: Understanding Chloramine B Degradation
The stability of Chloramine B is not absolute; it is a dynamic equilibrium influenced by several environmental factors.[3] Degradation primarily occurs through two major pathways: hydrolysis and photodegradation . Understanding these mechanisms is fundamental to preventing them.
-
Hydrolysis: In the presence of moisture, Chloramine B hydrolyzes to form benzenesulfonamide and hypochlorous acid (HOCl).[4] While hypochlorous acid is itself a disinfectant, this reaction represents the initial loss of the parent compound's integrity and can lead to further, more complex decomposition pathways. This process is accelerated by heat and improper pH.[3]
-
Photodegradation: Exposure to ultraviolet (UV) and visible light provides the energy to break the N-Cl bond, a process known as photolysis.[3][5][6] This generates highly reactive free radicals that can initiate a cascade of secondary reactions, rapidly diminishing the active chlorine content.[5] The degradation products can include nitrite, nitrate, and ammonium, depending on the conditions.[5][7][8]
Visualizing the Degradation Pathways
The following diagram illustrates the primary environmental factors leading to the degradation of Chloramine B and the resulting loss of active chlorine.
Caption: Key environmental factors driving Chloramine B degradation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers. The question-and-answer format is designed for quick problem resolution.
Q1: I opened a new container of solid Chloramine B and it has a strong chlorine smell and appears clumpy. Is it compromised?
A1: Yes, this indicates degradation, likely due to improper storage. A strong chlorine odor suggests the premature release of chlorine-containing compounds. Clumping is a definitive sign of moisture exposure, which initiates hydrolysis.[3][9] The container's seal may have been compromised during shipping or previous storage. It is recommended to quantify the active chlorine content before use (see Section 5.0) or procure a new, properly sealed batch.
Q2: My freshly prepared aqueous Chloramine B solution is slightly yellow. What does this mean?
A2: A faint yellow tint can be an early indicator of decomposition, particularly if the diluent water was acidic or contained impurities that initiated degradation. While a very pale yellow solution might still be usable for non-critical applications, its concentration is likely lower than calculated. The primary cause is often the formation of secondary chlorination and oxidation products. For sensitive experiments, it is crucial to prepare fresh solutions with high-purity, pH-neutral water and use them immediately.
Q3: How long is a prepared Chloramine B solution stable?
A3: The stability of an aqueous solution is highly dependent on storage conditions. A solution prepared with purified water and stored in a tightly sealed, amber glass bottle in a cool (<15°C), dark place can maintain its potency for several days.[10] However, for quantitative applications, daily preparation is the gold standard . Never store solutions in clear glass or plastic containers exposed to light.
Q4: Can I store my stock solution in the refrigerator?
A4: Yes, refrigeration is recommended. Storing prepared solutions at 2-8°C significantly slows the rate of all degradation reactions.[3] Ensure the container is sealed tightly to prevent both contamination and the absorption of moisture. A manufacturer recommends storing Chloramine B in a cool and dark place, preferably below 15°C.[10]
Q5: I've noticed a white precipitate forming in my older stock solution. What is it?
A5: The most likely precipitate is benzenesulfonamide, one of the primary products of Chloramine B hydrolysis.[4] Its formation signifies a substantial loss of active chlorine, and the solution should be discarded. This is a clear indication that the solution has degraded beyond usability.
Q6: My disinfection protocol seems less effective over time, even with freshly prepared solutions. What could be the cause?
A6: Assuming your preparation protocol is consistent, the issue likely lies with your solid Chloramine B stock. The solid reagent can degrade over time if the container is not sealed properly after each use, allowing moisture and air to enter.[9][11] Always use a clean, dry spatula, close the container lid tightly and immediately, and store it according to the guidelines in Section 4.0. Verify the potency of your solid stock using the protocol in Section 5.1.
Best Practices for Storage and Handling
Adherence to these protocols is essential for maximizing the shelf-life and reliability of Chloramine B.
Storage of Solid Chloramine B
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place (<15°C recommended).[10] | Higher temperatures accelerate the rate of chemical degradation.[3] |
| Light | Store in the original opaque or amber container. Protect from direct sunlight.[9] | Prevents photolytic degradation, which breaks the active N-Cl bond.[3][5] |
| Atmosphere | Keep container tightly sealed. Store under inert gas if possible for long-term storage.[9][10][11][12] | Excludes moisture to prevent hydrolysis and oxygen which can promote oxidative degradation.[3][4] |
| Compatibility | Store separately from acids, alkalis, oxidants, and combustible materials.[9] | Contact with acids can release toxic chlorine gas.[12] Other materials can catalyze decomposition. |
Protocol for Preparing Aqueous Solutions
-
Preparation Environment: Work in a well-ventilated area, away from direct sunlight.
-
Equipment: Use clean, dry glassware. Amber glassware is highly recommended for storing the final solution.
-
Diluent: Use high-purity, distilled, or deionized water at room temperature. Avoid using hot water, as this will accelerate decomposition.
-
Dissolution: Weigh the required amount of Chloramine B powder and add it to the water. Stir gently until fully dissolved. The powder is readily soluble in water at normal temperatures.[1]
-
Storage: Immediately transfer the solution to a clean, clearly labeled, amber glass bottle with a tight-fitting cap.
-
Labeling: Label the bottle with the compound name, concentration, preparation date, and your initials.
-
Final Storage: Store the prepared solution in a dark, refrigerated environment (2-8°C) until use.
Verification of Active Chlorine Content
Trustworthiness in research requires self-validating systems. If you suspect degradation of either your solid stock or a prepared solution, you must verify the active chlorine concentration. Amperometric or iodometric titration are standard, reliable methods.[13][14]
Experimental Protocol: Iodometric Titration
This protocol determines the percentage of active chlorine.
Materials:
-
Chloramine B sample (solid or aqueous solution)
-
Potassium iodide (KI), 10% (w/v) solution
-
Glacial acetic acid or 2M sulfuric acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Appropriate flasks, burettes, and pipettes
Procedure:
-
Sample Preparation: Accurately weigh ~0.1 g of solid Chloramine B and dissolve it in 100 mL of distilled water. If testing a solution, accurately pipette a known volume.
-
Reaction Initiation: To the sample solution in a conical flask, add 10 mL of 10% potassium iodide solution and 5 mL of glacial acetic acid. The solution will turn a dark reddish-brown as iodine is liberated.
-
Causality: The active chlorine in Chloramine B oxidizes the iodide (I⁻) from KI to free iodine (I₂). This reaction is quantitative in an acidic medium.
-
-
Titration: Swirl the flask and immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution. The brown color will fade to a pale yellow.
-
Endpoint Determination: When the solution is pale yellow, add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Causality: Starch forms a reversible, intensely colored complex with free iodine.
-
-
Final Titration: Continue adding sodium thiosulfate dropwise, with constant swirling, until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.
-
Calculation: Record the volume (V) of sodium thiosulfate used in mL.
-
% Active Chlorine = (V * N * 1.773) / W
-
Where:
-
V = Volume of Na₂S₂O₃ in mL
-
N = Normality of Na₂S₂O₃ solution (e.g., 0.1)
-
1.773 = Milliequivalent weight of chlorine * 100
-
W = Weight of Chloramine B sample in grams
-
-
A fresh, high-purity sample of Chloramine B should have an active chlorine content of approximately 25%.[1] A significantly lower value confirms degradation.
Conclusion
The chemical integrity of Chloramine B is paramount for its effective application. By understanding its degradation pathways and implementing rigorous storage and handling protocols, researchers can ensure the reliability and reproducibility of their experiments. Proactive measures, including proper storage, use of fresh solutions, and periodic verification of active chlorine content, form the cornerstone of good laboratory practice when working with this essential reagent.
References
- Top 5 Factors Affecting Chemical Stability. (2025). Google Vertex AI Search.
- Chloramine B | C6H5ClNNaO2S | CID 4347343.
- UV Photodegradation of Inorganic Chloramines. (2006). Environmental Science & Technology, 39(21), 8440-8448.
- Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic.IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84.
- Chloramine B Hydr
- Safety D
- Chloramine B - Safety D
- What is Cloramin B? Uses and harms? (2023). AVCO Technologies.
- Chloramine B (CAS No. 127-52-6)
- Chloramin B.DUC GIANG CHEMICALS GROUP JOINT STOCK COMPANY (DGC).
- UV for Chloramine and Chlorine Reduction.Trojan Technologies.
- Chlorine & Chloramine Destruction with UV Tre
- Chlorine Residual.
Sources
- 1. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]
- 2. Chloramine B (CAS No. 127-52-6): Chemistry, Properties, Applications, and Safety Considerations_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uvguard.com [uvguard.com]
- 7. researchgate.net [researchgate.net]
- 8. Reducing chlorine and chloramines in industrial water | Trojan Technologies [trojantechnologies.com]
- 9. oxychemicals.com.vn [oxychemicals.com.vn]
- 10. Chloramine B | 304655-80-9 | TCI AMERICA [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ducgiangchem.vn [ducgiangchem.vn]
- 13. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dec.vermont.gov [dec.vermont.gov]
Technical Support Center: Minimizing Byproduct Formation in Chloramine B Chlorinations
Welcome to the technical support center for Chloramine B chlorinations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to minimize byproduct formation and optimize your chlorination reactions.
Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments, providing a diagnostic workflow and actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired Monochlorinated Product and Presence of Dichlorinated Byproducts
Question: My reaction with Chloramine B is resulting in a significant amount of dichlorinated product, which is lowering the yield of my target monochlorinated compound. How can I improve the selectivity for monochlorination?
Answer:
The formation of dichlorinated byproducts is a common challenge in chlorination reactions and typically arises from the target molecule having multiple reactive sites or the desired product being susceptible to further chlorination. Here’s a systematic approach to troubleshoot and resolve this issue:
Step 1: Re-evaluate Stoichiometry and Reagent Addition
-
Causality: An excess of Chloramine B is the most direct cause of over-chlorination. The N-chloro bond in the desired monochlorinated product can still be susceptible to electrophilic attack if a sufficient concentration of the chlorinating agent is present.
-
Solution:
-
Precise Stoichiometry: Carefully control the molar ratio of Chloramine B to your substrate. Start with a 1:1 molar ratio. If dichlorination persists, consider using a slight substoichiometric amount of Chloramine B (e.g., 0.95 equivalents) and accept a small amount of unreacted starting material, which is often easier to separate than the dichlorinated byproduct.
-
Slow Addition: Instead of adding Chloramine B all at once, employ a slow, dropwise addition of the Chloramine B solution to the reaction mixture. This maintains a low instantaneous concentration of the chlorinating agent, favoring the initial chlorination of the more reactive starting material over the subsequent chlorination of the less reactive monochlorinated product.
-
Step 2: Control Reaction Temperature
-
Causality: Higher temperatures increase reaction rates non-selectively. This can accelerate the rate of the second chlorination, leading to a higher proportion of the dichlorinated byproduct.
-
Solution:
-
Lower the Temperature: Conduct the reaction at a lower temperature. Start at room temperature and, if dichlorination is still observed, cool the reaction to 0 °C or even lower. Monitor the reaction progress carefully, as the overall reaction rate will decrease.
-
Temperature Gradient: If using slow addition, ensure the reaction vessel is adequately cooled to dissipate any heat generated during the reaction.
-
Step 3: Optimize pH (for aqueous or protic solvent systems)
-
Causality: The reactivity of both the substrate and Chloramine B can be pH-dependent. The speciation of the active chlorinating agent derived from Chloramine B is influenced by pH.[1][2] At lower pH, the formation of more aggressive chlorinating species can occur, potentially leading to reduced selectivity.
-
Solution:
-
Buffering: If your reaction conditions permit, use a buffer to maintain a stable pH. For many substrates, a neutral to slightly basic pH (7-9) is optimal for selective monochlorination.[3]
-
pH Screening: If the optimal pH is unknown, perform small-scale screening experiments at different pH values to identify the conditions that maximize the ratio of mono- to dichlorinated product.
-
Troubleshooting Workflow: Dichlorination
Sources
- 1. jacobi.net [jacobi.net]
- 2. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chloramine B (CAS No. 127-52-6): Chemistry, Properties, Applications, and Safety Considerations_Industry News_News_Jinli Chemical [en.jinlichemical.com]
strategies to control the reactivity of Chloramine B
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Controlling Reactivity & Selectivity in Synthesis
Welcome to the Technical Support Center
You have reached the Tier-3 Support for Chloramine-B (Sodium
This guide addresses the three most common "failure modes" reported by medicinal chemists:
-
Catalytic Stalling in Nitrene Transfer (Aziridination/Amination).
-
Selectivity Loss in Heteroatom Oxidation (Sulfide
Sulfone). -
Reagent Degradation (The "Yellowing" Phenomenon).
Module 1: Nitrene Transfer Protocols (Aziridination)
User Issue: "My copper-catalyzed aziridination yields are stuck at 40-50%, and the reaction turns green/blue prematurely."
Diagnosis: The "Nitrene Reservoir" Failure
In metal-catalyzed aminations/aziridinations, Chloramine-B acts as a nitrene reservoir. The failure usually stems from catalyst poisoning or inefficient disproportionation . If the copper catalyst oxidizes to Cu(II) without transferring the nitrene, the cycle dies (indicated by the blue/green color of Cu(II) species).
The Mechanistic Fix
You must synchronize the release of the nitrenoid species with the alkene substrate.
-
The Active Species: The reaction does not use CAB directly; it uses the metal-nitrenoid (
). -
The Fix: Use a disproportionation suppressor (e.g., excess ligand or specific solvent) and ensure the Cu(I) species is regenerated.
Troubleshooting Workflow
Figure 1: Decision tree for rescuing stalled copper-catalyzed aziridination reactions.
Optimized Protocol: Cu-Catalyzed Aziridination
-
Catalyst Prep: Mix Cu(OTf) (5 mol%) and Bis-oxazoline ligand (6 mol%) in Dichloromethane (DCM). Stir 1 hour under Argon. Crucial: The slight excess of ligand prevents Cu-disproportionation.
-
Substrate Addition: Add Alkene (1.0 equiv).
-
Oxidant Addition: Add Anhydrous Chloramine-B (1.2 equiv) and PhI=O (10 mol% additive - optional but boosts turnover).
-
Temperature: Run at 0°C initially. Heat promotes "blind" oxidation of the solvent rather than nitrene transfer.
Module 2: Tunable Oxidation (Sulfide Sulfoxide)
User Issue: "I need the Sulfoxide (S=O), but CAB keeps pushing it all the way to the Sulfone (O=S=O)."
Diagnosis: pH-Driven Selectivity Loss
Chloramine-B's oxidation potential is pH-dependent.
-
Acidic/Neutral pH: Generates
or Dichloramine-B (High Potential Sulfone). -
Basic pH: Stabilizes the Chloramine-B anion (Lower Potential
Sulfoxide).
The "Selectivity Switch" Data
The following table illustrates how solvent and pH dictate the product ratio for a standard Thioanisole oxidation.
| Condition | Active Species | Primary Product | Selectivity (S=O : O=S=O) |
| AcOH / H₂O (pH < 4) | Dichloramine-B / HOCl | Sulfone | 5 : 95 |
| MeOH (Neutral) | Chloramine-B (neutral) | Mixed | 60 : 40 |
| 0.5M NaOH / MeCN | Chloramine-B Anion | Sulfoxide | 98 : 2 |
| CTAB (Micellar) | Micelle-bound CAB | Sulfoxide | 95 : 5 |
Technical Fix: The "Buffered Brake" Protocol
To stop at the sulfoxide:
-
Solvent: Use 1:1 Acetonitrile/Water.
-
Buffer: Add 5 mol% NaOH or use a Pyridine buffer. This prevents the formation of the highly reactive Dichloramine-B.
-
Quench: Do not let the reaction sit. Quench immediately with saturated
upon consumption of starting material.
Module 3: Reagent Stability & Handling
User Issue: "My bottle of Chloramine-B has yellow crust/crystals. Is it safe to use?"
Diagnosis: Disproportionation
Chloramine-B is a salt (
-
The Yellow Solid: This is Dichloramine-B (
). It is explosive in dry form and a much stronger, less selective oxidant. -
The White Precipitate: This is the sulfonamide byproduct (
).
Stability Visualization
Figure 2: The degradation pathway of Chloramine-B. Presence of yellow color indicates formation of the unstable Dichloramine species.
Recovery Protocol
If your reagent is yellow:
-
Do NOT heat it.
-
Wash: Wash the solid with cold Carbon Tetrachloride (
) or Chloroform ( ). Dichloramine-B is soluble in these organics; the pure Chloramine-B salt is not. -
Filter: The remaining white solid is your purified Chloramine-B.
-
Titration: Always titrate "aged" CAB using Iodometry (excess KI, titrate liberated
with Thiosulfate) to determine active chlorine content before sensitive reactions.
References
-
Mechanisms of N-Halo Reagent Disproportionation Lengyel, J. et al. "The mechanism of monochloramine disproportionation under acidic conditions."[1][2][3] Dalton Transactions, 2019, 48, 16713-16721.[4]
-
Copper-Catalyzed Aziridination Mechanisms Brandt, P. et al. "Mechanistic Studies of Copper-Catalyzed Alkene Aziridination." Journal of the American Chemical Society, 2006.
-
Oxidative Halogenation Applications Liu, X. et al.[5] "Chloramine-B mediated oxidative halogenation of terminal alkynes."[5] Synlett, 2018, 29, 2051-2055.[5]
-
Sulfide Oxidation Selectivity Drabowicz, J. et al.[6] "Oxidations of Sulfides to Sulfoxides."[7] Comprehensive Organic Synthesis II, Vol 7, 2014. (General reference for N-halo selectivity).
Sources
- 1. The mechanism of monochloramine disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03789F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chloramine-B, N-chlorobenzenesulfonamide sodium salt [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. uregina.ca [uregina.ca]
Validation & Comparative
Chloramine-T vs. Chloramine-B: A Comparative Guide for Organic Synthesis
Executive Summary
In the realm of organic synthesis, Chloramine-T (CAT) and Chloramine-B (CAB) serve as robust, shelf-stable sources of electrophilic chlorine and nitrene equivalents.[1][2] While they share a fundamental mechanism—acting as
-
Chloramine-T (CAT) is the industry standard "workhorse."[2] It is favored for its high solubility in alcohols, well-defined crystalline stability, and the utility of the p-toluenesulfonyl (tosyl) group as a robust amine protecting group.[2]
-
Chloramine-B (CAB) is the "atom-economical" alternative.[2] Lacking the para-methyl group, it offers reduced steric bulk, making it theoretically superior for functionalizing sterically crowded substrates, though it is less commonly available in high-purity bulk grades compared to CAT.[2]
This guide provides a data-driven comparison to assist researchers in selecting the optimal reagent for aminohydroxylation, aziridination, and oxidative transformations.[2]
Part 1: Chemical Profile & Physicochemical Properties[1][2][3][4]
The primary difference between CAT and CAB lies in the sulfonamide backbone.[2] This structural variance influences molecular weight (atom economy) and lipophilicity.[2]
Table 1: Comparative Physicochemical Data
| Feature | Chloramine-T (CAT) | Chloramine-B (CAB) | Impact on Synthesis |
| IUPAC Name | — | ||
| Structure | CAT has a p-methyl group; CAB does not.[2] | ||
| MW (Anhydrous) | 227.64 g/mol | 213.62 g/mol | CAB is ~6% more atom-efficient.[2] |
| Active Chlorine | ~12.5% (Trihydrate) | ~14.5% (Trihydrate) | CAB offers higher oxidative capacity per gram.[2] |
| Solubility (Water) | High (~150 g/L at 25°C) | High | Both are excellent for aqueous/biphasic reactions.[2] |
| Solubility (EtOH) | Soluble (7.5% w/v) | Soluble | CAT is preferred for homogeneous alcoholic oxidations.[2] |
| Solubility (DCM/CHCl | Insoluble | Insoluble | Both require phase-transfer catalysts (e.g., TEBA) in non-polar solvents.[2] |
| Stability | Stable < 60°C; Explodes > 130°C | Similar profile | Both release active Cl |
| Protecting Group | Tosyl (Ts) | Benzenesulfonyl (Bs) | Ts is easier to track by NMR (methyl singlet at |
Part 2: Mechanistic Overview & Speciation
Both reagents function as reservoirs for the active
Diagram 1: Equilibrium and Activation Pathways
The following diagram illustrates the pH-dependent speciation and the divergence between oxidative (Cl+) and nitrene (N:) transfer pathways.[2]
Figure 1: Mechanistic divergence of Chloramine-T/B.[2] The reagents act as oxidants via the neutral species (top path) or nitrene sources via metal catalysis (bottom path).
Part 3: Comparative Applications in Synthesis
Sharpless Aminohydroxylation
This reaction converts alkenes into vicinal amino alcohols.[2]
-
CAT Performance: The Standard.[2] The p-toluenesulfonyl (Ts) group provided by CAT is the most widely studied protecting group.[2] It is easily removed using Na/naphthalene or strong acid.[2]
-
CAB Performance: Used when the methyl group of the tosyl moiety causes steric clash with bulky ligands (e.g., (DHQ)2PHAL).[2]
-
Recommendation: Start with CAT .[1][2] Switch to CAB (or the smaller Chloramine-M) only if yields are low due to steric hindrance at the catalyst binding site.[2]
Aziridination of Alkenes
Both reagents serve as the nitrogen source in Cu- or Rh-catalyzed aziridinations.[2]
-
Selectivity: In metal-free aziridinations (using iodine catalysts), CAT often yields higher diastereoselectivity (cis/trans ratio) due to the bulkier Ts group influencing the transition state geometry.[2]
-
Yield: Yields are comparable (typically 70–90%).[2]
-
Protocol Note: Both reagents are insoluble in DCM/MeCN.[2] A Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) is mandatory for high yields.[2]
Oxidation of Sulfides to Sulfilimines
[2]-
CAT: Reacts rapidly in MeOH/H2O. The product (N-tosyl sulfilimine) is a stable crystalline solid, useful for characterization.[2]
-
CAB: Reacts similarly but produces N-benzenesulfonyl sulfilimines.[2] These are often slightly more soluble in organic solvents than their tosyl counterparts, which can complicate crystallization during workup.[2]
Part 4: Experimental Protocol
Protocol: Copper-Catalyzed Aziridination of Styrene
This protocol is valid for both CAT and CAB.[2] It uses a phase-transfer system to overcome solubility issues.[2]
Reagents:
-
Styrene (1.0 mmol)[2]
-
Chloramine-T OR Chloramine-B (1.2 mmol)[2]
-
CuCl or CuBr (0.1 mmol, 10 mol%)
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol, 10 mol%)[2]
-
Solvent: Acetonitrile (MeCN) (5 mL)
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask, dissolve the alkene (Styrene) in MeCN.
-
Catalyst Addition: Add the Copper catalyst (CuCl) and the Phase Transfer Catalyst (TBAB).[2] Stir for 5 minutes until the solution is homogeneous.
-
Reagent Addition: Add CAT or CAB trihydrate in one portion.
-
Note: The reaction mixture will likely be heterogeneous initially.[2]
-
-
Reaction: Stir vigorously at room temperature (25°C) for 6–12 hours.
-
Workup: Filter off the solid sulfonamide byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in DCM, wash with water (2x) to remove residual salts, dry over MgSO
, and purify via silica gel column chromatography.
Expected Result:
-
CAT: Yield ~85%.[2] Product: 1-phenyl-2-(p-tolylsulfonyl)aziridine.[2]
-
CAB: Yield ~82-86%.[2] Product: 1-phenyl-2-(benzenesulfonyl)aziridine.[2]
Part 5: Handling & Safety (E-E-A-T)[2]
-
Explosion Hazard: Do not heat anhydrous CAT or CAB above 130°C. They can decompose violently.[2]
-
Active Chlorine: Both reagents release toxic chlorine gas (Cl
) immediately upon contact with acid.[2] Never dispose of these reagents in acidic waste streams.[2] -
Storage: Store in amber bottles away from light. The trihydrate forms are more stable than the anhydrous powders.[2] If the powder turns yellow, it indicates decomposition and the release of Cl
.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to Chloramine-T and Chloramine-B in Organic Synthesis. Retrieved from [2]
-
Campbell, M. M., & Johnson, G. (1978).[2] Chloramine T and Related N-halogeno-N-metallo reagents. Chemical Reviews, 78(1), 65-79.[2] (Classic review on mechanism).
-
Sharpless, K. B., et al. (1998).[2] Catalytic Asymmetric Aminohydroxylation (AA) of Alkenes. Angewandte Chemie International Edition.
-
Cayman Chemical. (2022).[2][5] Chloramine-T Product Information & Stability Data. Retrieved from [2]
-
Patsnap Synapse. (2024).[2] Mechanism of Chloramine T in Oxidative Decarboxylation. Retrieved from [2]
Sources
comparative study of Chloramine B and sodium hypochlorite for disinfection
Executive Summary
This guide provides a technical comparison between Chloramine B (N-chlorobenzenesulfonamide sodium salt) and Sodium Hypochlorite (NaOCl). While both rely on the release of hypochlorous acid (HOCl) for antimicrobial action, their kinetic profiles differ fundamentally. Sodium hypochlorite offers rapid, high-log reduction suited for critical surface disinfection and spore inactivation but suffers from instability and high corrosivity. Chloramine B functions as a stable, slow-release reservoir of active chlorine, offering superior biofilm penetration and material compatibility at the cost of required contact time.
Chemical Mechanisms & Kinetics[1]
The fundamental difference lies in the release rate of the active biocidal agent, Hypochlorous Acid (HOCl).
Sodium Hypochlorite (NaOCl)
NaOCl hydrolyzes almost instantly in water. The equilibrium is heavily pH-dependent.
-
pH < 7.5: HOCl predominates (stronger biocide).
-
pH > 7.5: OCl⁻ predominates (weaker biocide).
Chloramine B (C₆H₅SO₂NClNa)
Chloramine B acts as an organic chlorine reservoir. It releases HOCl through a reversible hydrolysis reaction. This equilibrium limits the concentration of free HOCl at any given moment, reducing immediate toxicity and corrosivity but extending the antimicrobial effect over time.
Mechanism Diagram
Figure 1: Comparative release pathways of Hypochlorous Acid (HOCl). NaOCl floods the system with HOCl immediately, while Chloramine B maintains a buffered equilibrium.
Antimicrobial Efficacy Comparison
The following data synthesizes comparative studies on sporicidal and bactericidal activity. Note the significant difference in Contact Time required to achieve similar Log Reductions.
| Pathogen Type | Organism | Agent | Concentration (Active Cl) | Contact Time | Log Reduction | Performance Note |
| Spores | Bacillus subtilis | NaOCl | 5000 ppm | 5-10 min | > 6.0 | Rapid sporicidal activity. |
| Chloramine B | 5000 ppm | 60 min | < 3.0 | Poor sporicidal activity at short exposure. | ||
| Vegetative Bacteria | Staphylococcus aureus | NaOCl | 100 ppm | 1 min | > 5.0 | Instant kill. |
| Chloramine B | 1000 ppm | 15-30 min | > 5.0 | Requires higher concentration or time. | ||
| Viruses | Poliovirus | NaOCl | 500 ppm | 10 min | > 4.0 | Highly effective. |
| Chloramine B | 2000 ppm | 60 min | > 4.0 | Effective but slow; often used for surface decon. | ||
| Biofilm | Pseudomonas aeruginosa | NaOCl | 500 ppm | N/A | Variable | Reacts with surface slime; poor penetration. |
| Chloramine B | 500 ppm | 2-4 hours | High | Superior penetration due to lower reactivity. |
Key Insight: For emergency outbreak control (e.g., C. difficile, Ebola), Sodium Hypochlorite is the mandatory choice due to speed. For routine maintenance and biofilm control in water lines, Chloramine B is superior.
Stability & Material Compatibility
| Feature | Sodium Hypochlorite (Bleach) | Chloramine B |
| Physical State | Liquid (Unstable) | Crystal Powder (Stable) |
| Shelf Life | 1-3 months (degrades to Chlorate) | 2-5 years (if kept dry/dark) |
| Corrosivity | High (Pits Stainless Steel 304/316) | Moderate (Safe on most metals if rinsed) |
| Organic Load | Rapidly inactivated by proteins/blood | Retains activity in presence of organics |
| Off-gassing | High (Chlorine gas risk with acid) | Low (Mild chlorine odor) |
Experimental Protocols
Protocol A: Preparation & Verification of Active Chlorine
Objective: To prepare a precise 0.5% (5000 ppm) Active Chlorine solution.
1. Calculation:
-
NaOCl: Dilution formula:
-
Chloramine B: Weight formula:
-
Example: To make 1L of 0.5% solution from 25% active Chloramine B powder:
-
2. Verification (Modified Iodometric Titration): Standard iodometric titration must be modified for Chloramine B because the organic bond releases chlorine slowly to the iodide.
-
Take 10 mL of sample solution.
-
Add 5 mL Glacial Acetic Acid (Critical: lowers pH to < 4 to accelerate release).
-
Add 1 g Potassium Iodide (KI) crystals.
-
Wait 5-10 minutes (Critical step for Chloramine B; NaOCl reacts instantly).
-
Titrate with 0.1N Sodium Thiosulfate until yellow color fades.
-
Add Starch Indicator (blue complex forms).
-
Continue titration until colorless.
-
Calculation:
Protocol B: Comparative Efficacy Workflow (Suspension Test)
Based on EN 13727 / ASTM E2315 standards.
Figure 2: Step-by-step workflow for quantitative suspension testing. The Neutralization step is critical to prevent false positives.
Conclusion & Recommendations
-
Select Sodium Hypochlorite (0.1% - 0.5%) for:
-
Critical Surface Disinfection: Operating theaters, BSL-3/4 labs.
-
Spore Outbreaks: C. difficile or B. anthracis events.[1]
-
Liquid Waste Treatment: Rapid inactivation of biological fluids.
-
-
Select Chloramine B (0.5% - 2.0%) for:
-
Field Operations: Stable powder is easy to transport and store without degradation.
-
General Sanitation: Floors, walls, and non-critical surfaces where corrosion is a concern.
-
Biofilm Control: Soaking instruments or treating water lines where long contact time is feasible.
-
References
-
Centers for Disease Control and Prevention (CDC). (2019). Chemical Disinfectants: Chlorine and Chlorine Compounds. Guideline for Disinfection and Sterilization in Healthcare Facilities. [Link]
-
World Health Organization (WHO). (2020).[1] Cleaning and disinfection of environmental surfaces in the context of COVID-19. [Link]
-
Gottardi, W., & Nagl, M. (2010). Chemical properties of N-chlorotaurine sodium, a key compound in the human defence system. Archives of Pharmacy. (Comparative chemistry of organic chloramines). [Link]
-
Rutala, W. A., & Weber, D. J. (2008). Uses of Inorganic Hypochlorite (Bleach) in Health-Care Facilities. Clinical Microbiology Reviews. [Link]
-
Hach Company. (2014). Chlorination, Chloramination and Chlorine Measurement. (Technical methodology for DPD and Iodometric titration). [Link]
Sources
Validating the Purity of Synthesized Chloramine B: A Comparative Technical Guide
Executive Summary: The Dual-Nature of Purity[1]
In the synthesis of Chloramine B (Sodium N-chlorobenzenesulfonamide), "purity" is a bifurcated concept that often leads to validation errors in drug development and industrial applications. A sample can possess high active chlorine content (efficacy) while harboring significant organic impurities (toxicity/instability).[1]
This guide challenges the reliance on a single analytical method. While iodometric titration is the industry standard for potency, it fails to detect the primary synthetic precursor, benzenesulfonamide (BSA). Conversely, HPLC excels at organic separation but cannot quantify the oxidative potential essential for the compound's function.[1] This guide provides a multi-methodological workflow to validate synthesized Chloramine B with pharmaceutical rigor.
Comparative Analysis of Validation Methodologies
The following table contrasts the three primary validation techniques. For robust characterization, Method 1 (Titration) and Method 2 (HPLC) must be used in tandem.[1]
| Feature | Iodometric Titration | RP-HPLC (UV/Vis) | 1H-NMR Spectroscopy |
| Primary Metric | Active Chlorine Content (% w/w) | Organic Impurity Profile (%) | Structural Confirmation |
| Target Analyte | N-Cl bond (Oxidative capability) | Benzenesulfonamide (BSA) | Carbon/Proton backbone |
| Sensitivity | Moderate (±0.2%) | High (ppm level) | Low (for trace impurities) |
| Blind Spot | Cannot distinguish specific organic contaminants.[1] | Cannot confirm active oxidative state (N-Cl bond stability). | Expensive; salt contaminants (NaCl) are invisible.[1] |
| Cost/Time | Low / <30 mins | Medium / ~60 mins | High / >2 hours |
| Role | Mandatory for Potency | Mandatory for Safety | Mandatory for Identity |
Strategic Validation Workflow
The following diagram illustrates the logical flow for validating a synthesized batch. Note the critical decision point: if Active Chlorine is low, the synthesis failed; if HPLC shows BSA, the purification failed.
Figure 1: Decision-tree workflow for validating Chloramine B purity. Note that titration acts as the primary gatekeeper before investing resources in HPLC.
Detailed Experimental Protocols
Protocol A: Iodometric Titration (Potency Validation)
Objective: Quantify "Active Chlorine" (Theoretical Max: ~29.5% for anhydrous; typically 25-27% for trihydrate).[1]
Principle: Chloramine B oxidizes iodide (
Materials:
-
Glacial Acetic Acid[5]
-
Potassium Iodide (KI) crystals (excess)[1]
-
0.1 N Sodium Thiosulfate (
) standardized solution[1] -
Starch Indicator solution (1%)[1]
Procedure:
-
Preparation: Dissolve exactly 0.25 g of the synthesized Chloramine B sample in 50 mL of distilled water in an Erlenmeyer flask.
-
Acidification: Add 5 mL of Glacial Acetic Acid. Note: Avoid strong mineral acids (HCl) as they can induce side reactions.[1][3]
-
Iodine Liberation: Add 2.0 g of solid KI. The solution will immediately turn deep brown/red due to liberated iodine.[1]
-
Titration: Titrate with 0.1 N Sodium Thiosulfate until the color fades to pale yellow.
-
Endpoint: Add 2 mL of starch indicator (solution turns blue/black).[1] Continue titrating dropwise until the solution becomes colorless.
-
Calculation:
[1]- = Volume of Thiosulfate (mL)
- = Normality of Thiosulfate
- = Weight of sample (g)
Protocol B: RP-HPLC (Impurity Profiling)
Objective: Detect unreacted Benzenesulfonamide (BSA) and degradation products.[1] Logic: Chloramine B is ionic and polar; BSA is non-ionic and less polar.[1] A C18 column with a buffered mobile phase is required to prevent peak tailing.[1]
Instrument Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer pH 3.5 (30:70 v/v).[1]
-
Why pH 3.5? Acidic pH suppresses the ionization of the sulfonamide moiety, sharpening the peak shape.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm (optimal for the benzene ring absorption).
-
Injection Volume: 10 µL.
Expected Results:
-
Chloramine B: Elutes earlier (more polar due to ionic sodium bond).[1]
-
Benzenesulfonamide (Impurity): Elutes later (more hydrophobic).[1]
-
Acceptance Criteria: BSA peak area < 0.5% of total integrated area.[1]
Mechanistic Insight: The Titration Redox Pathway
Understanding why the titration works ensures you can troubleshoot anomalies (e.g., drifting endpoints).[1]
Figure 2: The redox reaction pathway.[1] The acid protonates the Chloramine B, making the chlorine electrophilic enough to oxidize iodide to iodine.
Common Pitfalls & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Titration: Drifting Endpoint | pH too low (using HCl instead of Acetic Acid) causes air oxidation of Iodide.[1] | Use Glacial Acetic Acid; titrate immediately after adding KI.[1] |
| HPLC: Split Peaks | Sample degradation in solvent. | Prepare HPLC samples in mobile phase and inject within 4 hours. |
| Low Active Chlorine (<20%) | Old sample or moisture exposure.[1] | Recrystallize from warm water; dry under vacuum at <40°C. |
| High Melting Point (>180°C) | Presence of Benzenesulfonamide (MP ~151°C) usually lowers MP, but pure Chloramine B decomposes.[1] | Do not rely solely on MP.[1] Decomposition obscures the true melting range.[1] |
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 4347343, Chloramine-B. Retrieved from [Link][1]
-
Beljaars, P. R., & Rondags, T. M. (1979).[1] High pressure liquid chromatographic determination of chloramine-T in food. Journal of the Association of Official Analytical Chemists. (Adapted for Chloramine B analog).[1] Retrieved from [Link]
-
Standard Methods for the Examination of Water and Wastewater. (2017). 4500-Cl Chlorine (Residual).[1] American Public Health Association.[1][3] (Basis for Iodometric Protocol).[1][2][3][6] Retrieved from [Link][1]
Sources
- 1. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. xylemanalytics.com [xylemanalytics.com]
- 3. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 4. Iodometry - Wikipedia [en.wikipedia.org]
- 5. Chloramine B Latest Price, Chloramine B Exporter [handomchemical.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Chloramine B and Other N-Chloro Reagents for Researchers
In the diverse landscape of chemical reagents, N-chloro compounds stand out for their versatility as both potent oxidizing agents and effective sources of electrophilic chlorine. This guide offers an in-depth, objective comparison of Chloramine B with other prominent N-chloro reagents, including Chloramine T, N-chlorosuccinimide (NCS), and Dichloramine-T. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of their performance, supported by experimental data, to facilitate informed reagent selection for a variety of applications.
Introduction to N-Chloro Reagents: A Tale of Reactivity and Stability
N-chloro compounds are characterized by the presence of a nitrogen-chlorine (N-Cl) bond, which is the source of their chemical reactivity. The polarity of this bond allows for the release of an electrophilic chlorine species ("Cl+"), making these compounds valuable in a wide range of chemical transformations, from disinfection to complex organic synthesis.
The choice of a specific N-chloro reagent is often a delicate balance between reactivity and stability. Highly reactive agents may offer faster reaction times or the ability to transform less reactive substrates, but they can also be less selective and more challenging to handle. Conversely, more stable reagents provide better shelf-life and handling safety but may require more forcing conditions to achieve the desired transformation. This guide will explore these nuances, with a focus on the practical application of Chloramine B in comparison to its counterparts.
Physicochemical Properties: A Foundation for Application
The physical and chemical properties of a reagent are fundamental to its application. The following table summarizes the key properties of Chloramine B and other selected N-chloro reagents.
| Property | Chloramine B | Chloramine T | N-Chlorosuccinimide (NCS) | Dichloramine-T |
| Chemical Formula | C₆H₅SO₂NClNa | C₇H₇SO₂NClNa | C₄H₄ClNO₂ | C₇H₇Cl₂NO₂S |
| Molecular Weight | 213.62 g/mol | 227.64 g/mol | 133.53 g/mol | 240.11 g/mol |
| Appearance | White crystalline powder | White crystalline powder | White crystalline solid | Pale yellow crystals |
| Active Chlorine Content | ~25-28%[1] | ~25% | ~50% | ~58% |
| Solubility in Water | Soluble | Soluble | Sparingly soluble | Insoluble |
| Stability | Good, loses ~0.1% active chlorine after 1 year in airtight storage[2] | Good, but can degrade with long-term exposure to the atmosphere | Less stable, can be thermally unstable[3] | Degrades with exposure to light or air[4] |
The structural difference between Chloramine B and Chloramine T is the presence of a methyl group on the phenyl ring of Chloramine T, which can subtly influence their reactivity and solubility. NCS, being a cyclic imide derivative, exhibits different reactivity patterns. Dichloramine-T, with two chlorine atoms on the nitrogen, is a significantly stronger oxidizing agent.
Comparative Performance in Key Applications
The utility of these N-chloro reagents spans from broad-spectrum disinfection to nuanced organic synthesis. This section provides a comparative analysis of their performance in these key areas.
Antimicrobial Efficacy: A Battle Against Pathogens
N-chloro compounds are widely used as disinfectants due to their ability to release active chlorine, which is a potent biocide.[1] Their effectiveness, however, varies depending on the specific reagent and the target microorganism.
A comparative study on the microbicidal activity of monochloramine (a simpler chloramine) and Chloramine T revealed that monochloramine exhibited significantly stronger bactericidal and fungicidal activity despite its lower oxidative potential.[5][6] This was attributed to its higher lipophilicity and smaller molecular size, allowing for better penetration into microbial cells.[5][6]
While direct comparative studies for Chloramine B against a wide array of microbes are less common in the literature, its efficacy as a disinfectant for water treatment and surface sanitation is well-established.[1][7] It is recommended by the World Health Organization (WHO) for such purposes.[1]
Table 2: Comparative Microbicidal Activity (Time to achieve log reduction)
| Microorganism | Monochloramine (0.036 mM) | Chloramine T (0.036 mM) |
| Escherichia coli (3-log reduction) | 1 min[5] | 120 min[5] |
| Staphylococcus aureus (3-log reduction) | 5 min[5] | 30 min[5] |
| Pseudomonas aeruginosa (3-log reduction at 0.107 mM) | 5 min[5] | 20 min[5] |
| Candida albicans (2-log reduction at 0.355 mM) | 30 s[5] | 60 min[5] |
This data underscores the importance of considering factors beyond just oxidative strength when selecting a disinfectant.
Organic Synthesis: Precision in Chemical Transformations
In the realm of organic synthesis, N-chloro reagents are indispensable tools for oxidation, chlorination, and amination reactions.
The oxidation of alcohols to aldehydes and ketones, and sulfides to sulfoxides and sulfones are common and crucial transformations.
Oxidation of Alcohols:
Both Chloramine B and Chloramine T are effective in oxidizing alcohols, often in the presence of a catalyst or under acidic conditions. For instance, a kinetic study on the oxidation of benzyl alcohol by Chloramine T has been reported.[8] Similarly, the oxidation of primary benzylic alcohols to aldehydes in good yields using Chloramine-T with a catalytic amount of indium(III) triflate has been demonstrated.[9]
NCS is also a widely used oxidant for alcohols. The combination of NCS and N,N-dimethylformamide (DMF) provides an efficient, metal-free method for the oxidation of benzylic alcohols to their corresponding carbonyl compounds at room temperature.[10]
Table 3: Comparative Performance in the Oxidation of Benzyl Alcohol
| Reagent | Catalyst/Conditions | Product | Yield | Reference |
| Chloramine T | Indium(III) triflate (0.3 eq), MeCN | Benzaldehyde | Good | [9] |
| N-Chlorosuccinimide | DMF, room temperature | Benzaldehyde | 96% | [10] |
Oxidation of Sulfides:
The oxidation of sulfides can lead to either sulfoxides or sulfones, depending on the reaction conditions and the strength of the oxidizing agent. N-chloro reagents offer a controllable means to achieve this transformation. While specific comparative data for Chloramine B is limited, the general principle of using N-chloroarenesulfonamides for this purpose is well-established.[11]
As their name suggests, N-chloro reagents are excellent sources of electrophilic chlorine for various chlorination reactions.
Allylic and Benzylic Chlorination:
NCS is a classic reagent for the free-radical chlorination of allylic and benzylic positions.[12] While Chloramine T and B can also participate in such reactions, NCS is often preferred for its convenience and selectivity.
Chlorination of Aromatic Compounds:
The chlorination of electron-rich aromatic rings is another important application. The reactivity of the N-chloro reagent plays a crucial role in the success of these reactions.
The N-Cl bond can also serve as a source of a nitrogen anion, enabling amination and aziridination reactions.
Synthesis of Sulfonamides:
Sulfonamides are a critical functional group in many pharmaceuticals. A one-pot synthesis of sulfonamides from thiols has been developed using Chloramine-T as the oxidant to generate the sulfonyl chloride in situ, which then reacts with an amine.[13] This method provides good to high yields for a variety of thiols and amines.[13]
Aziridination of Alkenes:
The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is a valuable transformation in organic synthesis. Both Chloramine T and Dichloramine-T can be used for the aziridination of olefins.[11] Chloramine-T, often in the presence of a catalyst, is widely used for this purpose.[4] Dichloramine-T, being more reactive, can also be employed, particularly under acidic conditions.[11]
Experimental Protocols
To provide practical guidance, this section details representative experimental protocols for key transformations using Chloramine B and its counterparts.
General Procedure for the Synthesis of Chloramine B
A common method for the synthesis of Chloramine B involves the reaction of benzenesulfonamide with chlorine gas in the presence of sodium hydroxide.
-
Step 1: Benzenesulfonamide (1 mole) is gradually added to a 4-5 N sodium hydroxide solution (2-3 moles) with stirring at 298 K.
-
Step 2: Once a homogeneous solution is obtained, it is filtered. The filtrate is then heated to 338-343 K.
-
Step 3: Chlorine gas is bubbled slowly through the solution over a period of 1 hour.
-
Step 4: The reaction mixture is stirred for an additional hour at the same temperature, then heated to 358 K and filtered. This process typically yields Chloramine B in high purity (around 99%).[7]
Protocol for the Oxidation of a Sulfide to a Sulfoxide
This protocol provides a general method for the selective oxidation of sulfides.
-
Step 1: To a solution of the sulfide (1 mmol) in an appropriate solvent (e.g., methanol, dichloromethane), add the N-chloro reagent (1.1 mmol) portion-wise at room temperature.
-
Step 2: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Step 3: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Step 4: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Purify the crude product by column chromatography on silica gel to obtain the desired sulfoxide.
Protocol for the Synthesis of a Sulfonamide from a Thiol using Chloramine-T
This one-pot procedure is an efficient method for synthesizing sulfonamides.
-
Step 1: To a solution of the thiol (1 mmol) in acetonitrile, add Chloramine-T (3 mmol), tetrabutylammonium chloride (3 mmol), and water (2.5 mmol).
-
Step 2: Stir the mixture at room temperature for 20 minutes to form the sulfonyl chloride in situ.
-
Step 3: Add the desired amine (4 mmol) to the reaction mixture and continue stirring for an additional 20 minutes.
-
Step 4: Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with an organic solvent.
-
Step 5: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfonamide, which can be further purified if necessary.[13]
Visualization of Key Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
The N-Chloro Reagent Family
Caption: A classification of common N-chloro reagents.
General Reaction Mechanism
Caption: A simplified general mechanism for N-chloro reagents.
Safety, Handling, and Disposal
N-chloro reagents, while invaluable in the laboratory, require careful handling due to their reactivity and potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For operations that may generate dust, a respirator is recommended.[14][15]
-
Storage: Store N-chloro reagents in a cool, dry, well-ventilated area, away from heat, direct sunlight, and incompatible materials such as acids, reducing agents, and flammable substances.[14][16] Keep containers tightly sealed to prevent moisture absorption.[14]
-
Handling: Avoid creating dust. Use non-sparking tools.[14] In case of a spill, avoid direct contact and use appropriate cleanup procedures. Small spills can be collected with a clean shovel into a dry, covered container.[16]
-
Disposal: Dispose of N-chloro reagents and their waste according to local, state, and federal regulations. This may involve treatment at a licensed chemical destruction facility.[14][16] Do not discharge into sewer systems.[14]
Conclusion: Selecting the Right Tool for the Job
Chloramine B and its N-chloro counterparts are a versatile and powerful class of reagents. The choice between them is a nuanced decision that depends on the specific application, desired reactivity, and practical considerations such as stability and cost.
-
Chloramine B and T are reliable and stable reagents, well-suited for a range of applications from disinfection to organic synthesis, particularly when milder conditions are preferred.
-
N-Chlorosuccinimide (NCS) is a convenient and effective reagent for various chlorinations and oxidations, especially in free-radical reactions.
-
Dichloramine-T is a more potent oxidizing and chlorinating agent, suitable for more challenging transformations where its higher reactivity is an advantage.
A thorough understanding of the properties and reactivity of each reagent, as detailed in this guide, is crucial for successful and safe experimentation. As research continues to uncover new applications and refine existing methodologies, the importance of these N-chloro compounds in the scientific landscape is set to grow.
References
-
Maleki, B., et al. (2017). One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. Helvetica Chimica Acta, 100(10), e1700136. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Chloramine T? Available at: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Some drinking-water disinfectants and contaminants, including arsenic. IARC monographs on the evaluation of carcinogenic risks to humans, 84, 1–477. Available at: [Link]
-
Nagl, M., et al. (2009). Microbicidal activity of monochloramine and chloramine T compared. The Journal of hospital infection, 73(4), 359–365. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Chloramine B. Available at: [Link]
-
Oxy Chemicals. (n.d.). MSDS-CHLORAMINE-B.pdf. Available at: [Link]
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Johnson, D. E., et al. (2015). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide. Water research, 84, 166–174. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chloramine B Quantification
Introduction: The Criticality of Accurate Chloramine B Quantification
Chloramine B, the sodium salt of N-chlorobenzenesulfonamide, is a versatile organochlorine compound widely employed as a disinfectant and antiseptic agent in pharmaceutical formulations, water treatment, and environmental sanitation. Its efficacy is directly proportional to the concentration of active chlorine. Consequently, the precise and reliable quantification of Chloramine B is not merely an analytical task; it is a cornerstone of quality control, ensuring product potency, therapeutic efficacy, and public safety. The development and validation of analytical methods for its determination are therefore of paramount importance, demanding a rigorous scientific approach to guarantee that the chosen method is fit for its intended purpose.
This guide provides an in-depth comparison of the principal analytical methodologies for Chloramine B quantification. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, the inherent strengths and weaknesses of each technique, and the validation framework that underpins trustworthy and reproducible results, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]
The Foundation of Trust: A Primer on Analytical Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[2] The ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring data integrity and scientific soundness.[1][3] Before comparing methods, it is essential to understand the core performance characteristics that must be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[5]
Comparative Analysis of Core Methodologies
We will now dissect the most prevalent analytical techniques for Chloramine B quantification: Iodometric Titration, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC).
Iodometric Titration: The Classic Volumetric Approach
Principle of the Method: Iodometric titration is a redox titration method. Chloramine B, in an acidic medium, oxidizes iodide ions (I⁻) from potassium iodide to form free iodine (I₂).[6] The amount of liberated iodine, which is directly proportional to the amount of Chloramine B, is then determined by titrating it with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch solution as an indicator.[7][8] The endpoint is marked by the disappearance of the deep blue starch-iodine complex.[8]
Experimental Protocol: Iodometric Titration
-
Sample Preparation: Accurately weigh a quantity of Chloramine B sample and dissolve it in a known volume of distilled water.
-
Reagent Addition: To a conical flask, add a precise volume of the sample solution. Add an excess of potassium iodide solution (e.g., 10% w/v) and acidify the solution with dilute sulfuric acid or acetic acid to a pH of 4 or less.[6][9] Swirl gently and allow the reaction to proceed in the dark for 5-10 minutes to ensure complete liberation of iodine.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution (e.g., 0.1 N).
-
Endpoint Detection: As the brown color of the iodine fades to a pale yellow, add 1-2 mL of starch indicator solution. A deep blue-black complex will form.[9]
-
Final Titration: Continue the titration dropwise with constant swirling until the blue color completely disappears, indicating the endpoint.[7]
-
Calculation: Calculate the concentration of Chloramine B based on the stoichiometry of the reaction and the volume of titrant used.
Workflow for Iodometric Titration
Caption: Workflow for Chloramine B quantification by Iodometric Titration.
Performance Characteristics & Validation Insights:
-
Expertise & Causality: This method is a pharmacopoeial standard for a reason: it's robust and relies on well-understood, stoichiometric chemistry. However, its greatest weakness is its low specificity . The initial oxidation step is not exclusive to Chloramine B; any oxidizing agent present in the sample will also liberate iodine, leading to a positive interference and an overestimation of the analyte.[10][11] This makes the method unsuitable for samples containing other oxidizing impurities or excipients.
-
Trustworthiness: Accuracy and precision are highly dependent on the analyst's skill in identifying the endpoint and the proper standardization of the sodium thiosulfate titrant.[12] It is best suited for quantifying higher concentrations of Chloramine B (typically >1 mg/L) as the visual endpoint becomes difficult to discern at lower levels.[11]
UV-Vis Spectrophotometry: Colorimetric and Direct Methods
Spectrophotometry offers faster, more sensitive alternatives to titration. The two primary approaches are the indirect DPD colorimetric method and the direct UV absorbance method.
Principle of the Method: This method relies on the oxidation of N,N-diethyl-p-phenylenediamine (DPD) by the active chlorine from Chloramine B. In a buffered solution (pH 6.2-6.5), this reaction produces a stable magenta-colored radical cation (a Würster dye), whose absorbance is measured with a spectrophotometer.[13][14] The intensity of the color is directly proportional to the total chlorine concentration.[15]
Experimental Protocol: DPD Method
-
Sample Preparation: Prepare a dilute solution of the Chloramine B sample in distilled water to fall within the linear range of the method.
-
Reagent Preparation: Prepare a phosphate buffer solution and a DPD indicator solution. Commercially available reagent pillows or kits are often used for convenience and stability.[16]
-
Color Development: To a specific volume of sample in a cuvette, add the phosphate buffer and the DPD reagent. Mix gently.
-
Measurement: Allow the color to develop for a specified time (e.g., 3 minutes) to ensure the reaction is complete. Measure the absorbance at the wavelength of maximum absorption, typically around 511-515 nm, against a reagent blank.[14]
-
Quantification: Determine the concentration of Chloramine B from a calibration curve prepared using standards of known concentration.
Workflow for DPD Colorimetric Method
Caption: Workflow for Chloramine B quantification by DPD Spectrophotometry.
Performance Characteristics & Validation Insights:
-
Expertise & Causality: The DPD method is significantly more sensitive than titration and is ideal for trace analysis. Its primary validation challenge is specificity . Like iodometry, it measures total available chlorine and is susceptible to interference from other chlorine species (free chlorine, other chloramines) and oxidizing agents like permanganate and manganese dioxide.[15][17][18] However, some studies show it is less susceptible to interference from organic chloramines than other methods.[16]
-
Trustworthiness: The method demonstrates excellent linearity in the low mg/L range.[10] Its simplicity and the availability of commercial kits make it highly reproducible and suitable for high-throughput screening and field testing.[19] The U.S. Food and Drug Administration has recognized the DPD method as an appropriate surrogate for HPLC in certain applications, highlighting its reliability when validated correctly.[19]
Principle of the Method: This is the most direct approach, leveraging the intrinsic property of the Chloramine B molecule to absorb light in the ultraviolet spectrum. The method involves measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax) for monochloramine, which is approximately 245 nm, and applying the Beer-Lambert law.[20]
Performance Characteristics & Validation Insights:
-
Expertise & Causality: While exceptionally simple and rapid, this method's utility is severely limited by its very low specificity . Any impurity, excipient, or degradation product that absorbs UV light at or near 245 nm will interfere with the measurement, leading to inaccurate results.[15] Therefore, it is only suitable for the analysis of pure Chloramine B in a non-absorbing solvent. For drug development professionals working with complex formulations, this method is generally not viable for final product testing but can be useful for preliminary assays of the pure substance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
Principle of the Method: HPLC is a powerful separation technique. A solution of the sample is injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a stationary phase. Components in the sample separate based on their differential partitioning between the two phases. For Chloramine B, a reversed-phase (e.g., C18) column is typically used. The separated Chloramine B is then detected and quantified by a UV detector as it elutes from the column.
Experimental Protocol: RP-HPLC
-
System Preparation: Prepare the mobile phase (e.g., a buffered mixture of acetonitrile and water). Equilibrate the HPLC system and column until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of Chloramine B reference standard and create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter to remove particulates, and place it in an autosampler vial.
-
Chromatographic Run: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the column.
-
Detection: Monitor the column eluent with a UV detector at an appropriate wavelength (e.g., 214 nm).[21]
-
Data Analysis: Identify the Chloramine B peak by its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Chloramine B in the sample from this curve.
Workflow for HPLC Method
Caption: Workflow for Chloramine B quantification by HPLC.
Performance Characteristics & Validation Insights:
-
Expertise & Causality: The unparalleled advantage of HPLC is its high specificity . It can physically separate Chloramine B from its primary degradation product, p-toluenesulfonamide (p-TSA), as well as other impurities and formulation excipients.[10] This makes it a stability-indicating method, which is a critical requirement in pharmaceutical development.
-
Trustworthiness: When properly validated, HPLC methods provide excellent linearity, accuracy, and precision (%RSD < 2.0%).[5] While the initial investment in equipment and the expertise required are higher than for other methods, the quality and reliability of the data are superior, making it the preferred method for regulatory submissions and quality control of finished pharmaceutical products.[19][21]
Comparative Summary and Method Selection Guide
The choice of analytical method is a strategic decision dictated by the specific requirements of the analysis.
Table 1: Comparison of Performance Characteristics for Chloramine B Quantification
| Parameter | Iodometric Titration | DPD Spectrophotometry | HPLC-UV |
| Principle | Redox Titration | Colorimetric Reaction | Chromatographic Separation |
| Specificity | Low (measures total oxidants)[10] | Moderate (measures total chlorine)[17] | High (separates analyte from impurities)[10] |
| Sensitivity | Low (mg/L range) | High (µg/L to low mg/L range) | High (µg/L to mg/L range) |
| Precision (%RSD) | < 2% (operator dependent) | < 2% | < 1.5%[3] |
| Accuracy (% Recovery) | 98-102% (in pure samples) | 95-105% | 98-102% |
| Analysis Time | ~15-20 min/sample | ~5 min/sample | ~10-15 min/sample |
| Cost per Sample | Very Low | Low | High |
| Required Expertise | Moderate | Low | High |
| Best For | High concentration bulk material assay | Water analysis, process monitoring | Stability studies, formulation QC, regulatory filings |
Decision-Making Workflow for Method Selection
Caption: Decision flowchart for selecting an appropriate analytical method.
Conclusion
The validation and selection of an analytical method for Chloramine B quantification are critical scientific endeavors. There is no single "best" method; rather, there is a "most appropriate" method for a given application.
-
Iodometric Titration remains a viable, cost-effective option for the assay of pure, high-concentration Chloramine B, provided its lack of specificity is not a concern.
-
DPD Spectrophotometry excels in applications requiring high sensitivity and speed, such as environmental water monitoring or in-process controls, where potential interferences are known and controlled.
-
HPLC stands as the definitive method for pharmaceutical applications, offering the unparalleled specificity required for stability testing, quality control of final products, and supporting regulatory submissions.
As scientists and researchers, our responsibility is to understand the fundamental principles and limitations of each technique. By applying a rigorous validation framework based on ICH guidelines, we can ensure that the data we generate is accurate, reliable, and ultimately, fit for purpose, safeguarding the quality and efficacy of products that rely on Chloramine B.
References
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Lee, W. T., & Westerhoff, P. (2007). Comparison of colorimetric and membrane introduction mass spectrometry techniques for chloramine analysis. Water Research, 41(14), 3097-3104. [Link]
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- BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Chloramine-T in Aquaculture Effluent.
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Nagaraja, P., et al. (2007). Novel method for spectrophotometric determination of chloramine-B in environmental water samples. Analytical Chemistry: An Indian Journal. [Link]
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Dawson, V. K., & Marking, L. L. (1995). A simple analytical procedure to replace HPLC for monitoring treatment concentrations of chloramine-T on fish culture facilities. Journal of the Great Lakes Fishery Commission. [Link]
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Koupparis, M. A., & Diamandis, E. P. (1982). Titrimetric determination of chloramine-T and some aldoses by amplification reactions. Talanta, 29(8), 694-696. [Link]
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Nagaraja, P., et al. (2007). New Spectrophotometric Method For The Determination Of Trace Residual Chlorine In Drinking Water And Environmental Water Samples. Analytical Chemistry: An Indian Journal. [Link]
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Catinella, S., et al. (2004). Organic chloramine analysis and free chlorine quantification by electrospray and atmospheric pressure chemical ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(2), 230-239. [Link]
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Hach Company. (n.d.). Chlorine, Total. [Link]
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Ahmed, F., et al. (2020). Spectrophotometric Online Detection of Drinking Water Disinfectant: A Machine Learning Approach. Sensors, 20(22), 6682. [Link]
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Sweetman, B. J., et al. (1993). Highly selective spectrophotometric determination of chlorine dioxide in water using Rhodamine B. Analyst, 118, 1341-1344. [Link]
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Santos, A. (2023). Development and Validation of Methodology for Simultaneous Determination of BAC, Chlorate, DDAC and Histamine in fish by LC-MS. [Link]
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Chloramine B in Organic Synthesis: A Technical Comparison Guide
Executive Summary: The Strategic Role of Chloramine B
Chloramine B (CAB; Sodium N-chlorobenzenesulfonamide) is a potent N-halo reagent often overshadowed by its methylated analog, Chloramine T (CAT).[1] While CAT is ubiquitous due to higher stability, CAB offers distinct atom-economic advantages and specific reactivity profiles in oxidative transformations and nitrogen-atom transfer reactions.
This guide objectively evaluates CAB against standard alternatives (Chloramine T, NCS, Hypervalent Iodine), providing experimental protocols and mechanistic insights to validate its utility in high-value synthesis.
Reagent Profile Comparison
| Feature | Chloramine B (CAB) | Chloramine T (CAT) | N-Chlorosuccinimide (NCS) |
| Structure | PhSO₂NClNa | p-TolSO₂NClNa | C₄H₄ClNO₂ |
| Active Species | PhSO₂NCl⁻ / HOCl | p-TolSO₂NCl⁻ / HOCl | Cl⁺ donor |
| Atom Economy | Higher (No methyl group) | Lower | Moderate |
| Solubility | Water, Ethanol, DMF | Water (High), Alcohols | Polar organic solvents |
| Stability | Moderate (Hygroscopic) | High | High |
| Primary Utility | Oxidant, N-source, Chlorinating agent | Oxidant, N-source | Chlorinating agent |
Core Application I: Oxidative Functionalization of Sulfides
The selective oxidation of sulfides to sulfoxides is a critical transformation in pharmaceutical synthesis (e.g., Omeprazole). CAB serves as a mild, controllable oxidant that avoids the over-oxidation often seen with peroxides.
Mechanistic Insight
Unlike radical-based oxidations, CAB operates via an electrophilic attack. The chlorinium ion (Cl⁺) transfers to the sulfur, forming a chlorosulfonium intermediate. Subsequent hydrolysis yields the sulfoxide and benzenesulfonamide (BSA).
Figure 1: Mechanistic pathway for the CAB-mediated oxidation of sulfides. The reaction proceeds via a chlorosulfonium species, ensuring high chemoselectivity.
Experimental Protocol: Selective Sulfoxidation
Objective: Synthesis of Methyl phenyl sulfoxide from Thioanisole.
-
Preparation: Dissolve Thioanisole (10 mmol) in 1:1 Acetonitrile/Water (50 mL).
-
Addition: Add Chloramine B (11 mmol) portion-wise over 15 minutes at room temperature. Note: Exothermic reaction; maintain temperature <30°C to prevent sulfone formation.
-
Monitoring: Stir for 30–60 minutes. Monitor via TLC (Hexane/EtOAc 3:1).
-
Workup:
-
Concentrate to remove acetonitrile.
-
Extract aqueous residue with CH₂Cl₂ (3 x 20 mL).
-
Wash organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄ and evaporate.
-
-
Purification: Recrystallize from ether/pentane or use flash chromatography.
Performance Comparison: Sulfide Oxidation
| Reagent | Conditions | Yield (%) | Selectivity (Sulfoxide:Sulfone) | Notes |
| Chloramine B | MeCN/H₂O, RT, 1h | 88–95 | >95:5 | Best balance of speed/selectivity. Byproduct (BSA) is water-soluble. |
| NaIO₄ | MeOH/H₂O, 0°C, 12h | 85–90 | >99:1 | Excellent selectivity but very slow reaction times. |
| H₂O₂ / Acid | Acidic, RT, 2h | 70–85 | 80:20 | Prone to over-oxidation; requires careful pH control. |
| MCPBA | CH₂Cl₂, 0°C | 80–90 | 85:15 | Difficult to separate benzoic acid byproduct; expensive. |
Core Application II: Nitrogen-Atom Transfer (Aziridination)
CAB acts as a nitrogen source for the aziridination of alkenes, a key step in synthesizing amino-sugar derivatives and alkaloids. Unlike hypervalent iodine reagents (e.g., PhI=NTs), CAB generates sulfonamide byproducts that are easily removed.
Comparative Workflow: Metal-Catalyzed Aziridination
The copper-catalyzed decomposition of CAB generates a metal-nitrene species, which transfers the nitrogen moiety to the olefin.
Figure 2: Catalytic cycle for Copper-mediated aziridination using Chloramine B. The active nitrene species allows for stereospecific transfer to the alkene.
Experimental Protocol: Cu-Catalyzed Olefin Aziridination
Objective: Aziridination of Styrene using CAB.
-
Catalyst Loading: In a dry flask, dissolve Cu(acac)₂ (10 mol%) in dry Acetonitrile (10 mL).
-
Substrate: Add Styrene (1.0 mmol).
-
Reagent Addition: Add Chloramine B (1.2 mmol) and stir at room temperature.
-
Reaction: Heat to 40°C for 4–6 hours under inert atmosphere (N₂).
-
Quench: Filter through a celite pad to remove inorganic salts.
-
Isolation: Evaporate solvent and purify via column chromatography (Silica gel, EtOAc/Hexane).
Validation Point: The reaction is self-indicating; the disappearance of the suspended CAB solid and the color change of the copper complex often signal reaction progress.
Core Application III: Oxidative Halogenation
CAB is an efficient source of electrophilic chlorine (Cl⁺) for the functionalization of alkynes and carbonyls.
Case Study: Synthesis of 1-Haloalkynes
Direct halogenation of terminal alkynes is valuable for cross-coupling reactions. CAB replaces hazardous chlorine gas or unstable hypohalites.
-
Reaction: Terminal Alkyne + CAB + NaBr (additive) → 1-Bromoalkyne
-
Mechanism: CAB oxidizes bromide to in situ Br⁺ (or BrCl), which undergoes electrophilic substitution at the terminal carbon.
| Parameter | CAB Protocol | NCS Protocol | Advantage of CAB |
| Solvent | Water/MeCN (Green) | CCl₄ or THF | Eco-friendly solvent compatibility. |
| Yield | 85–92% | 75–85% | Higher conversion rates. |
| Atom Economy | High | Moderate | BSA byproduct is recyclable/low toxicity. |
Safety, Stability, and Handling
While versatile, CAB requires specific handling protocols distinct from Chloramine T.
-
Stability: CAB is less stable than CAT. It is hygroscopic and slowly decomposes if exposed to moist air, releasing Cl₂.
-
Storage: Store in amber glass, under Argon/Nitrogen, at 2–8°C.
-
-
Incompatibility: Violent reaction with strong acids (releases massive Cl₂ gas) and ammonia (forms explosive NCl₃).
-
Sensitization: Potent respiratory sensitizer. All solids must be weighed in a fume hood.
Conclusion
Chloramine B is a high-utility reagent that bridges the gap between harsh oxidants and expensive transition-metal catalysts. Its ability to function as both an oxidant and a nitrogen source makes it indispensable for:
-
Scalable Sulfoxidation: High selectivity without over-oxidation.[2]
-
Green Aziridination: Water-compatible protocols reducing organic solvent waste.
-
Electrophilic Chlorination: Safer alternative to Cl₂ gas.
For researchers prioritizing atom economy and mild conditions, CAB is the superior choice over NCS and Peroxides for these specific transformations.
References
-
Organic Chemistry Portal. (n.d.). Chloramine-B: Properties and Applications. Retrieved from [Link]
-
Campbell, M. M., & Johnson, G. (1978). Chloramine T and Related N-Halo-N-Metallo Reagents. Chemical Reviews, 78(1), 65–79. Retrieved from [Link]
-
Kumar, A., & Akanksha. (2021). Chloramine-T in Organic Synthesis and Analysis: A Review. ResearchGate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Kinetics of Chloramine-B and Chloramine-T Reactions
Introduction
In the realm of oxidative and chlorinating agents, Chloramine-T (CAT) and Chloramine-B (CAB) stand out for their versatility and efficacy in a wide range of applications, from organic synthesis to disinfection and analytical chemistry.[1] Both are N-chloro-arenesulfonamides, differing only by a methyl group on the phenyl ring. This seemingly minor structural variation, however, gives rise to distinct kinetic profiles that can significantly impact their reactivity and selectivity. For researchers, scientists, and drug development professionals, a nuanced understanding of these kinetic differences is paramount for optimizing reaction conditions, predicting outcomes, and selecting the appropriate reagent for a given application.
This guide provides an in-depth, objective comparison of the reaction kinetics of Chloramine-B and Chloramine-T. Moving beyond a simple recitation of facts, we will delve into the causality behind their differing reactivities, supported by experimental data and detailed protocols. Our aim is to equip you with the field-proven insights necessary to harness the full potential of these powerful reagents in your research endeavors.
Structural and Physicochemical Properties: A Tale of Two Chloramines
The fundamental difference between Chloramine-T and Chloramine-B lies in the substituent on the para-position of the benzene ring: a methyl group in CAT and a hydrogen atom in CAB. This seemingly subtle distinction has tangible consequences for their physicochemical properties, which in turn influence their kinetic behavior.
| Property | Chloramine-T (CAT) | Chloramine-B (CAB) | Reference |
| Chemical Name | Sodium N-chloro-p-toluenesulfonamide | Sodium N-chlorobenzenesulfonamide | |
| Chemical Formula | CH₃C₆H₄SO₂NClNa | C₆H₅SO₂NClNa | |
| Molar Mass (anhydrous) | 227.64 g/mol | 213.62 g/mol | |
| Appearance | White crystalline powder | White powder | |
| Oxidizing Nature | Mild oxidizing agent | Generally considered a slightly stronger oxidant | [2] |
The presence of the electron-donating methyl group in CAT, through a positive inductive effect, slightly increases the electron density on the nitrogen atom of the sulfonamide group.[3] This, in theory, can influence the stability of the N-anion and the electrophilicity of the chlorine atom, thereby affecting the reaction kinetics, a concept we will explore in detail later in this guide.
The Chemistry of Active Species in Solution: A pH-Dependent Equilibrium
The reactivity of both CAT and CAB in aqueous solutions is intricately linked to the pH of the medium, which governs the equilibrium between several active species.[4] Understanding this equilibrium is crucial for interpreting their kinetic behavior. The primary species in solution include the N-chloro-arenesulfonamide anion (ArSO₂NCl⁻), its conjugate acid (ArSO₂NHCl), dichloramine (ArSO₂NCl₂), and hypochlorous acid (HOCl).
Caption: Equilibrium of active species for Chloramine-T/B in aqueous solution.
In acidic solutions, the protonated form, ArSO₂NHCl, is the predominant species. This can further disproportionate to form the more potent oxidant, dichloramine (ArSO₂NCl₂), or hydrolyze to yield hypochlorous acid (HOCl).[5] The relative concentrations of these species are dictated by the specific pH and the initial concentration of the chloramine, directly impacting the observed reaction kinetics.
General Reaction Mechanisms
Chloramine-T and Chloramine-B primarily react with substrates through two main pathways:
-
Oxidation: This involves the transfer of the electrophilic chlorine atom from the chloramine to the substrate, followed by subsequent steps to yield the oxidized product. The chloramine is reduced to the corresponding sulfonamide (e.g., p-toluenesulfonamide from CAT).
-
Chlorination: In this mechanism, the electrophilic chlorine is directly incorporated into the substrate molecule, leading to a chlorinated product. This is particularly common with substrates that have nucleophilic sites, such as phenols and amines.[5]
The specific mechanism that predominates depends on the nature of the substrate, the reaction conditions (especially pH), and the presence of any catalysts.
Comparative Kinetic Analysis
Direct Comparison: Oxidation of Red 2G
A study on the oxidative decolorization of the food dye Red 2G by both CAT and CAB in an acidic medium provides a clear example of their comparative kinetics.[6] The reaction exhibited a first-order dependence on both the oxidant and the substrate. The findings of this study are summarized below:
| Oxidant | Rate Law | Key Observations |
| Chloramine-T | rate = k[CAT][Red 2G] | The reaction rate is inversely dependent on the H⁺ concentration. The addition of the product, p-toluenesulfonamide, retards the reaction. |
| Chloramine-B | rate = k'[CAB][Red 2G] | Similar kinetic behavior to CAT, with an inverse dependence on H⁺ concentration and retardation by the sulfonamide product. |
While the paper does not provide the exact rate constants for a direct quantitative comparison in its abstract, the similar kinetic profiles suggest that the underlying reaction mechanisms are analogous. The difference in reactivity would be reflected in the magnitude of the rate constants, k and k'.
Inferred Comparison: Reactions with Biomolecules
-
Chloramine-T and Amino Acids: The kinetics of the reaction between CAT and several amino acids, including alanine and glycine, have been investigated.[7][8] The reactions are typically second-order overall and are highly pH-dependent. For instance, the reaction with alanine was found to be independent of pH in the range of 6.1 to 8.5, with a second-order rate constant of 1.9 x 10⁷ M⁻¹ min⁻¹.[7]
-
Chloramine-B and Amino Acids: Kinetic studies on the oxidation of amino acids by CAB are less common in the literature. However, its reactivity profile is expected to be similar to that of CAT, with the rate being influenced by the same factors.
Explaining the Reactivity Difference: Electronic and Steric Effects
The observed differences in the reaction rates of CAT and CAB can be attributed to the electronic and steric effects of the p-methyl group in CAT.
-
Electronic Effects: The methyl group is an electron-donating group due to its positive inductive effect (+I effect).[3] This effect increases the electron density on the benzene ring and, by extension, on the nitrogen atom of the sulfonamide group. This increased electron density can slightly destabilize the N-anion and reduce the electrophilicity of the attached chlorine atom. Consequently, Chloramine-T is generally expected to be a slightly weaker oxidizing agent and react slower than Chloramine-B .
-
Steric Effects: The methyl group in CAT is relatively small and is located at the para position, away from the reactive N-Cl bond. Therefore, steric hindrance from the methyl group is generally considered to be minimal and is unlikely to be a major factor influencing the reaction kinetics, especially with smaller substrates.[9][10]
Summary of Kinetic Data
The following table summarizes representative kinetic data for CAT and CAB from various studies. It is important to note that the reaction conditions are not identical, and therefore, direct comparisons should be made with caution.
| Substrate | Oxidant | Rate Constant (k) | Conditions | Reference |
| Alanine | Chloramine-T | 1.9 x 10⁷ M⁻¹ min⁻¹ | pH 6.1-8.5 | [7] |
| Red 2G | Chloramine-T | Not specified in abstract | Acidic medium, 301 K | [6] |
| Red 2G | Chloramine-B | Not specified in abstract | Acidic medium, 301 K | [6] |
| Glycine | Chloramine-T | Not specified in abstract | Acidic medium, with surfactants | [8] |
Factors Influencing Reaction Kinetics
The rates of reactions involving both CAT and CAB are sensitive to several experimental parameters:
-
pH: As discussed earlier, pH is a critical factor as it determines the nature and concentration of the active oxidizing species. Reactions in acidic media often proceed through different mechanisms and at different rates compared to those in neutral or alkaline media.
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. The temperature dependence of the rate constant can be used to determine the activation parameters of the reaction, such as the activation energy (Ea).
-
Dielectric Constant of the Medium: The rate of reaction can be influenced by the polarity of the solvent. For reactions involving ionic species, a change in the dielectric constant of the medium can affect the stability of the transition state and thus alter the reaction rate.
-
Presence of Catalysts: The rates of oxidation by CAT and CAB can be significantly enhanced by the presence of catalysts, such as metal ions or micelles.
Experimental Protocol: A Case Study in Comparative Kinetics of Amino Acid Oxidation
To provide a practical framework for comparing the kinetics of CAT and CAB, we present a detailed protocol for a representative experiment: the oxidation of the amino acid Glycine. This protocol is designed to be a self-validating system, allowing for the direct comparison of the two reagents under identical conditions.
Objective: To determine and compare the pseudo-first-order rate constants for the oxidation of Glycine by Chloramine-T and Chloramine-B at a constant temperature and pH.
Materials:
-
Chloramine-T (analytical grade)
-
Chloramine-B (analytical grade)
-
Glycine (analytical grade)
-
Phosphate buffer (pH 7.0)
-
Potassium iodide (KI)
-
Standard sodium thiosulfate (Na₂S₂O₃) solution (0.01 M)
-
Starch indicator solution
-
Deionized water
Apparatus:
-
UV-Vis Spectrophotometer or a titration setup
-
Thermostated water bath
-
Stopwatches
-
Volumetric flasks, pipettes, and burettes
Experimental Workflow:
Caption: Experimental workflow for the comparative kinetic study.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of Glycine in deionized water.
-
Prepare 0.001 M stock solutions of both CAT and CAB in deionized water. Standardize these solutions iodometrically.
-
Prepare a phosphate buffer solution of pH 7.0.
-
-
Kinetic Run (perform separately for CAT and CAB):
-
In a reaction vessel, pipette 25 mL of the 0.1 M Glycine solution and 25 mL of the phosphate buffer.
-
Place the reaction vessel in a thermostated water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 15 minutes.
-
Initiate the reaction by adding 5 mL of the 0.001 M oxidant solution (either CAT or CAB) to the reaction vessel and simultaneously start a stopwatch. The total volume of the reaction mixture is 55 mL.
-
At regular time intervals (e.g., every 2 minutes for 20 minutes), withdraw a 5 mL aliquot of the reaction mixture.
-
Immediately add the aliquot to a flask containing 10 mL of 10% KI solution and 5 mL of 2 M H₂SO₄ to quench the reaction.
-
Titrate the liberated iodine with the standard 0.01 M Na₂S₂O₃ solution using starch as an indicator. The endpoint is the disappearance of the blue color.
-
-
Data Analysis:
-
Calculate the concentration of the unreacted oxidant ([Oxidant]t) at each time point using the titration data.
-
For each oxidant, plot a graph of log[Oxidant]t versus time.
-
If the reaction follows pseudo-first-order kinetics, the plot will be a straight line.
-
Determine the pseudo-first-order rate constant (k') from the slope of the line (slope = -k' / 2.303).
-
Compare the k' values obtained for CAT and CAB to determine their relative reaction rates under the specified conditions.
-
Applications and Implications of Kinetic Differences
The differences in the kinetic profiles of CAT and CAB have significant practical implications:
-
Selectivity in Organic Synthesis: The slightly lower reactivity of CAT may offer greater selectivity in the oxidation of complex molecules with multiple functional groups. In contrast, the potentially higher reactivity of CAB could be advantageous for reactions that are sluggish with CAT.
-
Efficacy as Disinfectants: The rate at which these compounds inactivate microorganisms is a key determinant of their effectiveness as disinfectants. Differences in their reaction kinetics with microbial components can lead to variations in their biocidal efficacy.[11]
-
Analytical Applications: In analytical chemistry, CAT and CAB are used as titrants for the determination of various substances. The speed of the reaction with the analyte is crucial for obtaining a sharp and accurate endpoint.
Conclusion
While Chloramine-T and Chloramine-B are structurally very similar, the presence of the p-methyl group in CAT introduces subtle electronic effects that modulate its reactivity compared to the unsubstituted CAB. Generally, Chloramine-T is a slightly milder and slower reacting oxidant. A thorough understanding of their pH-dependent active species and the influence of reaction conditions is essential for leveraging their full potential. By providing a framework for their direct kinetic comparison through a detailed experimental protocol, this guide empowers researchers to make informed decisions in reagent selection and reaction optimization, ultimately leading to more efficient and predictable outcomes in their scientific pursuits.
References
-
Jetir.org. (n.d.). OXIDATIVE DECOLORIZATION OF RED 2G BY CHLORAMINE-T AND CHLORAMINE-B IN ACID MEDIUM: COMPARATIVE MECHANISTIC ASPECTS AND KINETIC MODELING. [Link]
-
Hussain, A. A., Awad, R., Crooks, P. A., & Dittert, L. W. (1993). Chloramine-T in radiolabeling techniques. I. Kinetics and mechanism of the reaction between chloramine-T and amino acids. Analytical Biochemistry, 214(2), 495-499. [Link]
-
Katgeri, S. N., Shanbhag, S. V., & Mahadevappa, D. S. (1994). Kinetic studies on the mechanism of the relative catalytic activities of surfactants in the oxidation of amino-acids by chlorami. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 106(4), 887-891. [Link]
-
Pattison, D. I., & Davies, M. J. (2001). Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate. Chemical research in toxicology, 14(10), 1453-1464. [Link]
-
Hussain, A. A., & Dittert, L. W. (1992). Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Journal of pharmaceutical sciences, 81(7), 652-656. [Link]
-
National Genomics Data Center. (1993). Chloramine-T in radiolabeling techniques. I. Kinetics and mechanism of the reaction between chloramine-T and amino acids. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Chloramine T?[Link]
-
Quora. (2020). Why does the methyl group have a positive inductive effect?[Link]
-
Gottardi, W. (1992). [Aqueous chloramine T solutions as disinfectants: chemical composition, reactivity and toxicity]. Archiv der Pharmazie, 325(7), 377-384. [Link]
-
U.S. Bureau of Reclamation. (n.d.). Effect of Chlorine vs. Chloramine Treatment Techniques on Materials Degradation in Reclamation Infrastructure. [Link]
-
Peskin, A. V., & Winterbourn, C. C. (2001). Histamine chloramine reactivity with thiol compounds, ascorbate, and methionine and with intracellular glutathione. Free Radical Biology and Medicine, 30(5), 572-582. [Link]
-
Gottardi, W., & Nagl, M. (2002). Microbicidal activity of monochloramine and chloramine T compared. Journal of Pharmacy and Pharmacology, 54(4), 541-546. [Link]
-
Sowmya, P. T., Rai, K. M. L., Sudhir, A., & Kotian, S. Y. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. Journal of the Chinese Chemical Society, 68(11), 1935-1965. [Link]
-
Cooper, A. K., Leonard, D. K., Bajo, S., & Nelson, D. J. (2021). Hammett plot for oxidative addition of aryl chlorides to 1 from reactions at 50 °C in benzene-d6. Organometallics, 40(13), 2088-2096. [Link]
-
Saeed, N. H. (2018). Kinetic study of chlorination of p-methoxyacetanilide by chloramine-T in hydrochloric acid medium. Journal of Basrah Researches (Sciences), 44(2), 1-13. [Link]
-
Neerathilingam, N., & Anandhan, R. (2022). Hammett plot of competitive oxidation of para substituted N-benzylbenzamide. Journal of Hazardous Materials, 434, 128882. [Link]
-
Puttaswamy, Rangaswamy, & Jagadeesh, R. V. (2005). Oxidation of some catecholamines by sodium N-chloro-p-toluenesulfonamide in acid medium: A kinetic and mechanistic approach. Central European Journal of Chemistry, 3(2), 326-346. [Link]
-
Wenkert, E. (2020). Steric effect (chemistry). In AccessScience. McGraw Hill. [Link]
-
Taylor & Francis. (n.d.). Steric effect – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Hammett plot for oxidation of para-substituted phenyl methyl sulfides...[Link]
-
Chernysheva, G. N., Nikitin, I. V., & Rozentsveig, I. B. (2017). Sulfonamidation of halogen-substituted electrophiles with N-(2,2,2-trichloroethyl)arenesulfonamides. Russian Journal of Organic Chemistry, 53(6), 923-926. [Link]
Sources
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- 6. Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloramine-T in radiolabeling techniques. I. Kinetics and mechanism of the reaction between chloramine-T and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Guide: Evaluating the Cost-Effectiveness of Chloramine B in Research
The following guide provides a rigorous, technical evaluation of Chloramine B, designed for application scientists and research directors who require an objective cost-benefit analysis before integrating this reagent into their workflows.
Executive Summary
Chloramine B (Sodium benzenesulphonchloramide) acts as a stable source of electrophilic chlorine and nitrogen anions. While often overshadowed by its methylated counterpart, Chloramine T, Chloramine B offers distinct physicochemical advantages in specific organic syntheses and sensitive disinfection protocols. This guide provides the experimental framework to determine if Chloramine B’s superior byproduct solubility and lack of benzylic hydrogen justify its procurement cost relative to alternatives.
Part 1: Comparative Analysis of Oxidative Reagents
To evaluate cost-effectiveness, we must move beyond price-per-gram and analyze the Total Cost of Application (TCA) , which includes reagent stability, atom economy, and downstream purification costs.
1.1 Physicochemical Comparison
| Feature | Chloramine B (CAB) | Chloramine T (CAT) | Sodium Hypochlorite (NaOCl) |
| Chemical Structure | |||
| Active Species | |||
| Physical State | White Crystalline Powder | White Crystalline Powder | Aqueous Solution (Unstable) |
| Active Chlorine | ~29% | ~25% | 5–13% (Variable) |
| Stability (Shelf) | High (>1 year solid) | High (>1 year solid) | Low (Degrades weeks/months) |
| Byproduct | Benzenesulfonamide (BSA) | p-Toluenesulfonamide (PTSA) | NaCl (Salt) |
| Byproduct Solubility | ~4.3 g/L (16°C) | ~3.0 g/L (25°C) | Highly Soluble |
| Cost (Relative) | Moderate ( | Low-Moderate ($) | Very Low (¢) |
1.2 The "Hidden" Cost Factors
-
Atom Economy & Sterics: Chloramine B lacks the para-methyl group found in Chloramine T. In sterically crowded oxidative aminations (e.g., Sharpless oxyamination), the smaller steric profile of the benzenesulfonyl group can improve yields, reducing the cost per milligram of final product.
-
Purification Efficiency: The primary "hidden cost" in using N-halo reagents is removing the sulfonamide byproduct. Benzenesulfonamide (from CAB) is slightly more water-soluble than p-Toluenesulfonamide (from CAT). In aqueous workups, CAB byproducts wash away more easily, potentially eliminating a recrystallization step.
-
Side-Reaction Risks: The methyl group in Chloramine T contains benzylic hydrogens, which can be susceptible to radical abstraction under harsh oxidative conditions. Chloramine B eliminates this side-reaction pathway, offering cleaner reaction profiles for sensitive substrates.
Part 2: Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting Chloramine B over its competitors, based on chemical mechanism and downstream processing needs.
Figure 1: Decision Matrix for Reagent Selection. Blue path indicates logic flow; Green indicates optimal Chloramine B use-case.
Part 3: Experimental Protocols for Validation
To justify the switch to Chloramine B, you must validate its performance against your current standard (likely Chloramine T). Perform these two self-validating protocols.
Protocol A: Comparative Oxidative Stability Assay
Objective: Determine if Chloramine B offers superior stability in your specific solvent system compared to Chloramine T.
Reagents:
-
Chloramine B (CAB) and Chloramine T (CAT)
-
Solvent of choice (e.g., Water, Acetonitrile, or Methanol)
-
Iodometric Titration Buffer (Acetic Acid, KI, Starch Indicator)
-
0.1 N Sodium Thiosulfate (
)
Methodology:
-
Preparation: Prepare 0.05 M solutions of CAB and CAT in the chosen solvent. Store in amber vials at room temperature.
-
Sampling: At T=0, 24h, 72h, and 168h (1 week), withdraw a 5.0 mL aliquot.
-
Quenching: Add aliquot to 20 mL of 10% acetic acid containing 1 g of excess KI. (Solution turns dark brown due to
liberation). -
Titration: Titrate with 0.1 N Thiosulfate until the solution is pale yellow. Add starch indicator (blue complex forms) and continue titrating until colorless.
-
Calculation:
-
Analysis: Plot degradation curves. If CAB retains >5% more active chlorine than CAT over 1 week, the stability justifies the cost for long-term stock preparation.
Protocol B: Byproduct Separation Screen (The "Cleanup" Test)
Objective: Verify if the Benzenesulfonamide byproduct is easier to remove than Toluenesulfonamide in your specific reaction matrix.
Methodology:
-
Spike Test: Dissolve 100 mg of your target product (or a mimic) in 5 mL of your extraction solvent (e.g., Ethyl Acetate).
-
Contamination: Add 50 mg of Benzenesulfonamide to Vial A and 50 mg of p-Toluenesulfonamide to Vial B.
-
Wash: Wash both vials with 5 mL of water (or mild alkaline buffer, pH 9). Shake vigorously for 30 seconds and separate phases.
-
Quantification: Evaporate the organic layer and weigh the residue.
-
Result: If Vial A (CAB byproduct) has a mass closer to the original 100 mg than Vial B, CAB allows for a cleaner aqueous workup, reducing the need for chromatography.
Part 4: Cost-Effectiveness Modeling
When presenting this data to procurement or management, use the following model to calculate the Effective Cost ($/mol Product) :
- : Purchase price (CAB is typically 20-40% higher than CAT).
-
: Cost of silica gel, solvents, and technician time. This is where CAB wins. If CAB eliminates a column chromatography step due to cleaner washing, it saves ~
500 per large-scale batch in labor and materials. - : If the lack of the methyl group improves yield by even 5%, the reagent cost difference is negated.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31388, Chloramine-T. Retrieved from [Link]
-
Gottardi, W., & Nagl, M. (2010). Chemical properties of N-chlorotaurine sodium, a new mild active chlorine disinfectant. Archiv der Pharmazie. Retrieved from [Link]
-
Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Data on Benzenesulfonamide vs Toluenesulfonamide solubility).
Sources
A Comparative Guide to Disinfection Byproducts of Chloramine and Chlorine for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the disinfection byproducts (DBPs) generated from the use of chloramine and chlorine, two common disinfectants in water treatment and various industrial processes. As professionals in research and drug development, understanding the nuances of these byproducts is critical for ensuring the purity of process water, interpreting toxicological studies, and maintaining the integrity of experimental outcomes. This document moves beyond a simplistic overview to offer a detailed examination of DBP formation, toxicological significance, and the analytical methodologies required for their quantification.
For the purpose of this guide, "chloramine" will primarily refer to monochloramine (NH₂Cl) , the form most commonly used in municipal water disinfection. It is important to distinguish this from organic chloramines such as Chloramine-B (sodium N-chlorobenzenesulfonamide) , which serves as a source of active chlorine and is used as a disinfectant and mild antiseptic. While the fundamental reactions involving chlorine transfer are similar, the specific DBP profile from Chloramine-B can be influenced by the presence of the benzenesulfonamide group. The principles discussed for monochloramine provide a strong foundational understanding applicable to the broader class of chloramines.
The Chemistry of Disinfection: A Tale of Two Halogenating Agents
Chlorine (in the form of hypochlorous acid, HOCl, and hypochlorite, OCl⁻) and chloramine are both effective disinfectants due to their ability to inactivate pathogenic microorganisms.[1] However, their reactivity with natural organic matter (NOM) present in water leads to the formation of a complex suite of DBPs.[2][3]
Chlorine is a potent oxidizing agent that reacts aggressively with NOM, which is a heterogeneous mixture of decaying organic materials.[2] This high reactivity leads to the formation of a wide array of halogenated DBPs.
Chloramine , being a weaker oxidant and disinfectant than chlorine, is more stable and provides a longer-lasting residual in water distribution systems.[4] It is formed by the reaction of ammonia with hypochlorous acid.[5] Its lower reactivity generally results in lower concentrations of regulated carbonaceous DBPs but can favor the formation of certain nitrogenous DBPs.[6][7]
DBP Formation Mechanisms: Divergent Chemical Pathways
The interaction of chlorine and chloramine with NOM initiates distinct chemical pathways, leading to different DBP profiles. NOM contains various precursor functional groups, such as humic and fulvic acids, amino acids, and phenolic compounds, that are susceptible to reaction.[8]
Chlorine DBP Formation
Chlorine primarily participates in oxidation and electrophilic substitution reactions with NOM.[8] The formation of the most common carbonaceous DBPs, trihalomethanes (THMs) and haloacetic acids (HAAs), is a hallmark of chlorination.[2]
A Comparative Analysis of Disinfection Byproduct Classes
The choice of disinfectant significantly influences the speciation and concentration of DBPs. The following table summarizes the key differences in the DBP profiles of chlorine and chloramine.
| Disinfection Byproduct Class | Chlorine | Chloramine | Key Considerations |
| Trihalomethanes (THMs) | Higher formation potential. [9] | Significantly lower formation potential. [10] | Includes chloroform, bromoform, bromodichloromethane, and dibromochloromethane. These are regulated in many countries. [4] |
| Haloacetic Acids (HAAs) | Higher formation potential. [10] | Lower formation potential. [10] | A group of nine compounds, with five (HAA5) typically regulated. [11] |
| Nitrogenous DBPs (N-DBPs) | Lower formation potential. | Higher formation potential, particularly for N-nitrosamines like NDMA. [6] | N-DBPs are often more genotoxic and cytotoxic than many carbonaceous DBPs. [12] |
| Iodinated DBPs | Can form in the presence of iodide. | Can also form, and some studies suggest higher formation of certain iodinated DBPs compared to chlorine. [13] | These are of emerging concern due to their high toxicity. |
Toxicological Significance: A Risk-Based Perspective
The health risks associated with DBPs are a primary driver for their regulation and for the selection of disinfection strategies.
-
Carbonaceous DBPs (THMs and HAAs): Long-term exposure to high levels of THMs and HAAs has been associated with an increased risk of cancer and adverse reproductive and developmental effects in animal studies. [2][14]* Nitrogenous DBPs (N-DBPs): N-nitrosodimethylamine (NDMA) is classified as a probable human carcinogen. [6][15]Acute exposure to high levels of NDMA can cause severe liver damage, while chronic low-level exposure is linked to an increased risk of various cancers. [16][17][18][19]The higher toxicity of many N-DBPs compared to C-DBPs means that even at lower concentrations, they can be of significant health concern. [12]
Experimental Protocol for Comparative DBP Analysis
A robust and validated analytical methodology is essential for the accurate quantification of DBPs. The following is a generalized workflow for a comparative study.
Step-by-Step Methodology
1. Sample Preparation and DBP Formation Potential (FP) Testing:
-
Rationale: To ensure a controlled and comparable reaction environment.
-
Protocol:
-
Collect a representative water sample. If analyzing for existing DBPs, immediately quench with a suitable agent (e.g., ascorbic acid) to halt further DBP formation. [20] 2. For FP tests, filter the water sample to remove suspended solids.
-
Adjust the pH of the sample to the desired experimental value (e.g., 7.0).
-
Divide the sample into two aliquots. To one, add a standardized chlorine solution, and to the other, a standardized monochloramine solution to achieve a target disinfectant residual.
-
Incubate the samples in amber, headspace-free vials at a controlled temperature (e.g., 25°C) for a specified reaction time (e.g., 24 hours).
-
After incubation, quench the residual disinfectant with an appropriate quenching agent.
-
2. Extraction and Analysis of THMs and HAAs (Based on EPA Methods 524.2, 552.3):
-
Rationale: To isolate and concentrate the analytes for sensitive detection.
-
Protocol:
-
THMs (e.g., EPA Method 501.1, 524.2): Utilize a purge and trap system coupled with a Gas Chromatograph/Mass Spectrometer (GC/MS). [20][21]The volatile THMs are purged from the water sample with an inert gas, trapped on a sorbent material, and then thermally desorbed into the GC/MS for separation and detection. [4] 2. HAAs (e.g., EPA Method 552.3, 557): Perform liquid-liquid extraction with a suitable solvent (e.g., methyl tert-butyl ether). [11][22]The HAAs are then derivatized to their methyl esters using diazomethane or acidic methanol, followed by analysis using a Gas Chromatograph with an Electron Capture Detector (GC-ECD) or GC/MS. [11][23][24][25]Alternatively, direct injection methods using Ion Chromatography-tandem Mass Spectrometry (IC-MS/MS) can be employed. [23] 3. Extraction and Analysis of N-Nitrosodimethylamine (NDMA):
-
-
Rationale: Requires a highly sensitive and specific method due to low formation levels and high toxicity.
-
Protocol:
Conclusion and Future Directions
The selection of a disinfectant is a complex decision that involves balancing microbial inactivation efficacy with the formation of potentially harmful DBPs. While chloramination is an effective strategy for reducing the formation of regulated THMs and HAAs, it can lead to the formation of nitrogenous DBPs such as NDMA, which are of significant toxicological concern. [6][7][10] For researchers and professionals in drug development, a thorough understanding of the DBP profile in their process water is paramount. The choice of disinfectant can have implications for product stability, cell culture viability, and the introduction of confounding variables in toxicological assessments. It is recommended that facilities using either chlorine or chloramine conduct regular, comprehensive DBP monitoring that includes not only the regulated compounds but also emerging DBPs of concern.
Future research should continue to focus on the identification and toxicological characterization of a broader range of DBPs, the development of advanced treatment technologies for DBP precursor removal, and the refinement of analytical methods for their detection at ultra-trace levels.
References
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Disinfection by-product. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
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The Water Research Foundation. (n.d.). Disinfection Byproducts. Retrieved January 31, 2026, from [Link]
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SSWM.info. (n.d.). Types of Disinfection Byproducts. Retrieved January 31, 2026, from [Link]
- Weinberg, H. S. (2002). Techniques and methods for the determination of haloacetic acids in potable water.
- Kovács, R., Csenki, Z., Fekete, J., Török, G., Jakab, G., & Fónagy, A. (2022). Comparison of Disinfection By-Product Formation and Distribution during Breakpoint Chlorination and Chlorine-Based Disinfection in Drinking Water.
- Yang, M., Zhang, X., & Li, Y. (2014). DBP formation during chlorination and chloramination: Effect of reaction time, pH, dosage, and temperature.
-
Organic Chemistry Portal. (n.d.). Chloramine-B, N-chlorobenzenesulfonamide sodium salt. Retrieved January 31, 2026, from [Link]
- Wahman, D. G., & Pressman, J. G. (2015). Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems. Environmental Science & Technology, 49(14), 8464-8472.
- U.S. Environmental Protection Agency. (1996). Method 501.3: Measurement of Trihalomethanes in Drinking Water with Gas Chromatography/Mass Spectrometry and Selected Ion Monitoring.
- AIP Publishing. (2024). Carbonaceous and nitrogenous disinfection by-products potential formation and removal technologies from the water treatment process: A review. AIP Conference Proceedings, 3020(1), 020002.
- ALS Environmental. (n.d.). Analysis of N-Nitrosodimethylamine (NDMA)
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for N-Nitrosodimethylamine (NDMA). Retrieved January 31, 2026, from [Link]
- Vikesland, P. J., Ozekin, K., & Valentine, R. L. (2001). Effect of Natural Organic Matter on Monochloramine Decomposition: Pathway Elucidation through the Use of Mass and Redox Balances. Environmental Science & Technology, 35(8), 1469-1476.
- Umweltbundesamt. (2023).
- Bougeard, C. M. M. T., Goslan, E. H., & Parsons, S. A. (2010). Comparison of the disinfection by-product formation potential of treated waters exposed to chlorine and monochloramine. Water and Environment Journal, 24(1), 43-51.
- Smith, D., & Lynam, K. (2011). Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns. Agilent Technologies, Inc.
- Wagner, E. D., Plewa, M. J., & Richardson, S. D. (2013). Cytotoxicity Comparison between Drinking Water Treated by Chlorination with Postchloramination versus Granular Activated Carbon (GAC) with Postchlorination. Environmental Science & Technology, 47(11), 5872-5879.
- U.S. Environmental Protection Agency. (1979). Method 501.
- Australian Water Quality Centre. (n.d.). N-NITROSODIMETHYLAMINE (NDMA)
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA).
- Li, Y., et al. (2025). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. Environmental Science & Technology.
-
U.S. Environmental Protection Agency. (n.d.). N-Nitrosodimethylamine. Retrieved January 31, 2026, from [Link]
- AIP Publishing. (2021). Carbonaceous and Nitrogenous Disinfection By-products Potential Formation and Removal Technologies from the Water Treatment Process. AIP Conference Proceedings, 2342(1), 020002.
- INFICON. (n.d.). Analysis of Trihalomethanes (THMs)
- Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2012). Formation of organic chloramines during chlorination of 18 compounds.
- World Health Organization. (2011).
- Wang, W., et al. (2021). Reduction of Carbonaceous and Nitrogenous Disinfection Byproduct Precursors from Coagulated/Filtered Algae-laden Water: Comparison of Vacuum Ultraviolet and Ultraviolet Processes with and without Persulfate Activation. Environmental Science & Technology, 55(22), 15332-15342.
-
Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 524.2. Retrieved January 31, 2026, from [Link]
-
Chloramines. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
- California State Water Resources Control Board. (2013).
- Shimadzu Scientific Instruments. (n.d.). Determination of Haloacetic Acids (HAA5 and HAA9)
- U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA).
-
Trustwell Law Group LLP. (n.d.). NDMA (N-nitrosodimethylamine) Cancer Risk and Side Effects. Retrieved January 31, 2026, from [Link]
- Fisher Scientific. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column.
- Lab Manager. (2019, October 23).
- World Health Organization. (2000).
- Mitch, W. A., & Sedlak, D. L. (2002). Halonitroalkanes, Halonitriles, Haloamides, and N-Nitrosamines: A Critical Review of Nitrogenous Disinfection Byproduct Formation Pathways. Environmental Science & Technology, 36(4), 588-603.
- National Health and Medical Research Council. (n.d.). N-Nitrosodimethylamine (NDMA).
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A Senior Application Scientist’s Guide to Validating Chloramine B Reaction Mechanisms
For the modern researcher, the pursuit of robust and efficient chemical transformations is paramount. Reagents like Chloramine B (sodium N-chlorobenzenesulfonamide) offer a compelling combination of utility and cost-effectiveness, acting as versatile oxidizing and chlorinating agents.[1][2] However, harnessing its full potential requires a deep, validated understanding of its reaction mechanism. Depending on the substrate and conditions, Chloramine B can engage in multiple competing pathways, influencing yield, selectivity, and byproduct formation.
The Mechanistic Landscape of Chloramine B
Chloramine B (CAB) is a stable, crystalline solid that serves as a source of electrophilic chlorine.[1][3] Its reactivity is not derived from the parent molecule itself but from a series of active species that exist in equilibrium in solution. The nature and concentration of these species are highly dependent on the reaction conditions, particularly pH.
In aqueous solutions, Chloramine B hydrolyzes to generate species such as hypochlorous acid (HOCl) and dichloramine-B (C₆H₅SO₂NCl₂).[4] Under acidic conditions, these species can be protonated to form even more potent electrophiles like H₂OCl⁺.[4] It is the interplay of these active species that dictates whether the reaction will proceed via an oxidation, a chlorination, or a mixed pathway. The primary mechanistic pathways involve the transfer of an electrophilic chlorine atom (Cl⁺) to a nucleophilic substrate.[1]
Caption: Generation of active oxidizing/chlorinating species from Chloramine B in solution.
A Comparative Framework: Chloramine B vs. Chloramine-T
To objectively validate the mechanism and performance of Chloramine B, a direct comparison with a well-understood alternative is essential. Chloramine-T (CAT), the p-methylated analogue of CAB, is the ideal candidate. While structurally similar, the methyl group in CAT can subtly influence electronic properties, solubility, and stability, providing a valuable benchmark.[4]
| Property | Chloramine B (CAB) | Chloramine-T (CAT) | Rationale for Comparison |
| Chemical Formula | C₆H₅ClNNaO₂S | C₇H₇ClNNaO₂S | The single methyl group difference allows for the isolation of electronic and steric effects on reactivity. |
| Molar Mass (anhydrous) | 213.62 g/mol [4] | 227.64 g/mol [4] | Important for accurate molar concentration calculations in kinetic studies. |
| Appearance | White powder with a faint chlorine odor[4] | White crystalline powder[4] | Physical properties can influence handling and dissolution. |
| Solubility in Water | Soluble[4] | 150 g/L (25 °C)[4] | Solubility differences can impact reaction kinetics and the choice of solvent systems. |
| Primary Function | Mild oxidizing and chlorinating agent[1] | Mild oxidizing and chlorinating agent[5] | Both reagents are expected to operate via similar mechanisms, making them ideal for a comparative mechanistic study. |
Our model reaction will be the oxidation of a secondary alcohol (e.g., cyclohexanol) to its corresponding ketone (cyclohexanone). This reaction is well-documented, easy to monitor analytically, and sensitive to changes in the oxidant's reactivity.[4]
Experimental Protocols for Mechanistic Validation
A multi-faceted experimental approach is required to build a complete and validated mechanistic picture. We will employ kinetic analysis, byproduct identification, and intermediate trapping.
Protocol 3.1: Kinetic Analysis
Objective: To determine the reaction order with respect to the alcohol, the oxidant (CAB), and H⁺ ions. This information is foundational to deriving the rate law, which provides a mathematical description of the rate-determining step.
Methodology:
-
Preparation: Prepare stock solutions of cyclohexanol, Chloramine B, and perchloric acid (HClO₄) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Reaction Setup: In a thermostatted vessel (e.g., 30°C), combine the cyclohexanol and acid solutions. Allow the mixture to equilibrate.
-
Initiation: Initiate the reaction by adding the Chloramine B stock solution. Start a timer immediately.
-
Monitoring: Withdraw aliquots at fixed time intervals. Quench the reaction immediately by adding a solution of sodium thiosulfate.
-
Quantification: Analyze the quenched aliquots using a pre-calibrated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of cyclohexanol and cyclohexanone.
-
Data Analysis:
-
To find the order with respect to [CAB], vary its initial concentration while keeping [Alcohol] and [H⁺] constant and in large excess (pseudo-first-order conditions). Plot ln[CAB] vs. time. A linear plot indicates a first-order dependence.
-
Repeat the process by varying the initial concentration of the alcohol and then the acid to determine their respective orders.
-
-
Rate Law Derivation: Combine the individual orders to construct the overall rate law, e.g., Rate = k[CAB]ˣ[Alcohol]ʸ[H⁺]ᶻ.
Caption: Experimental workflow for kinetic analysis of the oxidation reaction.
Protocol 3.2: Product and Byproduct Analysis
Objective: To identify and quantify all significant products and byproducts. The product distribution provides critical clues about competing reaction pathways (e.g., oxidation vs. chlorination). The formation of chlorinated organic byproducts is a known outcome of using chlorine-based reagents.[6][7]
Methodology:
-
Reaction: Run the oxidation reaction to completion under the optimized conditions determined from the kinetic study.
-
Extraction: After quenching, extract the organic components from the aqueous reaction mixture using a suitable solvent like dichloromethane.
-
Analysis by GC-MS: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography (GC) will separate the components of the mixture (e.g., residual cyclohexanol, cyclohexanone, chlorinated cyclohexanes).
-
Mass Spectrometry (MS) will provide the mass-to-charge ratio of each separated component, allowing for their structural identification by comparing fragmentation patterns to known libraries.
-
-
Analysis by NMR: For definitive structural confirmation of unexpected byproducts, isolate the compound of interest using preparative chromatography and analyze it by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantification: Quantify the yield of the desired product (cyclohexanone) and any significant byproducts using a calibrated GC or HPLC method with an internal standard.
Synthesizing the Data: A Validated Mechanism
The data from kinetics and product analysis are now synthesized to propose and validate a mechanism. For the acid-catalyzed oxidation of an alcohol by Chloramine B, a plausible mechanism is as follows:
-
Activation: The active oxidant (e.g., H₂OCl⁺) is formed in a rapid pre-equilibrium step, consistent with the determined order in [H⁺].
-
Rate-Determining Step: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chlorine of the active oxidant. This slow step is consistent with the determined orders for the alcohol and oxidant.
-
Deprotonation & Elimination: A rapid deprotonation followed by an E2-type elimination of HCl yields the final ketone product and regenerates the catalyst.
Caption: Proposed mechanism for the acid-catalyzed oxidation of a secondary alcohol by Chloramine B.
Performance Benchmark: Chloramine B vs. Chloramine-T
After performing identical validation experiments with Chloramine-T, the performance can be objectively compared. This data is invaluable for process optimization and reagent selection in drug development and manufacturing.
| Performance Metric | Chloramine B | Chloramine-T | Field Insight |
| Reaction Rate (k) | k_CAB | k_CAT | A comparison of the rate constants (k) under identical conditions provides a direct measure of intrinsic reactivity. The electron-donating methyl group in CAT may slightly decrease the electrophilicity of the chlorine, potentially leading to a slower rate. |
| Product Yield (%) | Typically >90% for simple alcohols. | Quantitative yields reported for many substrates.[4] | Both are highly efficient. The choice may come down to cost and availability for large-scale synthesis. |
| Byproduct Profile | Low levels of chlorinated byproducts possible, dependent on substrate. | Similar profile to CAB; byproduct formation is generally low. | Careful analysis by GC-MS is crucial. For complex substrates in drug synthesis, even minor byproducts can be significant impurities that require costly removal. |
| Handling & Stability | Stable solid, but handle with care to avoid dust inhalation.[8] | Generally considered more stable and is more widely documented.[4] | Both are relatively safe and easy to handle compared to many heavy-metal oxidants or gaseous chlorine. |
| Cost-Effectiveness | Generally cost-effective. | Also cost-effective, with prices varying by supplier and purity. | For industrial applications, the lower molar mass of CAB means more active chlorine per unit weight, which could offer a slight cost advantage. |
Conclusion
Validating the mechanism of a Chloramine B-mediated reaction is not merely an academic exercise; it is a critical component of robust process development. By systematically employing kinetic studies, detailed product analysis, and comparative benchmarking, researchers can move from assumption to certainty. This guide provides a framework for building a trustworthy, evidence-based understanding of how this versatile reagent performs. This detailed knowledge enables scientists to optimize reaction conditions, maximize yields, minimize impurities, and ultimately accelerate the development of novel chemical entities with greater confidence and control.
References
- Jinli Chemical. (2025, October 25). Chloramine B (CAS No. 127-52-6)
-
Wikipedia. (n.d.). Chloramines. [Link]
- Fairbanks, T. M., et al. (n.d.). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide. ScienceDirect.
-
Organic Chemistry Portal. (n.d.). Chloramine-B, N-chlorobenzenesulfonamide sodium salt. [Link]
- Water Quality Associ
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Chloramine. In Some Drinking-water Disinfectants and Contaminants, including Arsenic. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. [Link]
-
AVCOtechnologies. (2023, March 28). What is Cloramin B? Uses and harms?. [Link]
- Chemos GmbH&Co.KG. (n.d.).
-
Quora. (2017, February 27). What is the mechanism of the reaction of chloramine with Grignard's reagent?. [Link]
-
MFA Cameo. (2022, May 29). Chloramine B. [Link]
-
Wikipedia. (n.d.). Monochloramine. [Link]
-
Wikipedia. (n.d.). Chloramination. [Link]
- BenchChem. (2025). A Comparative Guide to Chloramine-T and Chloramine-B in Organic Synthesis.
-
Jacobi Group. (n.d.). Chloramines | Carbon 101. [Link]
-
Sowmya, P. T., et al. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. ResearchGate. [Link]
-
Vermont Department of Health. (2012, July 25). Monochloramines and Disinfection Byproducts in Drinking Water. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Chloramine T?. [Link]
-
ResearchGate. (n.d.). Modeling chloramine stability and disinfection byproduct formation in groundwater high in bromide. [Link]
- ChemicalBook. (2026, January 17).
-
Organic Chemistry Portal. (n.d.). Oxidizing Agents. [Link]
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Safety Operating Guide
Technical Safety Guide: Chloramine B Handling & Neutralization
Executive Summary & Hazard Mechanics
Chloramine B (Sodium benzenesulfonchloramide) is not merely a "strong cleaner"; it is a potent oxidative agent and respiratory sensitizer . While valuable for its active chlorine content in organic synthesis and disinfection, its handling requires rigorous adherence to safety protocols to prevent irreversible tissue damage and long-term immunological sensitization.
The Mechanism of Hazard
The danger of Chloramine B lies in its hydrolysis. Upon contact with moisture (mucous membranes, perspiration), it releases Hypochlorous Acid (HOCl) and Benzenesulfonamide .
-
Oxidative Stress: The HOCl generates reactive oxygen species (ROS) that cause immediate necrosis of corneal and dermal tissue (chemical burns).
-
Sensitization: The sulfonamide moiety and protein-chlorination byproducts can trigger Type I hypersensitivity reactions. Repeated inhalation of dust, even at sub-irritant levels, can lead to occupational asthma [1, 2].
Personal Protective Equipment (PPE) Matrix
Core Directive: Standard "lab safety" (coat/glasses) is insufficient . The following matrix is non-negotiable for personnel handling Chloramine B.
| PPE Category | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Disinfection) | Rationale & Causality |
| Respiratory | N95 or P100 Respirator | Half-face Respirator w/ Acid Gas Cartridge | Solid: Prevents inhalation of sensitizing dust.[1][2] Solution: Acid contact releases Chlorine gas ( |
| Hand Protection | Nitrile (Double Gloved) Min Thickness: 0.11mm | Nitrile (Extended Cuff) or Neoprene Breakthrough >480 min | Chloramine B permeates latex. Nitrile provides excellent resistance, but double gloving allows outer glove removal upon contamination without exposing skin [3]. |
| Eye Protection | Unvented Safety Goggles | Face Shield + Goggles | Dust is corrosive to the cornea. Solutions pose splash risks; a face shield prevents facial burns, not just eye damage. |
| Body Protection | Lab Coat (Cotton/Flame Resistant) | Chemical-Resistant Apron (PVC/Rubber) | Oxidizers accelerate combustion. Avoid synthetic blends that melt. Aprons prevent saturation of clothing during spills. |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the chemical and the environment.
Figure 1: PPE Selection Logic Flow. Note that the presence of acid escalates respiratory protection requirements immediately due to chlorine gas evolution.
Operational Protocols
A. Pre-Operational Verification
Before opening the container, verify the "No Acid" Rule .
-
Critical Check: Ensure no acidic reagents (HCl,
, etc.) are in the immediate vicinity or in the receiving vessel unless part of a controlled, closed reaction. -
Chemistry:
B. Safe Weighing & Dissolution
-
Static Control: As an organic powder, Chloramine B can accumulate static charge. Use an antistatic gun or wipe on the spatula and weighing boat.
-
Ventilation: All weighing must occur inside a certified chemical fume hood.
-
Dissolution: Add Chloramine B to water, never water to Chloramine B powder (reduces dust lofting).
-
Glove Hygiene: Change outer gloves immediately if powder adheres to them. Do not touch door handles or face with contaminated gloves.
Disposal & Deactivation Protocol
Never dispose of active Chloramine B down the drain. It is toxic to aquatic life and can damage plumbing via oxidation.
The Neutralization Reaction
The most effective neutralization agent is Sodium Thiosulfate (
-
Stoichiometry: Approximately 1.2g of Sodium Thiosulfate Pentahydrate is required to neutralize 1g of Chloramine B [4].
-
Verification: The reaction is complete when starch-iodide paper no longer turns blue/black.
Step-by-Step Deactivation Workflow
Figure 2: Chemical Neutralization Workflow. This closed-loop process ensures no active oxidizer enters the waste stream.
Disposal Steps:
-
Segregate: Collect waste in a container labeled "Oxidizing Waste."
-
Neutralize: Slowly add Sodium Thiosulfate solution while stirring. The solution may become warm (exothermic).
-
Test: Dip starch-iodide paper. If it darkens, active chlorine is still present. Repeat step 2.
-
pH Adjustment: The neutralization process generates acid.[5] Check pH; if <5, neutralize with dilute Sodium Hydroxide (NaOH) to pH 6–9.
-
Final Disposal: Label as "Deactivated Chloramine Waste" and hand over to EHS/Waste Management.
Emergency Response
| Incident | Immediate Action | Medical Follow-up |
| Eye Contact | Flush immediately for 15 minutes. Lift eyelids.[6][7] Do not wait for pain to subside—damage is rapid. | Mandatory: Ophthalmologist consult required to assess corneal erosion. |
| Skin Contact | Brush off dry powder gently (do not rub). Rinse with water for 15 mins.[2] Remove contaminated clothing.[1][2][7][8] | Monitor for delayed chemical burns or dermatitis. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). | Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24 hours. |
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Chloramine B | C6H5ClNNaO2S.[2][9] Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloramine B. Retrieved from [Link](Note: Refers to general Chloramine hazards and specific sensitizer data).
-
KCL GmbH / Honeywell Safety. (n.d.). Chemical Protective Glove Database (Dermatril Nitrile Breakthrough Times). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
